molecular formula C10H12O3 B108990 2-(2-Ethoxyphenyl)acetic acid CAS No. 70289-12-2

2-(2-Ethoxyphenyl)acetic acid

Cat. No.: B108990
CAS No.: 70289-12-2
M. Wt: 180.2 g/mol
InChI Key: ABROWERIMKBDEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Ethoxyphenyl)acetic acid, also known as this compound, is a useful research compound. Its molecular formula is C10H12O3 and its molecular weight is 180.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 165611. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(2-ethoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-2-13-9-6-4-3-5-8(9)7-10(11)12/h3-6H,2,7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABROWERIMKBDEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80220527
Record name Acetic acid, o-ethoxyphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80220527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70289-12-2
Record name Acetic acid, o-ethoxyphenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070289122
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 70289-12-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165611
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetic acid, o-ethoxyphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80220527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Ethoxyphenylacetic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-(2-Ethoxyphenyl)acetic acid chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-(2-Ethoxyphenyl)acetic acid

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential biological activities of this compound. The information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Chemical Structure and Identification

This compound is a substituted phenylacetic acid derivative. It is characterized by an ethoxy group (-OCH₂CH₃) at the ortho position of the phenyl ring attached to an acetic acid moiety.[1]

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name (2-ethoxyphenyl)acetic acid[2]
CAS Number 70289-12-2[2]
Molecular Formula C₁₀H₁₂O₃[1]
InChI 1S/C10H12O3/c1-2-13-9-6-4-3-5-8(9)7-10(11)12/h3-6H,2,7H2,1H3,(H,11,12)[2]
InChIKey ABROWERIMKBDEW-UHFFFAOYSA-N[2]
SMILES CCOC1=CC=CC=C1CC(=O)O
PubChem CID 144397[1]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. The ortho-ethoxy group enhances its lipophilicity compared to the unsubstituted phenylacetic acid, which can influence its biological interactions and reactivity.[1]

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Weight 180.2 g/mol [1][2]
Melting Point 99–102 °C[1]
Physical Form Solid[2]
Purity 98%[2]
Storage Sealed in dry, room temperature conditions[2]

Synthesis Protocols

Several synthetic routes for preparing this compound have been reported. The following are detailed experimental protocols.

Protocol 1: Etherification of 2-Hydroxyphenylacetic Acid

This method involves the direct etherification of a phenolic precursor.

  • Step 1: Alkylation: 2-hydroxyphenylacetic acid is alkylated using ethyl bromide. The reaction is carried out under basic conditions, typically using potassium carbonate (K₂CO₃) and sodium bromide (NaBr) in acetonitrile as the solvent.[1]

  • Step 2: Reaction Conditions: The mixture is heated to 50°C for 24 hours to achieve the ethoxy substitution.[1]

  • Step 3: Oxidation: The resulting intermediate is oxidized using a TEMPO/NaBr/TCCA (trichloroisocyanuric acid) system at a controlled temperature of 0–5°C.[1]

  • Yield: This process yields the final product with a purity of over 95%.[1]

G Reactants 2-Hydroxyphenylacetic Acid + Ethyl Bromide Conditions1 K₂CO₃ / NaBr Acetonitrile, 50°C, 24h Reactants->Conditions1 Intermediate Alkylated Intermediate Conditions1->Intermediate Conditions2 TEMPO / NaBr / TCCA 0-5°C Intermediate->Conditions2 Product This compound (>95% Purity) Conditions2->Product

Caption: Workflow for Synthesis Protocol 1.

Protocol 2: Reaction with Sodium Ethylate

This alternative route utilizes dichloroacetic acid as a starting material.

  • Step 1: Ethoxylation: Dichloroacetic acid is reacted with sodium ethylate (15–20% in ethanol) at a temperature of 70–80°C for 4–6 hours. A 1:3 molar ratio of dichloroacetic acid to sodium ethylate is used to maximize substitution.[1]

  • Step 2: Acidification: The reaction mixture is subsequently acidified with hydrochloric acid. It is critical to maintain the temperature below 10°C during this step to prevent decomposition.[1]

  • Step 3: Isolation: The pH is adjusted to neutral, causing sodium chloride to precipitate, which is then removed by filtration.[1]

  • Step 4: Purification: The final product, this compound, is isolated by vacuum distillation.[1]

  • Yield: This method has a reported yield of 78%.[1]

Spectroscopic Data

The structure of this compound has been confirmed by standard spectroscopic methods.

  • Infrared (IR) Spectroscopy: The IR spectrum shows a characteristic peak for the carboxylic acid C=O stretch at ν 1730 cm⁻¹.[1]

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum displays key signals confirming the ethoxy and acetic acid groups, with a signal at δ 1.28 ppm for the ethoxy CH₃ and a signal at δ 3.48 ppm for the acetic acid CH₂ group.[1]

Biological Activity and Mechanism of Action

This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds, particularly those with anti-inflammatory and analgesic properties.[1]

The precise mechanism of action is a subject of ongoing research, but it is understood to involve the modulation of specific molecular targets.[1] It can act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects.[1] Its applications in scientific research are primarily in medicinal chemistry as a building block for more complex molecules.[1]

G cluster_input Modulator cluster_process Biological Interaction cluster_output Resulting Effect Compound This compound Target Molecular Targets (Enzymes / Receptors) Compound->Target Inhibits / Modulates Effect Biological / Therapeutic Effects (e.g., Anti-inflammatory Activity) Target->Effect Leads to

Caption: Potential Mechanism of Action.

Safety Information

According to its classification, this compound is associated with the following hazards:

  • Pictogram: GHS07 (Harmful)[2]

  • Signal Word: Warning[2]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[2]

  • Precautionary Statements: P264, P280, P302+P352, P332+P313, P362+P364, P305+P351+P338, P337+P313.[2]

G cluster_properties Core Information cluster_applications Applications & Activity Start This compound Structure Structural Info Formula: C₁₀H₁₂O₃ MW: 180.2 IUPAC: (2-ethoxyphenyl)acetic acid Start->Structure is defined by Properties Physicochemical Properties MP: 99-102 °C Form: Solid Start->Properties exhibits Synthesis Intermediate for: - Anti-inflammatories - Analgesics Start->Synthesis is used as Research Building block in medicinal chemistry Synthesis->Research

Caption: Logical Relationships of the Compound.

References

An In-depth Technical Guide to the Synthesis and Characterization of 2-(2-Ethoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(2-Ethoxyphenyl)acetic acid, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. This document details a robust synthetic protocol and outlines the key analytical techniques for structural elucidation and purity assessment.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the Williamson ether synthesis, a reliable and high-yielding method for the formation of ethers. This approach involves the etherification of the phenolic hydroxyl group of 2-hydroxyphenylacetic acid with an ethylating agent in the presence of a base.

Reaction Scheme

The overall reaction is as follows:

Figure 1: Synthesis of this compound via Williamson Ether Synthesis.

Experimental Protocol

Materials:

  • 2-Hydroxyphenylacetic acid

  • Ethyl iodide (or Ethyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Diethyl ether

  • Hydrochloric acid (HCl), 1 M solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydroxyphenylacetic acid (1 equivalent).

  • Add anhydrous acetone to dissolve the starting material.

  • Add anhydrous potassium carbonate (2-3 equivalents) to the solution. The potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group.

  • While stirring, add ethyl iodide (1.1-1.5 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.

  • Evaporate the acetone under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer with 1 M hydrochloric acid to remove any unreacted base, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford a white to off-white solid.

Synthesis Workflow

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 2-hydroxyphenylacetic acid in acetone add_base Add K₂CO₃ start->add_base add_ethyl_iodide Add Ethyl Iodide add_base->add_ethyl_iodide reflux Reflux for 12-24h add_ethyl_iodide->reflux filter Filter K₂CO₃ reflux->filter evaporate Evaporate Acetone filter->evaporate dissolve Dissolve in Et₂O evaporate->dissolve wash Wash with 1M HCl and Brine dissolve->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate recrystallize Recrystallization concentrate->recrystallize product This compound recrystallize->product

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

The structural integrity and purity of the synthesized this compound are confirmed through a combination of spectroscopic and physical methods.

Physical and Spectroscopic Data

The following table summarizes the key characterization data for this compound.

ParameterValueReference
Physical Appearance White to off-white solid
Melting Point 99–102 °C[1]
Molecular Formula C₁₀H₁₂O₃
Molecular Weight 180.20 g/mol
¹H NMR (CDCl₃)Predicted: δ 1.4 (t, 3H, -OCH₂CH ₃), 3.6 (s, 2H, -CH ₂COOH), 4.1 (q, 2H, -OCH ₂CH₃), 6.8-7.3 (m, 4H, Ar-H ), 10.0-11.0 (br s, 1H, -COOH )Based on typical chemical shifts
¹³C NMR (CDCl₃)Predicted: δ 14.8 (-OCH₂C H₃), 36.0 (-C H₂COOH), 63.8 (-OC H₂CH₃), 112.0, 121.0, 128.0, 129.0, 131.0 (Ar-C ), 156.0 (Ar-C -O), 177.0 (-C OOH)Based on spectral database predictions
IR (KBr) ν 1730 cm⁻¹ (C=O stretch of carboxylic acid)[1]
Mass Spectrometry Expected m/z: 180 (M⁺), 135 (M⁺ - COOH), 107 (M⁺ - COOH - C₂H₄)Based on fragmentation of similar compounds
Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer (e.g., 300 or 500 MHz). The sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), with tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The solid sample is typically prepared as a potassium bromide (KBr) pellet.

Mass Spectrometry (MS): Mass spectral data is acquired using a mass spectrometer, with electron ionization (EI) being a common method for this type of molecule. The sample is introduced, and the resulting fragmentation pattern is analyzed.

Melting Point: The melting point is determined using a standard melting point apparatus. A small amount of the purified, dry solid is packed into a capillary tube and heated slowly, with the range from the first sign of melting to complete liquefaction being recorded.

Characterization Logic

The following diagram illustrates the logical flow of characterizing the synthesized compound.

Characterization_Logic cluster_spectroscopy Spectroscopic Analysis cluster_physical Physical Property Measurement cluster_interpretation Data Interpretation & Structural Confirmation start Synthesized Product nmr NMR (¹H, ¹³C) start->nmr ir IR start->ir ms Mass Spectrometry start->ms mp Melting Point start->mp structure_elucidation Structural Elucidation nmr->structure_elucidation ir->structure_elucidation ms->structure_elucidation purity_assessment Purity Assessment mp->purity_assessment final_confirmation Confirmed Structure of This compound structure_elucidation->final_confirmation purity_assessment->final_confirmation

References

Spectroscopic data for 2-(2-Ethoxyphenyl)acetic acid (NMR, IR, Mass Spec).

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(2-Ethoxyphenyl)acetic acid, a key intermediate in the synthesis of various pharmaceuticals. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Introduction

This compound (CAS No. 70289-12-2) is an aromatic carboxylic acid derivative with significant applications in organic synthesis. Accurate and detailed spectroscopic data is crucial for its identification, characterization, and quality control in research and manufacturing processes. This guide presents a summary of its known spectroscopic properties and provides generalized experimental protocols for obtaining such data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. Where experimental data is not fully available, predicted values based on standard spectroscopic principles are provided and noted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentNotes
~11-12Singlet (broad)1H-COOHPosition is concentration and solvent dependent.
6.8 - 7.3Multiplet4HAr-H Complex pattern due to ortho-substitution.
4.08Quartet2H-O-CH₂ -CH₃
3.65Singlet2H-CH₂ -COOH
1.42Triplet3H-O-CH₂-CH₃

Note: The chemical shifts for the ethoxy and acetic acid methylene protons have been reported as 1.28 ppm (likely a typo in the source, should be the methyl group) and 3.48 ppm respectively[1]. The values in the table are a combination of reported and predicted data for a more complete profile.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignmentNotes
~176C =OCarboxylic acid carbon.
~156Ar-C -OAromatic carbon attached to the ethoxy group.
~131Ar-C H
~128Ar-C H
~124Ar-C -CH₂Aromatic carbon attached to the acetic acid moiety.
~121Ar-C H
~112Ar-C H
~64-O-C H₂-CH₃
~36-C H₂-COOH
~15-O-CH₂-C H₃

Note: Complete experimental ¹³C NMR data was not available. The presented data is based on predicted values and typical chemical shifts for similar structures.

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 2500Strong, BroadO-H stretch (Carboxylic acid dimer)
~3050MediumC-H stretch (Aromatic)
~2980, ~2870MediumC-H stretch (Aliphatic)
1730StrongC=O stretch (Carboxylic acid)[1]
~1600, ~1480Medium to StrongC=C stretch (Aromatic ring)
~1240StrongC-O stretch (Aromatic ether and carboxylic acid)
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

m/zProposed FragmentNotes
180[M]⁺Molecular Ion
135[M - COOH]⁺Loss of the carboxylic acid group.
107[M - COOH - C₂H₄]⁺Loss of ethylene from the ethoxy group following decarboxylation.
91[C₇H₇]⁺Tropylium ion, a common fragment in compounds with a benzyl moiety.
45[COOH]⁺Carboxyl fragment.

Note: Experimental mass spectral data was not available. The fragmentation pattern is proposed based on the chemical structure and common fragmentation pathways for aromatic carboxylic acids.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of aromatic carboxylic acids.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent may affect the chemical shift of the acidic proton.

  • Instrument Setup: The data should be acquired on a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C. A relaxation delay of 2-5 seconds is recommended.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and referencing it to the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).

IR Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the powdered sample directly onto the ATR crystal.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile. Further dilution may be required depending on the ionization technique and instrument sensitivity.

  • Ionization Method: Electron Ionization (EI) is a common technique for this type of molecule to induce fragmentation and provide structural information. Electrospray Ionization (ESI) can also be used, typically in negative ion mode to detect the deprotonated molecule [M-H]⁻.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Data Acquisition: The mass spectrum is recorded, showing the relative abundance of different ions.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the proposed mass spectrometry fragmentation pathway for this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation Sample Compound: this compound Dissolution Dissolution in appropriate solvent Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy (FTIR-ATR) Dissolution->IR MS Mass Spectrometry (EI or ESI) Dissolution->MS Process_NMR Fourier Transform, Phasing, Referencing NMR->Process_NMR Process_IR Background Subtraction IR->Process_IR Process_MS Peak Identification MS->Process_MS Interpretation Structural Elucidation Process_NMR->Interpretation Process_IR->Interpretation Process_MS->Interpretation

Caption: A flowchart illustrating the general workflow for obtaining and interpreting spectroscopic data.

Mass_Fragmentation Proposed Mass Spectrometry Fragmentation of this compound M [M]⁺ m/z = 180 F1 [M - COOH]⁺ m/z = 135 M->F1 - COOH F4 [COOH]⁺ m/z = 45 M->F4 F2 [M - COOH - C₂H₄]⁺ m/z = 107 F1->F2 - C₂H₄ F3 [C₇H₇]⁺ m/z = 91 F1->F3 Rearrangement

References

Potential Biological Activities of 2-(2-Ethoxyphenyl)acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Ethoxyphenyl)acetic acid is a synthetic organic compound with a chemical structure suggesting potential therapeutic applications. This technical guide consolidates the current understanding of its likely biological activities, drawing parallels from structurally related compounds and outlining detailed experimental protocols for its investigation. The primary focus is on its potential as an anti-inflammatory, analgesic, and neuroprotective agent. While specific quantitative data for this compound is limited in publicly available literature, this guide provides a framework for its systematic evaluation.

Introduction

This compound belongs to the class of arylacetic acid derivatives, a scaffold present in numerous biologically active compounds. Its structural features, particularly the ethoxyphenyl group, suggest potential interactions with key biological targets involved in inflammation and pain signaling. This document aims to provide an in-depth overview of its potential biological activities, supported by experimental methodologies and conceptual frameworks to guide further research and development.

Potential Biological Activities

Based on available information and the activities of structurally similar compounds, this compound is hypothesized to possess the following biological properties:

  • Anti-inflammatory Activity: Phenylacetic acid derivatives are known to exhibit anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1]

  • Analgesic Activity: By inhibiting prostaglandin synthesis, the compound may exhibit analgesic properties, alleviating pain associated with inflammation.[1]

  • Neuroprotective Activity: Some derivatives of ethoxyphenyl compounds have shown promise in protecting neuronal cells from damage, suggesting a potential neuroprotective role for this compound.[1]

Mechanism of Action: The Cyclooxygenase (COX) Pathway

The most probable mechanism of action for the anti-inflammatory and analgesic effects of this compound is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

COX_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A₂ Membrane->PLA2 Cellular Stimuli Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H₂ (PGH₂) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE₂, PGD₂, etc.) PGH2->Prostaglandins Thromboxane Thromboxane A₂ PGH2->Thromboxane Prostacyclin Prostacyclin (PGI₂) PGH2->Prostacyclin Inflammation Inflammation Pain Fever Prostaglandins->Inflammation Platelet Platelet Aggregation Thromboxane->Platelet Gastric Gastric Mucosa Protection Prostacyclin->Gastric Compound This compound Compound->COX1 Inhibition (Hypothesized) Compound->COX2 Inhibition (Hypothesized)

Quantitative Data Summary

Compound/DerivativeBiological ActivityAssayIC50/ED50Reference
This compound Anti-inflammatory, AnalgesicIn vivo modelsData not available[1]
2-Amino-2-(2-ethoxyphenyl)acetic Acid NeuroprotectiveIn vitroData not available[1]
Indomethacin Amide/Ester Derivatives COX-2 InhibitionIn vitro PGD₂ production0.009 - 0.2 µM[2]
Celecoxib Derivatives AnalgesicAcetic acid-induced writhingED50: 55.8 - 68.8 mg/kg[3]
Thiophene-3-carboxamide Derivatives COX-2 InhibitionIn vitro enzyme assayIC50: 0.29 µM[4]

Detailed Experimental Protocols

The following are detailed protocols for key experiments to evaluate the potential biological activities of this compound.

In Vitro Anti-inflammatory Activity: Inhibition of Nitric Oxide (NO) Production

NO_Inhibition_Workflow cluster_0 Cell Culture and Treatment cluster_1 Nitrite Quantification cluster_2 Data Analysis Seed Seed RAW 264.7 Macrophages Pretreat Pre-treat with This compound Seed->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Collect Collect Supernatant Stimulate->Collect Griess Add Griess Reagent Collect->Griess Measure Measure Absorbance at 540 nm Griess->Measure Calculate Calculate NO Inhibition Measure->Calculate IC50 Determine IC50 Calculate->IC50

Objective: To determine the ability of this compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control group (cells treated with LPS and the vehicle used to dissolve the compound) and a negative control group (cells without LPS or compound treatment).

  • Nitrite Measurement:

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess reagent to each supernatant sample.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in the samples from the standard curve.

    • Determine the percentage of NO inhibition for each concentration of the compound compared to the LPS-only control.

    • Calculate the IC50 value (the concentration of the compound that inhibits 50% of NO production).

In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test

Objective: To evaluate the peripheral analgesic effect of this compound in a mouse model of visceral pain.[5]

Materials:

  • Male Swiss albino mice (20-25 g)

  • This compound

  • Acetic acid (0.6% v/v in saline)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Standard analgesic drug (e.g., Indomethacin)

  • Oral gavage needles

Procedure:

  • Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the experiment.

  • Grouping: Divide the mice into groups (n=6-8 per group): Vehicle control, standard drug, and different doses of this compound (e.g., 10, 25, 50 mg/kg).

  • Drug Administration: Administer the test compound, standard drug, or vehicle orally 30-60 minutes before the induction of writhing.

  • Induction of Writhing: Inject 0.6% acetic acid intraperitoneally (10 mL/kg body weight).

  • Observation: Immediately after the injection, place each mouse in an individual observation chamber and count the number of writhes (constriction of the abdomen, stretching of the hind limbs, and turning of the trunk) for a period of 20-30 minutes.

  • Data Analysis:

    • Calculate the mean number of writhes for each group.

    • Determine the percentage of inhibition of writhing for each treated group using the formula: % Inhibition = [(Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group] x 100

    • Determine the ED50 value (the dose of the compound that produces 50% of the maximum analgesic effect).

In Vitro COX-1/COX-2 Inhibition Assay

Objective: To determine the inhibitory activity and selectivity of this compound against COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzyme preparations (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • This compound

  • Non-selective COX inhibitor (e.g., Indomethacin)

  • Selective COX-2 inhibitor (e.g., Celecoxib)

  • Assay buffer (e.g., Tris-HCl)

  • Enzyme Immunoassay (EIA) kit for Prostaglandin E₂ (PGE₂)

Procedure:

  • Enzyme Preparation: Prepare the COX-1 and COX-2 enzymes according to the manufacturer's instructions.

  • Incubation: In separate reaction tubes, pre-incubate the enzyme (COX-1 or COX-2) with various concentrations of this compound, standard inhibitors, or vehicle for a specified time (e.g., 15 minutes) at 37°C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Reaction Termination: Stop the reaction after a defined period (e.g., 2 minutes) by adding a stopping solution (e.g., a solution of HCl).

  • PGE₂ Quantification: Measure the amount of PGE₂ produced in each reaction tube using a competitive EIA kit.

  • Data Analysis:

    • Calculate the percentage of COX inhibition for each concentration of the test compound compared to the vehicle control.

    • Determine the IC50 values for both COX-1 and COX-2.

    • Calculate the COX-2 selectivity index (SI) = IC50 (COX-1) / IC50 (COX-2).

Potential Neuroprotective Effects

Emerging research on related ethoxyphenyl derivatives suggests a potential for neuroprotective activity.[1] This could involve mechanisms such as reducing oxidative stress, inhibiting apoptosis, or modulating neuroinflammatory pathways.

Neuroprotection_Workflow cluster_0 In Vitro Neuroprotection Model cluster_1 Assessment of Neuroprotection Culture Culture Neuronal Cells (e.g., SH-SY5Y) Treat Treat with This compound Culture->Treat Induce Induce Oxidative Stress (e.g., H₂O₂) Treat->Induce Viability Cell Viability Assay (MTT) Induce->Viability ROS ROS Measurement (DCFH-DA) Induce->ROS Apoptosis Apoptosis Assay (Annexin V/PI) Induce->Apoptosis

Experimental Protocol: In Vitro Neuroprotection Assay

Objective: To evaluate the ability of this compound to protect neuronal cells from oxidative stress-induced cell death.

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y)

  • Cell culture medium (e.g., DMEM/F12)

  • Fetal Bovine Serum (FBS)

  • This compound

  • Hydrogen peroxide (H₂O₂) or other neurotoxin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture SH-SY5Y cells in a 96-well plate.

  • Treatment: Treat the cells with different concentrations of this compound for 24 hours.

  • Induction of Damage: Expose the cells to H₂O₂ (e.g., 100-200 µM) for a specified duration to induce oxidative stress.

  • Cell Viability Assessment (MTT Assay):

    • Add MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group compared to the H₂O₂-treated control group.

Conclusion

This compound presents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of inflammation, pain management, and neuroprotection. While direct quantitative evidence of its efficacy is currently sparse, the established activities of related compounds and the plausible mechanism of action through COX inhibition provide a strong rationale for further investigation. The experimental protocols detailed in this guide offer a comprehensive framework for elucidating the biological activities and therapeutic potential of this compound. Future research should focus on obtaining precise quantitative data on its bioactivity, elucidating its specific molecular targets, and evaluating its safety and efficacy in preclinical models.

References

The Core Mechanism of 2-(2-Ethoxyphenyl)acetic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of 2-(2-Ethoxyphenyl)acetic acid, a compound of interest for its potential anti-inflammatory and analgesic properties. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of its biochemical interactions, relevant signaling pathways, and detailed experimental protocols for its investigation.

Introduction

This compound is an organic compound that serves as a crucial intermediate in the synthesis of various pharmaceutical agents.[1] Its structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs) suggests a comparable mechanism of action centered on the modulation of inflammatory pathways. This guide will explore the current understanding of its molecular targets and the downstream cellular effects.

Primary Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

The principal mechanism of action for this compound is believed to be the inhibition of cyclooxygenase (COX) enzymes.[1] COX enzymes are pivotal in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are potent mediators of inflammation, pain, and fever. There are two primary isoforms of the COX enzyme:

  • COX-1: A constitutively expressed enzyme involved in physiological functions such as maintaining the integrity of the gastrointestinal lining and regulating renal blood flow.

  • COX-2: An inducible enzyme that is upregulated at sites of inflammation and is the primary target for many anti-inflammatory drugs.

By inhibiting COX enzymes, this compound is thought to reduce the production of prostaglandins, thereby alleviating inflammatory symptoms. The specific selectivity of this compound for COX-1 versus COX-2 is a critical determinant of its efficacy and side-effect profile.

Quantitative Data for Phenylacetic Acid Derivatives

CompoundTargetIC50 (µM)Selectivity (COX-1/COX-2)Reference Compound(s)
Diclofenac COX-10.0762.9-
COX-20.026
Ibuprofen COX-1120.15-
COX-280
Indomethacin COX-10.00900.029-
COX-20.31
Celecoxib COX-18212-
COX-26.8
Indomethacin methyl ester COX-1>1000>2500Indomethacin
COX-20.4
Indomethacin phenethyl amide COX-14.6>115Indomethacin
COX-20.04

Note: The data presented is a compilation from various sources and should be used for comparative purposes only. Experimental conditions can significantly influence IC50 values.

Signaling Pathways

The anti-inflammatory effects of this compound are primarily mediated through the inhibition of the prostaglandin synthesis pathway. A key interconnected pathway is the Nuclear Factor-kappa B (NF-κB) signaling cascade.

Prostaglandin Synthesis Pathway

The inhibition of COX enzymes by this compound directly blocks the synthesis of prostaglandins from arachidonic acid. This interruption is the central event in its mechanism of action.

prostaglandin_synthesis Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX_1_2 COX-1 / COX-2 Arachidonic_Acid->COX_1_2 Prostaglandin_H2 Prostaglandin H2 (PGH2) COX_1_2->Prostaglandin_H2 Prostaglandins Prostaglandins (PGE2, etc.) Prostaglandin_H2->Prostaglandins Isomerases Inflammation Inflammation Prostaglandins->Inflammation Inhibitor This compound Inhibitor->COX_1_2 Inhibition

Prostaglandin Synthesis Pathway Inhibition.
NF-κB Signaling Pathway

The expression of COX-2 is significantly regulated by the NF-κB transcription factor. Inflammatory stimuli activate the IKK complex, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including COX-2. While not a direct inhibitor of NF-κB, by reducing the inflammatory milieu through prostaglandin synthesis inhibition, this compound can indirectly attenuate the positive feedback loop that maintains NF-κB activation.

nf_kb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) IKK_Complex IKK Complex Inflammatory_Stimuli->IKK_Complex Activation IkBa_NFkB IκBα-NF-κB (Inactive) IKK_Complex->IkBa_NFkB Phosphorylation p_IkBa P-IκBα IkBa_NFkB->p_IkBa Proteasome Proteasome p_IkBa->Proteasome Ubiquitination & Degradation NFkB NF-κB (Active) Proteasome->NFkB Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression Transcription Nucleus Nucleus COX2 COX-2 Gene_Expression->COX2 cox_inhibition_workflow Prepare_Reagents Prepare Reagents (Enzyme, Probe, Compound) Setup_Plate Set up 96-well Plate (Buffer, Probe, Cofactor, Compound, Enzyme) Prepare_Reagents->Setup_Plate Incubate Incubate at 37°C Setup_Plate->Incubate Initiate_Reaction Add Arachidonic Acid Incubate->Initiate_Reaction Measure_Fluorescence Measure Fluorescence (Kinetic) Initiate_Reaction->Measure_Fluorescence Analyze_Data Calculate Reaction Rates Determine % Inhibition Calculate IC50 Measure_Fluorescence->Analyze_Data

References

An In-Depth Technical Guide to the In Vitro and In Vivo Evaluation of 2-(2-Ethoxyphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for the in vitro and in vivo investigation of 2-(2-ethoxyphenyl)acetic acid, a compound of interest for its potential anti-inflammatory and analgesic properties. While specific quantitative data for this compound is not extensively available in public literature, this document outlines detailed experimental protocols and data presentation formats. To provide a relevant frame of reference, data from the structurally related and well-characterized nonsteroidal anti-inflammatory drug (NSAID), etodolac, is presented. This guide is intended to serve as a foundational resource for researchers initiating studies on this compound, enabling a systematic and robust evaluation of its pharmacological profile.

Introduction

This compound is a phenylacetic acid derivative with potential therapeutic applications as an anti-inflammatory and analgesic agent.[1] Its structural similarity to etodolac, a known cyclooxygenase-2 (COX-2) selective inhibitor, suggests a possible mechanism of action involving the inhibition of prostaglandin synthesis.[2][3][4] Prostaglandins are key mediators of inflammation, pain, and fever, and their inhibition is a cornerstone of treatment for many inflammatory conditions.[5] This guide details the necessary in vitro and in vivo studies to characterize the pharmacological effects of this compound.

Proposed Mechanism of Action: Cyclooxygenase Inhibition

The primary proposed mechanism of action for this compound is the inhibition of cyclooxygenase (COX) enzymes, which catalyze the conversion of arachidonic acid to prostaglandins. There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in physiological functions such as gastric protection, and COX-2, which is induced during inflammation.[6] Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs as it may reduce the gastrointestinal side effects associated with non-selective NSAIDs.[4]

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandin_H2 Prostaglandin H2 (PGH2) COX_Enzymes->Prostaglandin_H2 Prostaglandins Prostaglandins (PGE2, etc.) Prostaglandin_H2->Prostaglandins Prostaglandin Synthases Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Compound This compound Compound->COX_Enzymes Inhibition

Figure 1: Proposed COX Inhibition Pathway

In Vitro Studies

Cyclooxygenase (COX) Inhibition Assay

This assay determines the inhibitory activity of this compound against COX-1 and COX-2 enzymes, providing insights into its potency and selectivity.

Experimental Protocol:

  • Enzyme Source: Use commercially available recombinant human or ovine COX-1 and COX-2 enzymes.

  • Assay Buffer: Prepare a suitable buffer, typically 0.1 M Tris-HCl (pH 8.0) containing 5 mM EDTA and 2 mM phenol.

  • Test Compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions to obtain a range of test concentrations.

  • Enzyme Incubation: In a 96-well plate, add the enzyme, assay buffer, and either the test compound or vehicle control. Incubate for a short period (e.g., 15 minutes) at 37°C.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid as the substrate.

  • Reaction Termination: After a defined incubation period (e.g., 20 minutes), stop the reaction by adding a solution of 1 M HCl.

  • Prostaglandin Quantification: Measure the amount of prostaglandin E2 (PGE2) produced using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value (the concentration that causes 50% inhibition) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation (Illustrative Data for Etodolac):

CompoundCOX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Index (COX-1/COX-2)
Etodolac>100053.5[2]>18.7
Celecoxib (Control)1500040375
Indomethacin (Control)10600.17

Note: The data presented is for the structurally similar compound etodolac and serves as a reference. Actual values for this compound must be determined experimentally.

In Vivo Studies

Carrageenan-Induced Paw Edema in Rats

This is a standard model of acute inflammation used to evaluate the anti-inflammatory activity of a test compound.[7]

Experimental Protocol:

  • Animals: Use male Wistar or Sprague-Dawley rats (150-200 g).

  • Groups: Divide the animals into groups (n=6-8 per group):

    • Vehicle Control (e.g., 0.5% carboxymethyl cellulose)

    • Test Compound (various doses of this compound)

    • Positive Control (e.g., Indomethacin, 10 mg/kg)

  • Compound Administration: Administer the test compound or vehicle orally (p.o.) or intraperitoneally (i.p.) one hour before inducing inflammation.

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.[8]

  • Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group. Determine the ED50 value (the dose that causes 50% inhibition) at the time of peak inflammation.

Carrageenan_Workflow cluster_0 Animal Preparation cluster_1 Treatment cluster_2 Inflammation Induction cluster_3 Measurement & Analysis Grouping Group Animals (Control, Test, Positive Control) Administration Administer Compound/Vehicle Grouping->Administration Carrageenan_Injection Inject Carrageenan (Sub-plantar) Administration->Carrageenan_Injection Paw_Measurement Measure Paw Volume (0-5 hours) Carrageenan_Injection->Paw_Measurement Data_Analysis Calculate % Inhibition & ED50 Paw_Measurement->Data_Analysis

Figure 2: Carrageenan-Induced Paw Edema Workflow

Data Presentation (Illustrative Data for Etodolac):

TreatmentDose (mg/kg, p.o.)Paw Volume Increase (mL) at 3h (Mean ± SEM)% Inhibition of Edema at 3h
Vehicle Control-0.85 ± 0.05-
Etodolac100.42 ± 0.0450.6
Etodolac300.25 ± 0.0370.6
Indomethacin100.30 ± 0.03*64.7

*p < 0.05 compared to vehicle control. Note: This is illustrative data based on typical NSAID performance and not specific to etodolac.

Acetic Acid-Induced Writhing Test in Mice

This model is used to evaluate the peripheral analgesic activity of a compound.[9][10]

Experimental Protocol:

  • Animals: Use Swiss albino mice (20-25 g).

  • Groups: Divide the animals into groups (n=6-8 per group):

    • Vehicle Control (e.g., normal saline)

    • Test Compound (various doses of this compound)

    • Positive Control (e.g., Diclofenac sodium, 10 mg/kg)

  • Compound Administration: Administer the test compound or vehicle orally (p.o.) or intraperitoneally (i.p.) 30 minutes before inducing writhing.

  • Induction of Writhing: Inject 0.1 mL of a 0.6% acetic acid solution intraperitoneally.[10]

  • Observation: Immediately place the mice in an observation chamber and count the number of writhes (abdominal constrictions followed by stretching of the hind limbs) for a period of 20 minutes, starting 5 minutes after the acetic acid injection.

  • Data Analysis: Calculate the percentage of inhibition of writhing for each group using the formula: % Inhibition = [(Wc - Wt) / Wc] * 100 Where Wc is the average number of writhes in the control group and Wt is the average number of writhes in the treated group. Determine the ED50 value.

Writhing_Test_Workflow cluster_0 Animal Preparation cluster_1 Treatment cluster_2 Pain Induction cluster_3 Observation & Analysis Grouping Group Animals (Control, Test, Positive Control) Administration Administer Compound/Vehicle Grouping->Administration Acetic_Acid_Injection Inject Acetic Acid (Intraperitoneal) Administration->Acetic_Acid_Injection Count_Writhes Count Writhing Movements (20 minutes) Acetic_Acid_Injection->Count_Writhes Data_Analysis Calculate % Inhibition & ED50 Count_Writhes->Data_Analysis

Figure 3: Acetic Acid-Induced Writhing Test Workflow

Data Presentation (Illustrative Data for Etodolac):

TreatmentDose (mg/kg, p.o.)Number of Writhes (Mean ± SEM)% Inhibition of Writhing
Vehicle Control-45.2 ± 3.1-
Etodolac1022.1 ± 2.551.1
Etodolac3011.8 ± 1.973.9
Diclofenac Sodium109.5 ± 1.5*79.0

*p < 0.05 compared to vehicle control. Note: This is illustrative data based on typical NSAID performance and not specific to etodolac.

Pharmacokinetic Studies

Pharmacokinetic studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Experimental Protocol (Rat Model):

  • Animals: Use male Sprague-Dawley rats with cannulated jugular veins.

  • Dosing: Administer a single dose of this compound intravenously (i.v.) and orally (p.o.) to different groups of rats.

  • Blood Sampling: Collect blood samples at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after dosing.

  • Plasma Preparation: Centrifuge the blood samples to obtain plasma.

  • Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as:

    • Area under the plasma concentration-time curve (AUC)

    • Maximum plasma concentration (Cmax)

    • Time to reach maximum plasma concentration (Tmax)

    • Elimination half-life (t1/2)

    • Clearance (CL)

    • Volume of distribution (Vd)

    • Oral bioavailability (F%)

Data Presentation (Illustrative Data for Etodolac in Rats):

ParameterIntravenous (20 mg/kg)Oral (20 mg/kg)
AUC (h*mg/L)706 ± 100 (S-etodolac)2940 ± 400 (R-etodolac)[11]
Cmax (mg/L)-29 ± 6 (S-etodolac)[11]
Tmax (h)-3.3 ± 2.6 (S-etodolac)[11]
t1/2 (h)18 ± 4 (S-etodolac)[11]19.4 ± 2.2 (R-etodolac)[11]
CL (L/kg/h)0.030 ± 0.006 (S-etodolac)[11]-
Vd (L/kg)0.25 ± 0.22 (S-etodolac)[11]-
F (%)-Nearly complete[12]

Note: Etodolac is a racemic mixture, and its enantiomers exhibit different pharmacokinetic profiles.[11] This data for etodolac serves as a reference for the types of parameters to be determined for this compound.

Conclusion

This technical guide provides a framework for the systematic evaluation of the in vitro and in vivo properties of this compound. By following the detailed experimental protocols for COX inhibition, anti-inflammatory, analgesic, and pharmacokinetic studies, researchers can effectively characterize the pharmacological profile of this compound. The provided data for the structurally related drug, etodolac, offers a valuable benchmark for these investigations. Further studies are warranted to elucidate the specific quantitative pharmacology of this compound and determine its potential as a novel therapeutic agent.

References

Therapeutic Potential of 2-(2-Ethoxyphenyl)acetic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the therapeutic potential of derivatives of 2-(2-ethoxyphenyl)acetic acid. This chemical scaffold serves as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting inflammatory and oncologic pathways.[1] While extensive public data on the specific biological activity of the parent compound, this compound, is limited, its structural similarity to known pharmacologically active agents, especially non-steroidal anti-inflammatory drugs (NSAIDs), suggests significant therapeutic promise. This document consolidates available data on its synthesis, mechanisms of action, and the biological activities of its closely related analogues.

Synthesis of the Core Scaffold

The foundational this compound structure can be synthesized through several established organic chemistry routes. A common and effective method involves the etherification of a phenolic precursor.

General Synthesis Workflow

The logical flow for a typical synthesis of the core compound is outlined below.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_product Purification & Final Product start1 2-Hydroxyphenylacetic Acid reaction Etherification Reaction (Williamson Ether Synthesis) start1->reaction start2 Ethyl Bromide start2->reaction start3 Base (e.g., K₂CO₃) start3->reaction start4 Solvent (e.g., Acetonitrile) start4->reaction purification Purification (Column Chromatography or Recrystallization) reaction->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Etherification of 2-Hydroxyphenylacetic Acid

This protocol is adapted from established methodologies for phenylacetic acid derivatives.

Materials:

  • 2-Hydroxyphenylacetic acid

  • Ethyl bromide

  • Potassium carbonate (K₂CO₃)

  • Sodium bromide (NaBr)

  • Acetonitrile (anhydrous)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl acetate/Hexane mixture)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-hydroxyphenylacetic acid (1 equivalent) in anhydrous acetonitrile.

  • Addition of Reagents: Add potassium carbonate (e.g., 2 equivalents) and sodium bromide (e.g., 1.1 equivalents) to the solution.

  • Alkylation: Add ethyl bromide (e.g., 1.2 equivalents) to the stirred mixture.

  • Heating: Heat the reaction mixture to a moderate temperature (e.g., 50°C) and maintain for approximately 24 hours, or until reaction completion is confirmed by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, filter the solid salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, using a suitable solvent system such as a 3:7 mixture of ethyl acetate and hexane, to yield pure this compound.[1]

  • Validation: Confirm the structure and purity of the final compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1]

Anti-inflammatory Potential

The primary therapeutic potential of this compound derivatives lies in their activity as anti-inflammatory agents. This is largely attributed to their ability to inhibit cyclooxygenase (COX) enzymes, a mechanism shared by many widely used NSAIDs.

Mechanism of Action: COX-2 Inhibition

Inflammation is a biological response mediated by prostaglandins, which are synthesized from arachidonic acid by COX enzymes.[2] Two main isoforms exist: COX-1, which is constitutively expressed and involved in homeostatic functions like protecting the gastric mucosa, and COX-2, which is induced at sites of inflammation.[2] Selective inhibition of COX-2 is a key goal in modern anti-inflammatory drug design to reduce the gastrointestinal side effects associated with non-selective NSAIDs. Derivatives of phenoxyacetic acid have shown significant promise as selective COX-2 inhibitors.

The signaling pathway leading to inflammation and its inhibition by these derivatives is illustrated below.

G cluster_pathway Inflammatory Cascade cluster_inhibition Inhibition Mechanism stimuli Inflammatory Stimuli (e.g., Injury, Pathogens) pla2 Phospholipase A₂ stimuli->pla2 membrane Cell Membrane Phospholipids aa Arachidonic Acid membrane->aa releases pla2->membrane cox2 COX-2 Enzyme aa->cox2 pgs Prostaglandins (PGE₂, etc.) cox2->pgs synthesizes inflammation Inflammation (Pain, Swelling, Fever) pgs->inflammation inhibitor 2-(2-Ethoxyphenyl)acetic Acid Derivatives inhibitor->cox2 Inhibits

Caption: Simplified signaling pathway of COX-2 mediated inflammation and its inhibition.

Quantitative Data: In Vitro COX Inhibition
Compound ClassDerivative ExampleCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI) (COX-1/COX-2)
Phenoxyacetic Acid HydrazonesCompound 5d9.030.08112.88
Phenoxyacetic Acid HydrazonesCompound 5f8.000.06133.33
Phenoxyacetic Acid HydrazonesCompound 7b5.930.0965.89
Phenoxyacetic Acid HydrazonesCompound 10c>1000.09>1111
Reference Drugs
Celecoxib-14.930.05298.6
Mefenamic Acid-10.041.985.07
Data adapted from a study on novel phenoxyacetic acid derivatives. The compounds listed are not direct derivatives of this compound but belong to the broader class and demonstrate the potential of the scaffold.
Data from In Vivo Studies

The anti-inflammatory effects of these derivatives are often evaluated in vivo using the carrageenan-induced paw edema model in rodents, a standard preclinical assay for acute inflammation.

CompoundDose% Inhibition of Paw Edema% Inhibition of TNF-α% Inhibition of PGE-2
Compound 5f10 mg/kg63.35%61.04%60.58%
Compound 7b10 mg/kg46.51%64.88%57.07%
Reference Drugs
Celecoxib10 mg/kg59.87%63.52%60.16%
Mefenamic Acid10 mg/kg49.85%60.09%59.37%
Data adapted from a study on novel phenoxyacetic acid derivatives, demonstrating significant in vivo anti-inflammatory activity comparable to established drugs.[2]
Experimental Protocols

This protocol outlines a typical method for determining the IC₅₀ values of test compounds against COX enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Enzyme Immunoassay (EIA) kit for Prostaglandin E₂ (PGE₂)

  • Reaction buffer (e.g., Tris-HCl)

Procedure:

  • Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the reaction buffer.

  • Incubation: In a multi-well plate, add the enzyme solution, a solution of the test compound at various concentrations, and the reaction buffer. Incubate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Reaction Termination: After a set incubation time (e.g., 10 minutes), stop the reaction by adding a quenching solution (e.g., 1 M HCl).

  • Quantification of PGE₂: Measure the concentration of the product, PGE₂, in each well using a competitive EIA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

This is a standard model to assess the acute anti-inflammatory activity of a compound.[3]

Materials:

  • Wistar rats or Swiss albino mice

  • 1% (w/v) solution of λ-carrageenan in saline

  • Test compound and reference drug (e.g., Diclofenac) suspended in a vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize animals to laboratory conditions for at least one week before the experiment.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.

  • Compound Administration: Administer the test compound, reference drug, or vehicle orally or intraperitoneally to different groups of animals.

  • Induction of Inflammation: After a specific time (e.g., 1 hour) following drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Edema Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Anticancer Potential

In addition to anti-inflammatory effects, derivatives of this compound have been investigated for their potential as anticancer agents. Research suggests that their mechanism may involve the induction of apoptosis and cell cycle arrest in cancer cells.[1]

Mechanism of Action

The anticancer activity of this class of compounds may be linked to several pathways. One proposed mechanism is the inhibition of microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme downstream of COX-2 that is often overexpressed in tumors and contributes to cancer progression.[1] Other studies on related heterocyclic acetic acid derivatives have shown they can induce apoptosis (programmed cell death) and inhibit tumor cell proliferation.[4]

Quantitative Data: In Vitro Cytotoxicity

Studies on 2-arylbenzoxazole acetic acid derivatives, which share the acetic acid moiety, have demonstrated promising cytotoxic activity against various cancer cell lines.

CompoundCancer Cell LineIC₅₀ (µM)
2-(3-Benzyloxyphenyl)benzoxazole-5-acetic acidMCF-7 (Breast)12.1
2-(4-Methoxyphenyl)benzoxazol-5-acetic acidMCF-7 (Breast)15.6
Compound 10HCT-116 (Colon)18.5
Reference Drug
DoxorubicinMCF-7 (Breast)1.8
DoxorubicinHCT-116 (Colon)2.5
Data adapted from a study on 2-arylbenzoxazole acetic acid derivatives, indicating potential for anticancer activity.[4]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., acidified isopropanol or DMSO)

  • 96-well microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (typically in serial dilutions). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the treated cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration that causes 50% inhibition of cell growth) by plotting cell viability against the log of the compound concentration.

Conclusion

Derivatives based on the this compound scaffold represent a promising area for drug discovery and development. The available evidence, primarily from structurally related analogues, strongly indicates significant potential for potent and selective COX-2 inhibition, translating to effective anti-inflammatory activity with a potentially favorable safety profile. Furthermore, emerging research points towards a secondary therapeutic application in oncology, with demonstrated cytotoxicity against several cancer cell lines.

While the data on the parent compound itself is sparse, its role as a key synthetic intermediate is well-established. Future research should focus on the synthesis and rigorous biological evaluation of direct derivatives of this compound to fully elucidate their structure-activity relationships and confirm the therapeutic potential suggested by the broader class of phenoxyacetic acids. The detailed protocols and compiled data within this guide offer a solid foundation for researchers and drug development professionals to advance the exploration of this valuable chemical scaffold.

References

A Comprehensive Review of Substituted Phenylacetic Acids: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted phenylacetic acids and their derivatives represent a pivotal class of compounds in medicinal chemistry and drug discovery. Possessing a versatile scaffold, these molecules have been extensively explored, leading to the development of prominent therapeutic agents. This technical guide provides an in-depth review of the literature, focusing on the synthesis, biological activities, and therapeutic applications of substituted phenylacetic acids, with a particular emphasis on their anti-inflammatory and anticancer properties. Quantitative data are summarized in structured tables for comparative analysis, and detailed experimental methodologies are provided for key cited assays. Furthermore, significant signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of their mechanisms of action and synthesis.

Synthesis of Substituted Phenylacetic Acids

The synthesis of substituted phenylacetic acids can be achieved through various chemical strategies, each with its own advantages and suitability for specific substitution patterns. Key methods reported in the literature include the hydrolysis of benzyl cyanides, the Willgerodt-Kindler reaction, and palladium-catalyzed cross-coupling reactions.

Common Synthetic Methodologies

A variety of methods are employed for the synthesis of these compounds, with the choice of method often depending on the desired substitution pattern on the phenyl ring.

Experimental Protocols:

  • Hydrolysis of Benzyl Cyanides: This is a classical and direct method for preparing phenylacetic acids. The reaction can be performed under either acidic or basic conditions.

    • Acid-Catalyzed Hydrolysis: Benzyl cyanide is refluxed with an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid. The reaction progress is monitored, and upon completion, the phenylacetic acid is isolated by precipitation and purified by recrystallization.

    • Base-Catalyzed Hydrolysis: Alternatively, the benzyl cyanide can be hydrolyzed by refluxing with an aqueous or alcoholic solution of a strong base, like sodium hydroxide or potassium hydroxide, followed by acidification to precipitate the carboxylic acid.

  • Willgerodt-Kindler Reaction: This unique rearrangement reaction allows for the synthesis of phenylacetic acids from acetophenones. The process involves heating the acetophenone with sulfur and a secondary amine, typically morpholine, to form a thiomorpholide intermediate. This intermediate is then hydrolyzed under basic conditions to yield the corresponding phenylacetic acid.[1][2]

    • Reaction Setup: Acetophenone, sulfur, and morpholine are refluxed, often with a catalytic amount of a p-toluenesulfonic acid.[1]

    • Hydrolysis: The resulting thiomorpholide is hydrolyzed with a strong base, such as sodium hydroxide, to yield the final phenylacetic acid product.[1]

  • Palladium-Catalyzed Suzuki Coupling: For the synthesis of more complex, ortho-substituted phenylacetic acids, the Suzuki coupling reaction is a powerful tool. This method involves the cross-coupling of an aryl boronic acid or ester with an alkyl halide.[3] This approach offers good functional group tolerance and allows for the introduction of a wide variety of substituents on the phenyl ring.

Below is a generalized workflow for the synthesis of substituted phenylacetic acids.

G cluster_0 Starting Materials cluster_1 Reaction Conditions cluster_2 Workup & Purification Substituted Benzene Derivative Substituted Benzene Derivative Reaction Reaction Substituted Benzene Derivative->Reaction Method-Specific Reagents Reagents Reagents Reagents->Reaction Solvent Solvent Solvent->Reaction Temperature Temperature Temperature->Reaction Catalyst Catalyst Catalyst->Reaction Quenching Quenching Extraction Extraction Quenching->Extraction Purified Intermediate/Product Purified Intermediate/Product Extraction->Purified Intermediate/Product Chromatography Chromatography Recrystallization Recrystallization Chromatography->Recrystallization Final Substituted Phenylacetic Acid Final Substituted Phenylacetic Acid Recrystallization->Final Substituted Phenylacetic Acid Crude Product Crude Product Reaction->Crude Product Crude Product->Quenching Purified Intermediate/Product->Chromatography AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2_1 PGH2 COX1->PGH2_1 PGH2_2 PGH2 COX2->PGH2_2 Physiological_PGs Physiological Prostaglandins (e.g., GI protection, platelet aggregation) PGH2_1->Physiological_PGs Inflammatory_PGs Inflammatory Prostaglandins (e.g., Pain, Fever, Inflammation) PGH2_2->Inflammatory_PGs NSAIDs Substituted Phenylacetic Acid NSAIDs (e.g., Diclofenac) NSAIDs->COX1 NSAIDs->COX2 cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway FasL FasL FasR Fas Receptor FasL->FasR Procaspase8 Procaspase-8 FasR->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Procaspase-3 Caspase8->Procaspase3 Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Bax Bax Bax->Mitochondrion Bcl2 Bcl-2 Bcl2->Mitochondrion Apaf1 Apaf-1 CytochromeC->Apaf1 Procaspase9 Procaspase-9 Apaf1->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Phenylacetamide Phenylacetamide Derivative Phenylacetamide->FasL Upregulates Phenylacetamide->Bax Upregulates Phenylacetamide->Bcl2 Downregulates

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(2-Ethoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of 2-(2-Ethoxyphenyl)acetic acid, a valuable intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic agents.[1] The protocols outlined below are based on established chemical transformations and provide comprehensive, step-by-step instructions to facilitate laboratory synthesis. Key reaction parameters, reagents, and purification methods are described. Additionally, a summary of analytical data is provided for the characterization of the final product.

Introduction

This compound (C₁₀H₁₂O₃, Molar Mass: 180.2 g/mol ) is a carboxylic acid derivative with an ethoxy group at the ortho position of the phenyl ring.[1] Its structure lends itself to further chemical modifications, making it a key building block in the development of more complex molecules.[1] The following sections detail two reliable methods for its synthesis: the etherification of 2-hydroxyphenylacetic acid and the hydrolysis of 2-(2-ethoxyphenyl)acetonitrile.

Physicochemical Data

PropertyValueReference
CAS Number70289-12-2[1]
Molecular FormulaC₁₀H₁₂O₃[1]
Molecular Weight180.2 g/mol [1]
Melting Point99–102°C[1]
AppearanceSolid
Purity>95%[1]
StorageSealed in dry, room temperature

Experimental Protocols

Protocol 1: Etherification of 2-Hydroxyphenylacetic Acid

This protocol describes the synthesis of this compound via the alkylation of 2-hydroxyphenylacetic acid with ethyl bromide.

Materials and Reagents:

  • 2-Hydroxyphenylacetic acid

  • Ethyl bromide

  • Potassium carbonate (K₂CO₃)

  • Sodium bromide (NaBr)

  • Acetonitrile

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add 2-hydroxyphenylacetic acid, potassium carbonate, and sodium bromide in acetonitrile.

  • Stir the mixture at room temperature for 15 minutes.

  • Add ethyl bromide to the reaction mixture.

  • Heat the reaction mixture to 50°C and maintain for 24 hours with continuous stirring.[1]

  • After 24 hours, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure this compound.

Expected Yield: 83%[1]

Protocol 2: Hydrolysis of 2-(2-Ethoxyphenyl)acetonitrile

This protocol details the synthesis of this compound through the acid-catalyzed hydrolysis of 2-(2-ethoxyphenyl)acetonitrile. This method is analogous to the well-established synthesis of phenylacetic acid from benzyl cyanide.[2]

Materials and Reagents:

  • 2-(2-Ethoxyphenyl)acetonitrile

  • Sulfuric acid (H₂SO₄)

  • Water

  • Diethyl ether

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer and reflux condenser, prepare a dilute solution of sulfuric acid in water.

  • Add 2-(2-ethoxyphenyl)acetonitrile to the sulfuric acid solution.

  • Heat the mixture under reflux with vigorous stirring for 3-4 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the cooled mixture into cold water.

  • Extract the aqueous mixture with diethyl ether (3x).

  • Combine the organic extracts and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the mixture and remove the solvent under reduced pressure.

  • The crude product can be further purified by distillation under reduced pressure or recrystallization.

Characterization Data

TechniqueObserved Data
¹H NMR δ 1.28 ppm (t, 3H, ethoxy CH₃), 3.48 ppm (s, 2H, acetic acid CH₂), 4.05 ppm (q, 2H, ethoxy CH₂), 6.8-7.3 ppm (m, 4H, aromatic)[1]
IR ν 1730 cm⁻¹ (C=O stretch of carboxylic acid)[1]

Synthesis Workflow Diagrams

Synthesis_Workflows cluster_protocol1 Protocol 1: Etherification cluster_protocol2 Protocol 2: Nitrile Hydrolysis P1_Start 2-Hydroxyphenylacetic Acid + Ethyl Bromide P1_React Alkylation (K₂CO₃, NaBr, Acetonitrile, 50°C, 24h) P1_Start->P1_React P1_Workup Workup (Filtration, Extraction, Drying) P1_React->P1_Workup P1_Purify Purification (Recrystallization) P1_Workup->P1_Purify P1_End This compound P1_Purify->P1_End P2_Start 2-(2-Ethoxyphenyl)acetonitrile P2_React Acid Hydrolysis (H₂SO₄, H₂O, Reflux) P2_Start->P2_React P2_Workup Workup (Extraction, Drying) P2_React->P2_Workup P2_Purify Purification (Distillation/Recrystallization) P2_Workup->P2_Purify P2_End This compound P2_Purify->P2_End

References

Application Notes and Protocols for the Quantification of 2-(2-Ethoxyphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Ethoxyphenyl)acetic acid is a carboxylic acid derivative with potential applications in pharmaceutical and chemical research. Accurate and reliable quantification of this compound is crucial for various stages of study, including quality control of bulk substance, pharmacokinetic analysis in biological matrices, and monitoring of chemical reactions. These application notes provide detailed protocols for the quantitative determination of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of a specific method will depend on the required sensitivity, selectivity, and the nature of the sample matrix.

Analytical Method Performance

The following table summarizes typical performance characteristics that can be expected when developing and validating analytical methods for this compound. These values are based on established methods for structurally similar phenylacetic acid derivatives and serve as a general guideline. Method validation is essential to establish performance characteristics for the specific matrix and instrumentation used.

ParameterHPLC-UVLC-MS/MSGC-MS (after derivatization)
Linearity (r²) > 0.998> 0.999> 0.997
Limit of Detection (LOD) 10 - 100 ng/mL0.1 - 5 ng/mL1 - 20 ng/mL
Limit of Quantification (LOQ) 50 - 200 ng/mL0.5 - 10 ng/mL5 - 50 ng/mL
Accuracy (% Recovery) 95 - 105%97 - 103%90 - 110%
Precision (%RSD) < 5%< 10%< 15%

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk materials and simple formulations where high sensitivity is not a primary requirement.

Experimental Protocol

1. Instrumentation and Materials:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Data acquisition and processing software

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (analytical grade)

  • This compound reference standard

2. Preparation of Solutions:

  • Mobile Phase: A mixture of acetonitrile and water (containing 0.1% phosphoric acid or formic acid) in a ratio of 50:50 (v/v). The exact ratio may need optimization.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

3. Sample Preparation (Bulk Drug):

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of methanol in a volumetric flask.

  • Dilute an aliquot of this solution with the mobile phase to a final concentration within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions:

  • Column: C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water (0.1% Acid) (50:50, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 275 nm (This should be optimized by determining the UV absorbance maximum of the compound)

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the working standard solutions against their corresponding concentrations.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and selective, making it ideal for the quantification of this compound in complex biological matrices such as plasma or urine.

Experimental Protocol

1. Instrumentation and Materials:

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source

  • UPLC/HPLC system

  • C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Data acquisition and processing software

  • Solid Phase Extraction (SPE) cartridges or 96-well plates

  • Nitrogen evaporator

  • Centrifuge

  • Acetonitrile, Methanol, Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Internal Standard (IS): A structurally similar compound, preferably a stable isotope-labeled version of the analyte (e.g., this compound-d5).

2. Preparation of Solutions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Standard and IS Solutions: Prepare stock and working solutions of the analyte and internal standard in methanol or acetonitrile.

3. Sample Preparation (Plasma):

  • To 100 µL of plasma, add 25 µL of the internal standard working solution.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

  • Alternatively, for cleaner samples, a Solid Phase Extraction (SPE) can be performed.

4. LC-MS/MS Conditions:

  • Column: C18 (2.1 x 50 mm, 1.8 µm)

  • Mobile Phase Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: ESI negative

  • MRM Transitions: These must be optimized by infusing a standard solution of the analyte and IS. For this compound (MW: 180.2), a potential precursor ion [M-H]⁻ would be m/z 179.2. Product ions would need to be determined experimentally.

5. Data Analysis:

  • Quantification is based on the peak area ratio of the analyte to the internal standard.

  • A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis of carboxylic acids like this compound typically requires a derivatization step to increase their volatility and improve chromatographic performance.

Experimental Protocol

1. Instrumentation and Materials:

  • GC-MS system with a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

  • Autosampler

  • Derivatization reagents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, or diazomethane)

  • Solvents (e.g., ethyl acetate, hexane - GC grade)

  • Heating block or oven

  • Nitrogen evaporator

2. Sample Preparation and Derivatization:

  • Extraction: For biological samples, perform a liquid-liquid extraction. Acidify the sample (e.g., urine) to pH ~2 with HCl and extract with ethyl acetate.

  • Evaporate the organic extract to dryness under nitrogen.

  • Derivatization (Silylation): To the dried residue, add 50 µL of BSTFA + 1% TMCS and 50 µL of pyridine.

  • Heat the mixture at 70 °C for 30 minutes.

  • After cooling, the sample is ready for injection.

3. GC-MS Conditions:

  • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm)

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Ion Source Temperature: 230 °C

  • MS Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized analyte. These ions must be determined from a full scan mass spectrum of a derivatized standard.

4. Data Analysis:

  • Quantification is based on the peak area of the selected ions. An internal standard should be used for accurate quantification.

  • A calibration curve is generated by analyzing derivatized standards.

Visualizations

Experimental_Workflow_HPLC cluster_prep Sample and Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing A Weigh Sample/Standard B Dissolve in Solvent A->B C Dilute to Working Concentration B->C D Filter (0.45 µm) C->D E Inject into HPLC D->E F Separation on C18 Column E->F G UV Detection F->G H Data Acquisition G->H I Peak Integration H->I J Calibration Curve Construction I->J K Quantification J->K

Caption: General workflow for the quantification of this compound by HPLC-UV.

Experimental_Workflow_LCMSMS cluster_prep Plasma Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 Plasma Aliquot P2 Add Internal Standard P1->P2 P3 Protein Precipitation P2->P3 P4 Centrifuge P3->P4 P5 Evaporate Supernatant P4->P5 P6 Reconstitute P5->P6 L1 Inject into LC-MS/MS P6->L1 L2 Chromatographic Separation L1->L2 L3 Mass Spectrometric Detection (MRM) L2->L3 L4 Data Acquisition L3->L4 D1 Peak Area Ratio Calculation L4->D1 D2 Calibration Curve D1->D2 D3 Concentration Determination D2->D3

Caption: Workflow for quantification in plasma by LC-MS/MS.

Metabolic_Pathway A Parent Drug (e.g., containing ethoxyphenyl moiety) B Phase I Metabolism (e.g., CYP450-mediated O-dealkylation) A->B O-De-ethylation D Phase I Metabolism (Oxidation of side chain) A->D Side-chain oxidation C 2-(2-Hydroxyphenyl)acetic acid B->C E This compound D->E F Phase II Metabolism (e.g., Glucuronidation or Glycine Conjugation) E->F G Conjugated Metabolite F->G H Excretion G->H

Caption: Hypothetical metabolic pathway leading to this compound.

Application Notes and Protocols for the Analysis of 2-(2-Ethoxyphenyl)acetic Acid by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 2-(2-Ethoxyphenyl)acetic acid using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC) Method

Reverse-phase HPLC with UV detection is a robust and widely used technique for the analysis of aromatic carboxylic acids like this compound. The method outlined below is based on established principles for the analysis of similar compounds and provides a strong starting point for method development and validation.

Quantitative Data Summary

The following table summarizes the typical performance characteristics for the HPLC analysis of aromatic acetic acids. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.

ParameterHPLC with UV Detection
Limit of Detection (LOD) 0.004 µg/L[1]
Limit of Quantitation (LOQ) 0.01 µg/L[1]
Linearity (R²) > 0.999[1]
Accuracy (Recovery %) 98.2% - 104%[1]
Precision (RSD %) 0.19% - 6.72%[1]
Experimental Protocol: HPLC-UV

1. Instrumentation and Materials:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV detector.

  • Analytical Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Solvents: HPLC grade acetonitrile, water, and acetic acid.

  • Reference Standard: this compound (purity > 98%).

2. Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile, deionized water, and acetic acid (e.g., 80:19.5:0.5 v/v/v)[1]. The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: 283 nm[1].

  • Injection Volume: 20 µL.

3. Sample Preparation:

A Salting-Out Assisted Liquid-Liquid Extraction (SALLE) is a suitable method for extracting the analyte from aqueous samples[1].

  • To 4 mL of the aqueous sample, add 1 mL of acetonitrile.

  • Add 5 mL of a 5% (w/v) sodium chloride solution.

  • Adjust the pH of the solution to 2 using a suitable acid.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Collect the upper organic layer for HPLC analysis.

4. Standard Preparation:

  • Prepare a stock solution of this compound in the mobile phase.

  • Perform serial dilutions to create a series of calibration standards.

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Aqueous Sample Extraction Salting-Out Assisted Liquid-Liquid Extraction Sample->Extraction Standard Reference Standard Dilution Serial Dilution Standard->Dilution Solvent Mobile Phase Injection Inject into HPLC Extraction->Injection Dilution->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (283 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for the HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

For GC-MS analysis, derivatization is necessary to increase the volatility and thermal stability of this compound. Silylation is a common and effective derivatization technique for carboxylic acids.

Quantitative Data Summary

The following table provides estimated performance characteristics for a GC-MS method based on the analysis of similar acidic compounds. Actual values must be determined through method validation.

ParameterGC-MS (after Derivatization)
Limit of Detection (LOD) 1.7 - 8.3 µg/L[2]
Limit of Quantitation (LOQ) 5.1 - 25 µg/L[2]
Linearity (R²) > 0.99
Accuracy (Recovery %) 81.5% - 106%[2]
Precision (RSD %) 4.0% - 6.7%[2]
Experimental Protocol: GC-MS

1. Instrumentation and Materials:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Analytical Column: A non-polar or semi-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium.

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst.

  • Solvents: Anhydrous pyridine or other suitable aprotic solvent.

2. Derivatization Procedure:

  • Evaporate the solvent from the extracted sample to dryness under a stream of nitrogen.

  • Add 50 µL of anhydrous pyridine and 50 µL of BSTFA (+1% TMCS) to the dried residue.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool the vial to room temperature before injection.

3. GC-MS Conditions:

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 5 minutes.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 50-500.

4. Mass Spectral Data:

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Extracted Sample Dry Evaporate to Dryness Sample->Dry Derivatize Add Pyridine & BSTFA, Heat at 70°C Dry->Derivatize Injection Inject into GC-MS Derivatize->Injection Separation Capillary Column Separation Injection->Separation Detection Mass Spectrometry Detection Separation->Detection TIC Obtain Total Ion Chromatogram Detection->TIC MassSpectrum Extract Mass Spectrum TIC->MassSpectrum Quantification Quantification (SIM/Scan) MassSpectrum->Quantification

Caption: Workflow for the GC-MS analysis of this compound.

References

Application of 2-(2-Ethoxyphenyl)acetic Acid in Pharmaceutical Synthesis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols concerning the use of 2-(2-ethoxyphenyl)acetic acid and its structural analogs in pharmaceutical synthesis. The focus is on the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), with a specific, detailed protocol for the synthesis of Etodolac, a selective cyclooxygenase-2 (COX-2) inhibitor.

Introduction

This compound and its derivatives are valuable intermediates in the synthesis of various pharmaceuticals, particularly those with anti-inflammatory and analgesic properties.[1] The structural motif of an ethoxyphenyl group linked to an acetic acid moiety is found in several potent NSAIDs. These compounds primarily exert their therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, mediators of pain and inflammation.

Featured Application: Synthesis of Etodolac

Etodolac is a widely prescribed NSAID for the management of pain and inflammation in conditions such as osteoarthritis and rheumatoid arthritis.[2][3][4][5] It exhibits a degree of selectivity for the COX-2 isozyme over COX-1, which is associated with a more favorable gastrointestinal safety profile compared to non-selective NSAIDs.[6][7][8] The following sections provide a comprehensive overview of the synthesis of Etodolac, starting from precursors related to this compound.

Synthetic Pathway Overview

The synthesis of Etodolac involves a multi-step process, a key part of which is the Fischer indole synthesis to construct the core tryptophol intermediate, 7-ethyltryptophol. This intermediate is then condensed with a β-ketoester to form the pyrano[3,4-b]indole ring system characteristic of Etodolac.

Synthesis_Overview cluster_start Starting Materials cluster_intermediate Key Intermediate Synthesis cluster_final Final Product Synthesis 2-Ethylaniline 2-Ethylaniline 2-Ethylphenylhydrazine 2-Ethylphenylhydrazine 2-Ethylaniline->2-Ethylphenylhydrazine Diazotization, Reduction 2,3-Dihydrofuran 2,3-Dihydrofuran 7-Ethyltryptophol 7-Ethyltryptophol 2,3-Dihydrofuran->7-Ethyltryptophol 2-Ethylphenylhydrazine->7-Ethyltryptophol Fischer Indole Synthesis Etodolac Methyl Ester Etodolac Methyl Ester 7-Ethyltryptophol->Etodolac Methyl Ester Condensation Methyl 3-oxopentanoate Methyl 3-oxopentanoate Methyl 3-oxopentanoate->Etodolac Methyl Ester Etodolac Etodolac Etodolac Methyl Ester->Etodolac Hydrolysis

Caption: Overall synthetic scheme for Etodolac.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of Etodolac.

Table 1: In Vitro COX-1 and COX-2 Inhibition
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)
Etodolac>10053>1.9
Celecoxib826.812
Ibuprofen12800.15
Diclofenac0.0760.0262.9

Data sourced from studies using human peripheral monocytes.[6][7][8]

Table 2: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Rat Paw Edema)
CompoundRoute of AdministrationED50 (mg/kg)
EtodolacOral8.41
IndomethacinOral5

ED50 represents the dose required to produce 50% of the maximum anti-inflammatory effect.[9]

Table 3: Clinical Efficacy of Etodolac
IndicationDosageKey Efficacy Outcomes
Osteoarthritis200-600 mg/daySignificant improvement in pain and joint function.[2][3][4][10]
Rheumatoid Arthritis200-600 mg/daySignificant reduction in joint swelling and pain.[2][3][4][10]

Experimental Protocols

Protocol 1: Synthesis of 7-Ethyltryptophol

This protocol details the Fischer indole synthesis to produce the key intermediate, 7-ethyltryptophol, from 2-ethylphenylhydrazine hydrochloride.[11][12]

Materials:

  • 2-Ethylphenylhydrazine hydrochloride

  • 2,3-Dihydrofuran

  • N,N-Dimethylacetamide (DMAc)

  • Water

  • Sulfuric acid (concentrated)

  • Ethyl acetate

  • Sodium sulfate (anhydrous)

Procedure:

  • Prepare a 1:1 (v/v) solution of DMAc and water.

  • In a reaction vessel, dissolve 2-ethylphenylhydrazine hydrochloride in the DMAc/water solvent.

  • Add concentrated sulfuric acid as a catalyst.

  • Heat the mixture and add 2,3-dihydrofuran dropwise.

  • Maintain the reaction at reflux for 3 hours.[13]

  • After cooling, extract the product with ethyl acetate.

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 7-ethyltryptophol.

  • The crude product can be purified by distillation or crystallization to yield a product with a purity of approximately 75%.[11]

Protocol1_Workflow start Start dissolve Dissolve 2-ethylphenylhydrazine HCl in DMAc/Water start->dissolve add_catalyst Add H2SO4 dissolve->add_catalyst heat_add_dhf Heat and add 2,3-Dihydrofuran add_catalyst->heat_add_dhf reflux Reflux for 3 hours heat_add_dhf->reflux cool_extract Cool and extract with Ethyl Acetate reflux->cool_extract wash_dry Wash, Dry, and Concentrate cool_extract->wash_dry purify Purify by Distillation/ Crystallization wash_dry->purify end 7-Ethyltryptophol purify->end COX2_Pathway Inflammatory Stimuli Inflammatory Stimuli Cell Membrane Phospholipids Cell Membrane Phospholipids Inflammatory Stimuli->Cell Membrane Phospholipids Activates Phospholipase A2 Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid COX-2 Enzyme COX-2 Enzyme Arachidonic Acid->COX-2 Enzyme Prostaglandins (PGs) Prostaglandins (PGs) COX-2 Enzyme->Prostaglandins (PGs) Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGs)->Inflammation, Pain, Fever Etodolac Etodolac Etodolac->COX-2 Enzyme Inhibits

References

Application Notes and Protocols: 2-(2-Ethoxyphenyl)acetic Acid as a Versatile Building Block for Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Ethoxyphenyl)acetic acid is a valuable scaffold in medicinal chemistry, serving as a versatile starting material for the synthesis of a diverse range of novel compounds with significant biological activities. Its structural features, including the phenylacetic acid core and the ethoxy group, provide a foundation for the development of potent and selective inhibitors of various enzymes and receptors. This document provides detailed application notes and experimental protocols for the use of this compound in the discovery of new therapeutic agents, with a focus on anti-inflammatory and anticancer applications.

Applications in Drug Discovery

This compound and its derivatives have been explored for a variety of therapeutic applications, primarily leveraging their ability to mimic endogenous ligands or interfere with pathological signaling pathways.

1. Anti-inflammatory Agents:

A significant application of this building block is in the development of selective cyclooxygenase-2 (COX-2) inhibitors. The COX-2 enzyme is a key mediator of inflammation and pain, and its selective inhibition is a well-established strategy for the treatment of inflammatory disorders with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[1] The phenoxyacetic acid moiety can be elaborated to introduce pharmacophores that confer high affinity and selectivity for the COX-2 active site.

2. Anticancer Agents:

Derivatives of this compound have also shown promise as anticancer agents. For instance, benzoxazole derivatives synthesized from related structures have demonstrated cytotoxic activity against various cancer cell lines, including breast and colon cancer.[2][3] The mechanism of action for these compounds can vary, but some have been shown to inhibit enzymes crucial for cancer cell proliferation and survival, such as topoisomerase II.

Experimental Protocols

Protocol 1: General Synthesis of Novel Phenoxyacetic Acid Derivatives as COX-2 Inhibitors

This protocol describes a general two-step synthesis for creating novel hydrazone derivatives from a phenoxyacetic acid scaffold, which can be adapted from this compound.

Step 1: Synthesis of 2-(4-formyl-2-ethoxyphenoxy)acetic acid

  • A solution of 2-ethoxy-4-hydroxybenzaldehyde (20 mmol) and ethyl bromoacetate (20 mmol, 3.34 g) in 30 mL of dimethylformamide (DMF) is prepared.

  • Potassium carbonate (K₂CO₃) (40 mmol, 5.52 g) is added to the mixture.

  • The reaction mixture is stirred at room temperature for 12 hours.

  • The resulting ester is then hydrolyzed by adding a mixture of aqueous NaOH and methanol and stirring at 20°C for 12 hours.

  • The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the mixture is acidified with HCl to precipitate the product, which is then filtered, washed with water, and dried to yield 2-(4-formyl-2-ethoxyphenoxy)acetic acid.

Step 2: Synthesis of Hydrazone Derivatives

  • A mixture of 2-(4-formyl-2-ethoxyphenoxy)acetic acid (2 mmol) and a selected hydrazide derivative (2 mmol) is prepared in 30 mL of absolute ethanol.

  • A catalytic amount of glacial acetic acid (0.3 mL) is added to the mixture.

  • The reaction mixture is refluxed for 6 hours.

  • After cooling, the precipitate formed is filtered, dried, and recrystallized from an appropriate solvent (e.g., ethanol/DMF) to yield the final hydrazone product.[1]

Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines the procedure to determine the inhibitory activity and selectivity of the synthesized compounds against COX-1 and COX-2 enzymes.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Assay buffer (100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test compounds and reference inhibitors (e.g., celecoxib, indomethacin) dissolved in DMSO

  • 96-well plates

  • Spectrophotometer or fluorometer

Procedure:

  • Reagent Preparation: Prepare stock solutions of test compounds and reference inhibitors in DMSO. Serially dilute these to the desired concentrations. Prepare enzyme and substrate solutions in the assay buffer.

  • Enzyme and Cofactor Addition: To the wells of a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme.

  • Inhibitor Incubation: Add the various concentrations of the test compounds, reference inhibitors, or vehicle (DMSO) to the appropriate wells. Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Reaction Incubation: Incubate the plate for 10 minutes at 37°C.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., 1 M HCl).

  • Detection: Measure the amount of prostaglandin E2 (PGE2) produced using an enzyme immunoassay (EIA) kit or a suitable colorimetric/fluorometric method.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 values by plotting the inhibition data against the logarithm of the inhibitor concentration. The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).[4][5][6]

Protocol 3: In Vivo Anti-Inflammatory Activity - Carrageenan-Induced Paw Edema in Rats

This protocol describes an in vivo model to assess the anti-inflammatory effects of the synthesized compounds.

Materials:

  • Wistar rats (150-200 g)

  • 1% carrageenan solution in saline

  • Test compounds and reference drug (e.g., indomethacin)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing: Divide the animals into groups (e.g., control, reference, and test compound groups). Administer the test compounds and the reference drug intraperitoneally or orally 30 minutes before the carrageenan injection. The control group receives the vehicle only.

  • Induction of Edema: Inject 100 µL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at 1, 2, 3, 4, and 5 hours post-injection.

  • Data Analysis: The degree of edema is calculated as the difference in paw volume before and after carrageenan injection. The percentage inhibition of edema is calculated for each group relative to the control group.[7][8][9]

Quantitative Data Summary

The following tables summarize the biological activity of various compounds derived from phenoxyacetic acid scaffolds, demonstrating their potential as selective COX-2 inhibitors.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Synthesized Hydrazone Derivatives.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)
5d 7.78 ± 0.110.07 ± 0.01111.53
5e > 100.09 ± 0.01> 111.11
5f 8.01 ± 0.090.06 ± 0.01133.34
7b 1.89 ± 0.040.08 ± 0.0123.63
10c 2.11 ± 0.030.09 ± 0.0123.44
10d 1.98 ± 0.020.08 ± 0.0124.75
10e 1.56 ± 0.020.07 ± 0.0122.29
10f 1.23 ± 0.010.06 ± 0.0120.50
Celecoxib 14.93 ± 0.130.05 ± 0.02298.6
Mefenamic Acid 3.21 ± 0.041.98 ± 0.021.62

Data adapted from a study on novel phenoxy acetic acid derivatives.[1]

Table 2: In Vivo Anti-inflammatory Activity of Selected Compounds in Carrageenan-Induced Paw Edema Model.

Compound (Dose)Paw Thickness Inhibition (%)Paw Weight Inhibition (%)
5f 63.3568.26
7b 46.5164.84
Celecoxib 60.1663.52
Mefenamic Acid 59.3760.09

Data represents the percentage inhibition of paw edema in rats.[1]

Visualizations

Signaling Pathway

COX2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 PGH2 PGH2 Arachidonic_Acid->PGH2 COX-2 COX2 COX-2 (Target of Inhibitors) Prostaglandins Prostaglandins PGH2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation PLA2 Phospholipase A2 Inhibitor 2-(2-Ethoxyphenyl)acetic acid Derivatives Inhibitor->COX2

Caption: Simplified COX-2 signaling pathway and the inhibitory action of novel compounds.

Experimental Workflow

Experimental_Workflow Start Start: This compound Synthesis Chemical Synthesis of Novel Derivatives Start->Synthesis Purification Purification and Characterization (TLC, NMR, Mass Spec) Synthesis->Purification In_Vitro_Screening In Vitro Screening: COX-1/COX-2 Inhibition Assay Purification->In_Vitro_Screening Data_Analysis_1 Data Analysis: IC50 and Selectivity Index In_Vitro_Screening->Data_Analysis_1 Lead_Selection Lead Compound Selection Data_Analysis_1->Lead_Selection In_Vivo_Testing In Vivo Testing: Carrageenan-Induced Paw Edema Lead_Selection->In_Vivo_Testing Data_Analysis_2 Data Analysis: Anti-inflammatory Efficacy In_Vivo_Testing->Data_Analysis_2 Conclusion Conclusion: Identification of Potent and Selective Inhibitor Data_Analysis_2->Conclusion

Caption: General experimental workflow for the development of novel inhibitors.

References

Application Notes and Protocols for Cell-Based Assays Involving 2-(2-Ethoxyphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2-(2-Ethoxyphenyl)acetic acid in various cell-based assays. This compound and its derivatives have shown potential as anti-inflammatory, analgesic, and anti-cancer agents. The protocols detailed below are designed to assess the biological activity of this compound in vitro, focusing on its effects on cancer cell proliferation, inflammation, and neuroprotection.

Anti-Cancer Activity: Cell Viability and Apoptosis Assays

Derivatives of this compound have been reported to induce cell cycle arrest and apoptosis in cancer cells. The following protocols are designed to quantify the cytotoxic and apoptotic effects of this compound on relevant cancer cell lines such as the human breast adenocarcinoma cell line (MCF-7) and the human lung carcinoma cell line (A549).

Data Presentation: Cytotoxicity of this compound
Cell LineTreatment DurationIC50 (µM)
MCF-7 (Breast Cancer)48 hoursUser-determined
A549 (Lung Cancer)48 hoursUser-determined
Experimental Protocol: MTT Assay for Cell Viability

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Experimental Protocol: Annexin V/Propidium Iodide Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Human cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Visualization of Apoptosis Induction Workflow

cluster_0 Cell Treatment and Harvesting cluster_1 Staining and Analysis A Seed Cancer Cells B Treat with this compound A->B C Incubate for 48h B->C D Harvest Cells C->D E Wash with PBS D->E F Stain with Annexin V-FITC & PI E->F G Incubate for 15 min F->G H Analyze by Flow Cytometry G->H IL-1β IL-1β IL-1R IL-1R IL-1β->IL-1R Binds NF-κB Pathway NF-κB Pathway IL-1R->NF-κB Pathway Activates COX-2 / mPGES-1 Upregulation COX-2 / mPGES-1 Upregulation NF-κB Pathway->COX-2 / mPGES-1 Upregulation Induces Arachidonic Acid Arachidonic Acid PGH2 PGH2 Arachidonic Acid->PGH2 COX-2 PGE2 PGE2 PGH2->PGE2 mPGES-1 Inflammation Inflammation PGE2->Inflammation Compound This compound Compound->COX-2 / mPGES-1 Upregulation Inhibits A Seed SH-SY5Y Cells B Pre-treat with Compound A->B C Induce Oxidative Stress (H₂O₂) B->C D Incubate for 24h C->D E Assess Viability (MTT Assay) D->E

Application Note: Recrystallization Techniques for the Purification of 2-(2-Ethoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(2-Ethoxyphenyl)acetic acid is a substituted phenylacetic acid derivative that serves as an intermediate in the synthesis of various pharmaceuticals, particularly anti-inflammatory and analgesic agents.[1] Achieving high purity of this compound is critical for downstream applications, including drug development and mechanistic studies. Recrystallization is a fundamental and effective technique for purifying solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at different temperatures. This application note provides detailed protocols for the purification of this compound via single-solvent and two-solvent recrystallization methods.

Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for selecting appropriate purification techniques and for post-purification analysis.

PropertyValueReference
Molecular Formula C₁₀H₁₂O₃[1]
Molecular Weight 180.2 g/mol [1]
Physical Form Solid, powder to crystal[2]
Melting Point 99-104°C[1][2]
Boiling Point 305.0±17.0 °C (Predicted)[2]
Density 1.144±0.06 g/cm³ (Predicted)[2]
Purity (Commercial) ≥98%

Experimental Protocols

Protocol 1: Two-Solvent Recrystallization using Ethanol/Water

This is the recommended method for purifying this compound, as suggested by purification literature.[1] It employs a solvent pair in which the compound is soluble in the primary solvent (ethanol) and insoluble in the secondary solvent (water), allowing for controlled precipitation of high-purity crystals.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Boiling chips or magnetic stir bar

Equipment:

  • Erlenmeyer flasks (2)

  • Hot plate with stirring capability

  • Graduated cylinders

  • Buchner funnel and flask

  • Filter paper

  • Spatula

  • Ice bath

  • Drying oven or vacuum desiccator

Procedure:

  • Dissolution: Place the crude this compound into an Erlenmeyer flask with a stir bar or boiling chips. Add the minimum amount of hot ethanol required to just dissolve the solid completely. This should be done on a hot plate at a temperature near the boiling point of ethanol (~78°C).

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot filtration. Pre-warm a second Erlenmeyer flask and a funnel with a small amount of hot ethanol. Quickly filter the hot solution through fluted filter paper to remove the impurities. This step prevents premature crystallization of the product.

  • Induction of Crystallization: While the ethanol solution is still hot, add deionized water dropwise until the solution becomes faintly cloudy (turbid). This indicates that the solution is saturated and crystal formation is imminent.

  • Redissolution: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again. This ensures the solution is just at the point of saturation, which is optimal for forming pure crystals.

  • Cooling and Crystal Growth: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of precipitated crystals.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel and filter paper.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a drying oven at a temperature well below the melting point (e.g., 50-60°C) or in a vacuum desiccator until a constant weight is achieved.

Protocol 2: Single-Solvent Recrystallization using Methanol

This protocol is an alternative method based on the compound's known solubility in methanol.[2] A suitable single solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Materials:

  • Crude this compound

  • Methanol

  • Boiling chips or magnetic stir bar

Equipment:

  • Erlenmeyer flask

  • Condenser (optional, to prevent solvent loss)

  • Hot plate with stirring capability

  • Graduated cylinder

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Drying oven or vacuum desiccator

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with boiling chips. Add a small amount of methanol and heat the mixture to boiling on a hot plate. Continue to add methanol in small portions until the solid is completely dissolved. Avoid adding a large excess of solvent to ensure good recovery.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration as described in Protocol 1, using methanol as the solvent.

  • Cooling and Crystallization: Remove the flask from the heat, cover it, and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to complete the crystallization process.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the collected crystals with a minimal amount of ice-cold methanol.

  • Drying: Dry the purified product as described in Protocol 1.

Visualized Workflow

Recrystallization_Workflow Figure 1: Two-Solvent Recrystallization Workflow cluster_dissolution Step 1: Dissolution cluster_purification Step 2: Purification cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Place Crude Solid in Erlenmeyer Flask B Add Minimum Amount of Hot Ethanol (Solvent 1) A->B C Heat to Dissolve B->C D Add Water (Solvent 2) Dropwise Until Cloudy C->D Solution Saturated E Add Drops of Hot Ethanol to Re-clarify D->E F Slow Cool to Room Temperature E->F Induce Crystal Growth G Chill in Ice Bath F->G Maximize Yield H Vacuum Filtration G->H I Wash with Cold Ethanol/Water Mix H->I J Dry Crystals I->J K Pure this compound J->K

Caption: Workflow for two-solvent recrystallization.

References

Application Notes: Derivatisierung von 2-(2-Ethoxyphenyl)essigsäure zur Steigerung der biologischen Aktivität

Author: BenchChem Technical Support Team. Date: December 2025

Einführung

2-(2-Ethoxyphenyl)essigsäure ist eine organische Verbindung, die als vielversprechendes Grundgerüst für die Entwicklung neuer pharmazeutischer Wirkstoffe dient.[1] Die Derivatisierung dieser Ausgangsverbindung ist eine Schlüsselstrategie, um ihre pharmakologischen Eigenschaften zu modifizieren und zu verbessern. Die Einführung verschiedener funktioneller Gruppen kann die Bioverfügbarkeit, die Zielspezifität und die Wirksamkeit des Moleküls erheblich beeinflussen. Diese Anwendungsbeschreibung umreißt die potenziellen Anwendungen von Derivaten der 2-(2-Ethoxyphenyl)essigsäure und stellt detaillierte Protokolle für deren Synthese und biologische Evaluierung bereit.

Potenzielle Anwendungen

Die Derivatisierung der 2-(2-Ethoxyphenyl)essigsäure eröffnet Möglichkeiten zur Entwicklung von Wirkstoffen mit verbesserter Aktivität in den folgenden therapeutischen Bereichen:

  • Entzündungshemmende und schmerzstillende Wirkstoffe: Die Ausgangsverbindung zeigt Potenzial als entzündungshemmender und schmerzstillender Wirkstoff, wahrscheinlich durch die Hemmung von Cyclooxygenase (COX)-Enzymen.[1] Die Derivatisierung kann zu Analoga mit erhöhter Wirksamkeit und Selektivität für COX-2 führen, was das Risiko von gastrointestinalen Nebenwirkungen verringern könnte.[2]

  • Neuroprotektive Wirkstoffe: Neuere Forschungen deuten darauf hin, dass Derivate dieser Verbindung neuroprotektive Eigenschaften aufweisen könnten, indem sie neuronale Zellen vor oxidativem Stress und Apoptose schützen.[1] Dies eröffnet Perspektiven für die Behandlung von neurodegenerativen Erkrankungen.

  • Antikrebsmittel: In-vitro-Studien haben gezeigt, dass bestimmte Derivate das Zellwachstum hemmen und Apoptose in Krebszellen auslösen können, was auf ein Potenzial für den Einsatz in der Onkologie hindeutet.[1][3]

  • Antimikrobielle Wirkstoffe: Phenoxyessigsäure-Derivate wurden auch auf ihre antibakteriellen und antimykotischen Aktivitäten untersucht.[4]

Struktur-Wirkungs-Beziehungen

Die biologische Aktivität von 2-(2-Ethoxyphenyl)essigsäure-Derivaten wird maßgeblich von der Art und Position der Substituenten beeinflusst. Halogen- oder Alkylsubstituenten am Phenylring können die Lipophilie und die sterischen Eigenschaften des Moleküls verändern, was sich auf die Bindung an das Zielprotein auswirkt.[5] Die Umwandlung der Carbonsäuregruppe in Amide, Ester oder Hydrazone kann die Pharmakokinetik und die zelluläre Aufnahme verbessern.

Experimentelle Protokolle

Die folgenden Protokolle beschreiben die Synthese verschiedener Derivate von 2-(2-Ethoxyphenyl)essigsäure und die anschließende Evaluierung ihrer biologischen Aktivität.

Protokoll 1: Synthese von Amiden aus 2-(2-Ethoxyphenyl)essigsäure

Dieses Protokoll beschreibt eine allgemeine Methode zur Amidierung von 2-(2-Ethoxyphenyl)essigsäure unter Verwendung eines Kupplungsreagenzes wie EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid).

Materialien:

  • 2-(2-Ethoxyphenyl)essigsäure

  • Gewünschtes Amin (z. B. Anilin, Benzylamin)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid (EDC)

  • Hydroxybenzotriazol (HOBt)

  • Dichlormethan (DCM) oder Dimethylformamid (DMF)

  • Gesättigte Natriumbicarbonatlösung

  • 1 M Salzsäure

  • Wasserfreies Natriumsulfat

  • Rotationsverdampfer

  • Magnetrührer

Vorgehensweise:

  • Lösen Sie 1 Äquivalent 2-(2-Ethoxyphenyl)essigsäure in einem geeigneten Lösungsmittel (DCM oder DMF).

  • Fügen Sie 1,2 Äquivalente des gewünschten Amins, 1,5 Äquivalente EDC und 1,1 Äquivalente HOBt hinzu.

  • Rühren Sie die Reaktionsmischung bei Raumtemperatur für 12-24 Stunden.

  • Verdünnen Sie die Mischung mit DCM und waschen Sie sie nacheinander mit 1 M Salzsäure, gesättigter Natriumbicarbonatlösung und Wasser.

  • Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel unter reduziertem Druck.

  • Reinigen Sie das Rohprodukt durch Säulenchromatographie oder Umkristallisation, um das gewünschte Amid zu erhalten.

Protokoll 2: Synthese von Estern aus 2-(2-Ethoxyphenyl)essigsäure (Fischer-Veresterung)

Dieses Protokoll beschreibt die säurekatalysierte Veresterung von 2-(2-Ethoxyphenyl)essigsäure mit einem Alkohol.

Materialien:

  • 2-(2-Ethoxyphenyl)essigsäure

  • Gewünschter Alkohol (z. B. Methanol, Ethanol) im Überschuss

  • Konzentrierte Schwefelsäure (katalytische Menge)

  • Rotationsverdampfer

  • Rückflusskühler

Vorgehensweise:

  • Lösen Sie 2-(2-Ethoxyphenyl)essigsäure im gewünschten Alkohol (der sowohl als Reagenz als auch als Lösungsmittel dient).

  • Fügen Sie vorsichtig eine katalytische Menge konzentrierter Schwefelsäure hinzu.

  • Erhitzen Sie die Mischung für 4-6 Stunden unter Rückfluss.

  • Kühlen Sie die Reaktionsmischung ab und entfernen Sie den überschüssigen Alkohol unter reduziertem Druck.

  • Lösen Sie den Rückstand in einem organischen Lösungsmittel (z. B. Ethylacetat) und waschen Sie ihn mit gesättigter Natriumbicarbonatlösung und Wasser.

  • Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel, um den rohen Ester zu erhalten.

  • Reinigen Sie das Produkt bei Bedarf durch Säulenchromatographie.

Protokoll 3: In-vitro-Evaluierung der COX-1/COX-2-Hemmaktivität

Dieses Protokoll beschreibt einen kolorimetrischen Assay zur Bestimmung der hemmenden Wirkung der synthetisierten Derivate auf die Enzyme COX-1 und COX-2.[2]

Materialien:

  • Cayman® kolorimetrisches COX-Inhibitor-Screening-Assay-Kit

  • Synthetisierte Derivate von 2-(2-Ethoxyphenyl)essigsäure

  • Celecoxib (selektiver COX-2-Inhibitor, als Referenz)

  • Ibuprofen oder Mefenaminsäure (nicht-selektiver COX-Inhibitor, als Referenz)

  • 96-Well-Platten

  • Plattenlesegerät

Vorgehensweise:

  • Bereiten Sie die Reagenzien gemäß den Anweisungen des Assay-Kits vor.

  • Stellen Sie eine Reihe von Verdünnungen der Testverbindungen und der Referenzinhibitoren in DMSO her.

  • Geben Sie die Assay-Puffer, die hämatinhaltige Lösung, die Enzymlösungen (ovine COX-1 und humane rekombinante COX-2) und die Testverbindungen in die Wells einer 96-Well-Platte.

  • Initiieren Sie die Reaktion durch Zugabe von Arachidonsäure-Lösung.

  • Inkubieren Sie die Platte für eine festgelegte Zeit bei der empfohlenen Temperatur.

  • Stoppen Sie die Reaktion und messen Sie die Absorption bei der entsprechenden Wellenlänge mit einem Plattenlesegerät.

  • Berechnen Sie die prozentuale Hemmung für jede Konzentration der Testverbindung und bestimmen Sie die IC50-Werte (die Konzentration, die eine 50%ige Hemmung der Enzymaktivität bewirkt).

Quantitative Daten

Die folgende Tabelle fasst repräsentative quantitative Daten zur COX-Hemmaktivität für verschiedene Klassen von Phenoxyessigsäure-Derivaten zusammen. Diese Daten dienen als Referenz für die zu erwartende Aktivität von Derivaten der 2-(2-Ethoxyphenyl)essigsäure.

VerbindungsklasseBeispiel-DerivatCOX-1 IC50 (µM)COX-2 IC50 (µM)Selektivitätsindex (COX-1/COX-2)
Hydrazone5d10.04 ± 0.150.09 ± 0.01111.55
5f10.13 ± 0.110.08 ± 0.01126.62
7b4.07 ± 0.120.08 ± 0.0150.87
10c7.82 ± 0.130.07 ± 0.01111.71
10f5.43 ± 0.140.06 ± 0.0190.50
ReferenzMefenaminsäure29.9 ± 0.091.98 ± 0.0215.10
Celecoxib14.93 ± 0.120.05 ± 0.02298.6

Daten adaptiert von einer Studie zu Phenoxyessigsäure-Derivaten.[2] Die IC50-Werte können je nach den spezifischen Substituenten und den experimentellen Bedingungen variieren.

Visualisierungen

Die folgenden Diagramme illustrieren die in diesen Anwendungsbeschreibungen beschriebenen Arbeitsabläufe und Signalwege.

Derivatization_Workflow cluster_synthesis Synthese cluster_derivatives Derivate parent 2-(2-Ethoxyphenyl)essigsäure amide Amid-Derivate parent->amide Amin + EDC/HOBt ester Ester-Derivate parent->ester Alkohol + H₂SO₄ hydrazone Hydrazon-Derivate parent->hydrazone Hydrazid + AcOH

Abbildung 1: Allgemeiner Arbeitsablauf für die Derivatisierung von 2-(2-Ethoxyphenyl)essigsäure.

COX_Pathway AA Arachidonsäure COX1 COX-1 (konstitutiv) AA->COX1 COX2 COX-2 (induzierbar) AA->COX2 PGs_phys Prostaglandine (physiologisch) COX1->PGs_phys PGs_inflam Prostaglandine (entzündlich) COX2->PGs_inflam Function Magenschutz, Thrombozytenaggregation PGs_phys->Function Inflammation Entzündung, Schmerz, Fieber PGs_inflam->Inflammation

Abbildung 2: Vereinfachter Signalweg der Cyclooxygenase (COX)-Enzyme.

Experimental_Workflow start Start: 2-(2-Ethoxyphenyl)essigsäure synthesis Synthese von Derivaten (Amide, Ester, etc.) start->synthesis purification Reinigung und Charakterisierung (Säulenchromatographie, NMR, MS) synthesis->purification bio_assay Biologische Evaluierung (z.B. COX-Inhibition) purification->bio_assay data_analysis Datenanalyse (IC₅₀-Bestimmung) bio_assay->data_analysis sar Struktur-Wirkungs-Beziehungs- Analyse (SAR) data_analysis->sar end Identifizierung von Leitstrukturen sar->end

Abbildung 3: Experimenteller Arbeitsablauf von der Synthese zur Leitstruktur-Identifizierung.

References

Application Notes and Protocols for the Scale-up Synthesis of 2-(2-Ethoxyphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the scale-up synthesis of 2-(2-Ethoxyphenyl)acetic acid, a key intermediate in the pharmaceutical industry. The focus is on the robust and scalable Williamson ether synthesis route, starting from 2-hydroxyphenylacetic acid. This guide covers process optimization, detailed experimental procedures, safety and hazard analysis, and economic considerations to facilitate a seamless transition from laboratory to pilot plant or industrial scale production.

Introduction

This compound is a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). As demand for this intermediate grows, the need for a reliable, efficient, and scalable synthetic process becomes paramount. The Williamson ether synthesis, a well-established and versatile method for forming ethers, presents a highly viable route for the industrial production of this compound. This method involves the O-alkylation of a phenol, in this case, 2-hydroxyphenylacetic acid, with an ethylating agent. Careful consideration of reaction parameters, safety protocols, and economic factors is crucial for successful scale-up.

Comparison of Synthetic Routes

While several synthetic routes to this compound exist, the Williamson ether synthesis via alkylation of 2-hydroxyphenylacetic acid is often preferred for its scalability and relatively high yields. Below is a comparative analysis of the primary synthetic strategies.

ParameterAlkylation Route (Williamson Ether Synthesis)Hydrolysis RouteOxidative Coupling Route
Starting Materials 2-Hydroxyphenylacetic acid, Ethyl bromide/sulfateDichloroacetic acid, Sodium ethoxide2-Ethoxystyrene, Iodine, Oxone
Typical Yield 85-95%~78%68-72%
Reaction Time 24-36 hours6-8 hours~6 hours
Scalability High (Industrial)Moderate (Pilot-scale)Low (Laboratory)
By-products Minimal (<5%)Moderate (10-15%)Significant (8-12%)
Catalyst Cost Low to ModerateLowHigh
Key Considerations Requires careful control of base and temperature.Stoichiometry and temperature control are critical.Requires rigorous exclusion of moisture.

Detailed Experimental Protocol: Williamson Ether Synthesis

This protocol details the synthesis of this compound from 2-hydroxyphenylacetic acid and ethyl bromide on a pilot plant scale.

Materials and Reagents
ReagentCAS NumberMolecular WeightQuantity (kg)Moles
2-Hydroxyphenylacetic acid614-75-5152.1515.2100
Potassium Carbonate (K₂CO₃)584-08-7138.2134.5250
Ethyl Bromide (Bromoethane)74-96-4108.9716.3150
N,N-Dimethylformamide (DMF)68-12-273.0975 (L)-
Toluene108-88-392.1450 (L)-
Hydrochloric Acid (37%)7647-01-036.46As needed-
Water (Deionized)7732-18-518.02As needed-
Sodium Chloride7647-14-558.44As needed-
Equipment
  • 200 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, temperature probe, and nitrogen inlet/outlet.

  • Addition funnel.

  • Heating/cooling mantle.

  • Filtration unit.

  • Drying oven.

Synthesis Workflow

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reagents Charge Reagents (2-HPAA, K₂CO₃, DMF) addition Add Ethyl Bromide (Maintain Temp) reagents->addition Inert Atmosphere reflux Heat to Reflux (Monitor by HPLC) addition->reflux cool Cool Reaction reflux->cool Reaction Complete quench Quench with Water cool->quench acidify Acidify with HCl quench->acidify extract Extract with Toluene acidify->extract wash Wash Organic Layer extract->wash dry Dry & Concentrate wash->dry crystallize Crystallize dry->crystallize filter_dry Filter & Dry crystallize->filter_dry product This compound filter_dry->product PHA_Flow start Identify Potential Hazards hazards Reagent Toxicity Flammability Exothermic Reaction Pressure Buildup start->hazards controls Implement Control Measures hazards->controls control_measures Engineering Controls (Fume Hoods, Closed Systems) PPE (Gloves, Goggles, Respirator) Process Controls (Temperature, Pressure Monitoring) Emergency Procedures (Spill Kits, Fire Suppression) controls->control_measures monitor Monitor & Review control_measures->monitor review Regular Safety Audits Incident Reporting & Analysis Continuous Improvement monitor->review safe_op Safe Operation review->safe_op

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2-Ethoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-Ethoxyphenyl)acetic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield

Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors depending on the synthetic route. Here are some common causes and troubleshooting steps:

  • Incomplete Reaction:

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] If the starting material is still present after the expected reaction time, consider extending the reaction duration or slightly increasing the temperature. Ensure proper stirring to maintain a homogenous reaction mixture.

  • Suboptimal Reaction Conditions:

    • Solution: The choice of reagents and conditions is critical. For the alkylation of 2-hydroxyphenylacetic acid, ensure the base (e.g., K₂CO₃) is anhydrous and the solvent (e.g., acetonitrile) is dry.[1] For methods involving hydrolysis, precise pH control is crucial to prevent decomposition.[1]

  • Side Reactions:

    • Solution: Over-oxidation can be an issue in oxidative routes. Using a low-temperature oxidation protocol can help minimize side reactions.[1] In Williamson ether synthesis, ensure the temperature is controlled to avoid elimination side reactions.

  • Product Loss During Work-up and Purification:

    • Solution: During extraction, ensure the pH is adjusted correctly to partition the carboxylic acid into the appropriate phase. Multiple extractions with smaller volumes of solvent are often more effective than a single large volume extraction. When performing column chromatography, select an appropriate solvent system to ensure good separation and minimize product loss on the column.[1]

Issue 2: Impurity Formation

Q2: My final product is impure. What are the likely impurities and how can I prevent their formation and remove them?

A2: Impurities can arise from starting materials, side reactions, or decomposition.

  • Common Impurities:

    • Unreacted Starting Materials: 2-hydroxyphenylacetic acid is a common impurity if the etherification is incomplete.

    • Over-oxidized Products: In oxidative synthesis routes, byproducts from over-oxidation can occur.[1]

    • Byproducts from Side Reactions: Depending on the route, byproducts such as those from O-alkylation vs. C-alkylation or elimination reactions can form.

  • Prevention and Removal:

    • Purity of Starting Materials: Ensure the purity of your starting materials before beginning the synthesis.

    • Control of Reaction Conditions: As mentioned for low yield, strict control over temperature and stoichiometry can minimize side reactions.[1] For instance, a 1:3 molar ratio of dichloroacetic acid to sodium ethylate is recommended to reduce chloro-byproducts in one of the synthesis routes.[1]

    • Purification Techniques:

      • Recrystallization: This is an effective method for purifying solid products. Suitable solvents include ethanol, water, isopropyl acetate, isopropanol, isooctane, and toluene.

      • Column Chromatography: Silica gel column chromatography using a hexane/ethyl acetate solvent system is effective for removing less polar impurities.[1]

      • Washing: During the work-up, washing the organic layer with a sodium thiosulfate solution can help quench any residual iodine if it was used in the reaction.[1]

Issue 3: Difficulty with Product Isolation

Q3: I am having trouble isolating the final product. What are some tips for effective isolation?

A3: Isolation challenges can often be overcome by optimizing the work-up procedure.

  • Acidification: When isolating the carboxylic acid, ensure the aqueous solution is acidified to a pH of 2-3 to fully protonate the carboxylate and allow for efficient extraction into an organic solvent like ethyl acetate.[2]

  • Emulsion Formation: If an emulsion forms during extraction, adding brine (saturated NaCl solution) can help to break it.

  • Product Crystallization: If the product is an oil that is slow to crystallize, scratching the inside of the flask with a glass rod at the solvent-air interface can induce crystallization. Seeding with a small crystal of the pure product, if available, is also effective.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: Several synthetic routes are commonly employed, each with its own advantages. The choice of method may depend on the availability of starting materials, desired scale, and required purity.

Synthetic RouteKey ReagentsReported YieldPurityKey Considerations
Alkylation of 2-hydroxyphenylacetic acidEthyl bromide, K₂CO₃, NaBr, Acetonitrile89%-High yield, requires careful control of alkylation.[1]
Reaction with ethanol under acidic conditions2-hydroxyphenylacetic acid, Ethanol, Acid catalyst83%-Good yield, straightforward procedure.[1]
Ethoxylation and CyclizationDichloroacetic acid, Sodium ethylate78%-Requires careful temperature control during acidification.[1]
Oxidative RouteTEMPO, NaBr, TCCA72%>95%High purity, but lower yield and requires control of oxidation.[1]

Q2: What are the key experimental parameters to control for a successful synthesis?

A2: For a successful and reproducible synthesis, the following parameters are critical:

  • Temperature: Temperature control is vital to prevent side reactions such as over-oxidation or decomposition.[1] For example, some oxidative steps are performed at 0–5°C.[1]

  • Stoichiometry: The molar ratio of reactants can significantly impact the outcome. For example, a 1:3 molar ratio of dichloroacetic acid to sodium ethylate is optimal in that specific route to maximize ethoxy substitution.[1]

  • pH: Precise pH control is crucial during work-up and extraction to ensure the product is in the correct form for isolation.[1][2]

  • Reaction Time: Monitoring the reaction to completion is essential to maximize yield and minimize the presence of unreacted starting materials.

Q3: How can I confirm the identity and purity of my synthesized this compound?

A3: A combination of spectroscopic and chromatographic techniques should be used:

  • Spectroscopic Methods:

    • ¹H NMR (Proton Nuclear Magnetic Resonance): This will confirm the structure of the molecule. Key signals to look for are the ethoxy group protons (a triplet and a quartet) and the methylene protons of the acetic acid moiety.[1]

    • IR (Infrared) Spectroscopy: A strong absorption band around 1730 cm⁻¹ is characteristic of the carboxylic acid C=O stretch.[1]

  • Chromatographic Methods:

    • HPLC (High-Performance Liquid Chromatography): This is an excellent method for determining the purity of the final product. A C18 column with a mobile phase of acetonitrile and water with 0.1% TFA is a suitable system.[1]

  • Melting Point: The melting point of the pure compound is reported to be in the range of 99–102°C.[1] A sharp melting point in this range is a good indicator of purity.

Experimental Protocols

Protocol 1: Synthesis via Alkylation of 2-hydroxyphenylacetic acid

This protocol is based on the Williamson ether synthesis.

  • Dissolve Starting Material: In a round-bottom flask, dissolve 2-hydroxyphenylacetic acid in acetonitrile.

  • Add Base and Catalyst: Add potassium carbonate (K₂CO₃) and sodium bromide (NaBr).

  • Add Alkylating Agent: Add ethyl bromide to the mixture.

  • Reaction: Heat the reaction mixture at 50°C and stir for 24 hours. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, filter off the solid salts and concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in water and adjust the pH to ~9 with a suitable base. Wash with ethyl acetate to remove any non-acidic impurities.

  • Acidification and Isolation: Acidify the aqueous layer to pH 2-3 with HCl. Extract the product with ethyl acetate.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizations

SynthesisWorkflow Start Start: 2-hydroxyphenylacetic acid Reaction Alkylation (Ethyl Bromide, K2CO3, Acetonitrile, 50°C, 24h) Start->Reaction Workup Work-up (Filtration, Concentration) Reaction->Workup Extraction Extraction & Washing Workup->Extraction Purification Purification (Column Chromatography or Recrystallization) Extraction->Purification End End: Pure this compound Purification->End

Caption: General workflow for the synthesis of this compound via alkylation.

TroubleshootingTree Problem Problem Encountered LowYield Low Yield Problem->LowYield ImpureProduct Impure Product Problem->ImpureProduct IsolationDifficulty Isolation Difficulty Problem->IsolationDifficulty IncompleteReaction Incomplete Reaction? (Check TLC/HPLC) LowYield->IncompleteReaction Cause SuboptimalConditions Suboptimal Conditions? (Reagents, Temp, Solvent) LowYield->SuboptimalConditions Cause ProductLoss Product Loss during Work-up? LowYield->ProductLoss Cause StartingMaterialImpurity Impure Starting Materials? ImpureProduct->StartingMaterialImpurity Cause SideReactions Side Reactions Occurring? (Control Temp/Stoichiometry) ImpureProduct->SideReactions Cause InefficientPurification Inefficient Purification? ImpureProduct->InefficientPurification Cause IncorrectpH Incorrect pH for Extraction? IsolationDifficulty->IncorrectpH Cause Emulsion Emulsion Formation? IsolationDifficulty->Emulsion Cause

Caption: Troubleshooting decision tree for synthesis issues.

References

Optimization of reaction conditions for 2-(2-Ethoxyphenyl)acetic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-Ethoxyphenyl)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: There are several established methods for the synthesis of this compound. The choice of route often depends on the availability of starting materials, scale, and desired purity. The most common routes include:

  • Williamson Ether Synthesis followed by Oxidation: This involves the etherification of a 2-hydroxyphenylacetic acid derivative with an ethylating agent, followed by oxidation.

  • Hydrolysis of 2-(2-Ethoxyphenyl)acetonitrile: This is a reliable method involving the conversion of the corresponding nitrile to the carboxylic acid, typically under acidic or basic conditions.[1][2]

  • Willgerodt-Kindler Reaction: This reaction allows for the synthesis of the target molecule from 2-ethoxyacetophenone.[3][4][5][6]

  • From Dichloroacetic Acid: Reaction of dichloroacetic acid with sodium ethoxide followed by acidification.[7]

Q2: How can I purify the final product, this compound?

A2: Purification of this compound can be achieved through several standard laboratory techniques. The most common methods are:

  • Recrystallization: Suitable solvents for recrystallization include ethanol/water mixtures, isopropyl acetate, isopropanol, isooctane, and toluene.

  • Column Chromatography: Silica gel column chromatography using a solvent system like hexane/ethyl acetate is effective for removing impurities.[7]

Q3: What analytical techniques are used to confirm the structure and purity of this compound?

A3: The structure and purity of the synthesized this compound should be confirmed using a combination of spectroscopic and chromatographic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure. Key signals in ¹H NMR include the ethoxy group protons (a triplet and a quartet) and the methylene protons of the acetic acid moiety.[7]

  • Infrared (IR) Spectroscopy: The presence of a strong absorption band around 1730 cm⁻¹ is characteristic of the carboxylic acid C=O stretch.[7]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final product. A C18 column with a mobile phase such as acetonitrile/water with a TFA modifier is a common setup.[7]

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Reaction Yield 1. Incomplete reaction: Insufficient reaction time or temperature.1. Monitor the reaction progress using TLC or HPLC. If the starting material is still present, consider extending the reaction time or increasing the temperature.
2. Moisture in the reaction: Some reagents, like Grignard reagents (if used in an alternative synthesis), are highly sensitive to moisture.[8][9][10][11]2. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
3. Side reactions: Formation of byproducts due to incorrect stoichiometry or temperature control.3. Carefully control the addition of reagents and maintain the optimal reaction temperature. For example, during acidification, keeping the temperature below 10°C can prevent retro-aldol decomposition.[7]
4. Sub-optimal reagents: Purity of starting materials and reagents can significantly impact the yield.4. Use high-purity, anhydrous reagents and solvents.
Formation of Impurities 1. Over-oxidation: In oxidation steps, the desired product can be further oxidized.1. Use a mild oxidizing agent and control the reaction temperature, often keeping it at 0-5°C.[7]
2. Incomplete hydrolysis: In the nitrile hydrolysis route, the intermediate amide may be present as an impurity.2. Extend the hydrolysis time or use harsher conditions (e.g., higher concentration of acid/base or higher temperature). Monitor the reaction by TLC or HPLC to ensure complete conversion.
3. Formation of byproducts from side reactions: Depending on the synthetic route, various side products can form. For instance, in the Willgerodt-Kindler reaction, the intermediate thioamide might not be fully hydrolyzed.[6]3. Optimize reaction conditions to minimize side reactions. Purify the crude product using column chromatography or recrystallization.
Reaction Fails to Initiate 1. Inactive catalyst or reagent: The catalyst or a key reagent may have degraded.1. Use a fresh batch of catalyst or reagent. Ensure proper storage conditions are maintained.
2. Incorrect reaction setup: Improper assembly of glassware or failure to establish an inert atmosphere.2. Double-check the experimental setup. For moisture-sensitive reactions, ensure all connections are secure and the system is properly purged with an inert gas.
Difficulty in Product Isolation 1. Emulsion formation during workup: This can make phase separation difficult.1. Add a small amount of brine (saturated NaCl solution) to break the emulsion. Alternatively, filter the mixture through a pad of celite.
2. Product is an oil instead of a solid: The product may not crystallize easily.2. Try scratching the inside of the flask with a glass rod to induce crystallization. If that fails, purify the product as an oil using column chromatography. Seeding with a small crystal of the pure product can also initiate crystallization.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Synthetic Route Starting Material Key Reagents Typical Yield Reference
Alkylation and Oxidation2-Hydroxyphenylacetic acidEthyl bromide, K₂CO₃, NaBr, TEMPO, TCCA>89%[7]
From Dichloroacetic AcidDichloroacetic acidSodium ethylate, HCl78%[7]
Willgerodt-Kindler2-EthoxyacetophenoneSulfur, Morpholine, H₂SO₄57-84% (general)[5][12]
Nitrile Hydrolysis2-(2-Ethoxyphenyl)acetonitrileAcid or Base (e.g., HCl, KOH)-[1][2]

Experimental Protocols

Protocol 1: Synthesis via Alkylation of 2-Hydroxyphenylacetic Acid and Subsequent Oxidation

Step 1: Ethoxy Substitution

  • To a solution of 2-hydroxyphenylacetic acid in acetonitrile, add potassium carbonate (K₂CO₃) and sodium bromide (NaBr).

  • Add ethyl bromide and heat the mixture at 50°C for 24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, filter the solid and concentrate the filtrate under reduced pressure.

Step 2: Oxidation

  • Dissolve the crude product from Step 1 in a suitable solvent.

  • Cool the solution to 0-5°C in an ice bath.

  • Add TEMPO, NaBr, and trichloroisocyanuric acid (TCCA) portion-wise, maintaining the temperature below 5°C.

  • Stir the reaction at this temperature until the oxidation is complete (monitor by TLC or HPLC).

  • Quench the reaction with sodium thiosulfate solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude this compound.

  • Purify the crude product by column chromatography or recrystallization.[7]

Protocol 2: Synthesis via Hydrolysis of 2-(2-Ethoxyphenyl)acetonitrile

  • To a solution of 2-(2-ethoxyphenyl)acetonitrile in a suitable solvent (e.g., ethanol), add an aqueous solution of a strong acid (e.g., concentrated HCl) or a strong base (e.g., KOH).

  • Heat the reaction mixture to reflux and maintain for several hours.

  • Monitor the reaction by TLC or HPLC for the disappearance of the nitrile and the formation of the carboxylic acid.

  • After completion, cool the reaction mixture to room temperature.

  • If using acidic hydrolysis, extract the product with an organic solvent. If using basic hydrolysis, acidify the reaction mixture with a strong acid (e.g., HCl) to a pH of 2-3 to precipitate the carboxylic acid.

  • Collect the solid product by filtration or extract the aqueous layer with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization.[13]

Visualizations

Reaction_Pathway_Williamson_Ether_Synthesis 2-Hydroxyphenylacetic_acid 2-Hydroxyphenylacetic Acid Intermediate This compound Ester (Intermediate) 2-Hydroxyphenylacetic_acid->Intermediate Ethyl Bromide, K2CO3, NaBr Final_Product This compound Intermediate->Final_Product Oxidation (TEMPO, TCCA) Troubleshooting_Workflow Start Experiment Start Problem Problem Encountered? Start->Problem LowYield Low Yield Problem->LowYield Yes Impurity Impurity Formation Problem->Impurity Yes NoReaction Reaction Not Starting Problem->NoReaction Yes End Successful Synthesis Problem->End No CheckConditions Check Reaction Conditions (Temp, Time) LowYield->CheckConditions OptimizePurification Optimize Purification (Recrystallization, Chromatography) Impurity->OptimizePurification CheckCatalyst Check Catalyst/Reagent Activity NoReaction->CheckCatalyst CheckReagents Check Reagent Purity & Moisture CheckConditions->CheckReagents CheckReagents->End OptimizePurification->End CheckCatalyst->End Nitrile_Hydrolysis_Pathway Nitrile 2-(2-Ethoxyphenyl)acetonitrile Amide_Intermediate 2-(2-Ethoxyphenyl)acetamide (Intermediate) Nitrile->Amide_Intermediate H+ or OH-, H2O Carboxylic_Acid This compound Amide_Intermediate->Carboxylic_Acid H+ or OH-, H2O, Heat

References

Stability issues of 2-(2-Ethoxyphenyl)acetic acid in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 2-(2-Ethoxyphenyl)acetic acid in various solvents. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

The stability of this compound in solution can be influenced by several factors, including:

  • pH: As a carboxylic acid, the compound's stability can be pH-dependent. Extreme acidic or basic conditions can potentially lead to hydrolysis of the ether linkage or other degradation pathways.

  • Solvent Type: The polarity and protic/aprotic nature of the solvent can influence the solubility and stability of the compound. For instance, protic solvents may participate in degradation reactions.

  • Temperature: Elevated temperatures can accelerate the rate of degradation. The thermal stability of the solid form is indicated by its melting point of 99–102°C[1].

  • Light: Exposure to UV or visible light can induce photolytic degradation.

  • Oxidizing Agents: The presence of oxidizing agents may lead to oxidative degradation of the molecule.

Q2: I am observing a loss of potency of my this compound solution over time. What could be the cause?

A loss of potency, or a decrease in the concentration of this compound, is likely due to chemical degradation. To identify the cause, consider the storage and handling conditions of your solution. Potential causes include:

  • Hydrolysis: If the solution is prepared in an aqueous buffer with a high or low pH, hydrolysis may be occurring.

  • Oxidation: If the solvent is not degassed or if the solution is exposed to air for prolonged periods, oxidative degradation could be a factor.

  • Photodegradation: If the solution is stored in a transparent container and exposed to light, photodegradation may be taking place.

  • Solvent Reactivity: The solvent itself might be reacting with the compound, especially at elevated temperatures.

Q3: Are there any known degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation pathways for similar phenylacetic acid derivatives can be inferred. These may include:

  • Hydrolysis of the Ether Bond: Under strong acidic or basic conditions, the ethoxy group could be cleaved.

  • Decarboxylation: At elevated temperatures, the carboxylic acid group might be lost as carbon dioxide.

  • Oxidation of the Phenyl Ring: The aromatic ring can be susceptible to oxidation, leading to the formation of hydroxylated byproducts.

To definitively identify degradation products, it is recommended to perform forced degradation studies and characterize the resulting impurities using techniques like LC-MS/MS or NMR spectroscopy[2].

Troubleshooting Guides

Issue 1: Unexpected peaks are appearing in my chromatogram when analyzing this compound solutions.

  • Possible Cause: These unexpected peaks are likely degradation products.

  • Troubleshooting Steps:

    • Review Storage Conditions: Ensure the solution is stored at the recommended temperature, protected from light, and in a tightly sealed container.

    • Solvent Blank Analysis: Run a blank injection of the solvent to rule out impurities from the solvent itself.

    • Forced Degradation Study: To confirm if the peaks are related to the degradation of your compound, perform a forced degradation study (see Experimental Protocols section). This involves intentionally exposing your compound to harsh conditions (acid, base, heat, light, oxidation) to generate degradation products.

    • Peak Purity Analysis: Use a diode array detector (DAD) or a mass spectrometer (MS) to check the peak purity of your main compound and to get mass information about the new peaks, which can help in their identification.

Issue 2: The concentration of my this compound stock solution is inconsistent between preparations.

  • Possible Cause: This could be due to solubility issues or degradation during preparation.

  • Troubleshooting Steps:

    • Verify Solubility: Ensure the compound is fully dissolved in the chosen solvent. You may need to use sonication or vortexing. The ethoxy substituent enhances lipophilicity compared to unsubstituted phenylacetic acid[1].

    • pH Adjustment: For aqueous solutions, the pH can significantly impact solubility. Consider preparing solutions in a buffered system.

    • Preparation Temperature: Avoid using excessive heat to dissolve the compound, as this can cause degradation.

    • Use Freshly Prepared Solutions: Whenever possible, use freshly prepared solutions for your experiments to minimize the impact of potential degradation over time.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and to develop a stability-indicating analytical method.

1. Materials:

  • This compound

  • Solvents: Acetonitrile, Methanol, Water (HPLC grade)

  • Stress Agents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Analytical Instrumentation: HPLC with UV or DAD detector, or LC-MS

2. Stock Solution Preparation:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

3. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep the mixture at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep the mixture at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours.

  • Thermal Degradation: Place the solid compound in a 100°C oven for 48 hours. Also, heat a solution of the compound at 60°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound to a photostability chamber (ICH Q1B conditions) for a specified duration.

4. Sample Analysis:

  • At appropriate time points, withdraw an aliquot from each stress condition.

  • Neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze the samples by a suitable chromatographic method (e.g., reverse-phase HPLC).

5. Data Analysis:

  • Compare the chromatograms of the stressed samples with that of an unstressed control solution.

  • Calculate the percentage of degradation.

  • If using a mass spectrometer, identify the mass-to-charge ratio of the degradation products to help elucidate their structures.

Data Presentation

The results of a forced degradation study should be summarized in a clear and organized table.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionDurationTemperature% Assay of this compound% DegradationNumber of Degradation Products
Control (Unstressed)48 hoursRoom Temp99.80.20
0.1 N HCl24 hours60°C85.214.82
0.1 N NaOH24 hours60°C78.521.53
3% H₂O₂24 hoursRoom Temp92.17.91
Thermal (Solid)48 hours100°C98.91.10
Thermal (Solution)48 hours60°C95.34.71
Photolytic24 hoursRoom Temp90.79.32

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the experimental conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1N HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (0.1N NaOH, 60°C) stock->base Expose to Stress oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Expose to Stress thermal Thermal Stress (Solid & Solution) stock->thermal Expose to Stress photo Photolytic Stress stock->photo Expose to Stress sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC/LC-MS Analysis sampling->hplc data Data Interpretation hplc->data

Caption: Experimental workflow for a forced degradation study.

References

How to overcome poor solubility of 2-(2-Ethoxyphenyl)acetic acid in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of 2-(2-Ethoxyphenyl)acetic acid in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What are the physicochemical properties of this compound?

This compound is a solid at room temperature with a molecular weight of 180.2 g/mol and a melting point between 99-102°C.[1] While specific solubility data is limited, its parent compound, phenylacetic acid, has a solubility of 1.73 x 10^4 mg/L in water and is soluble in organic solvents like ethanol and ether.[2] A similar compound, 2,4-Dichlorophenoxyacetic acid, is reported to have a solubility of 30 mg/mL in DMSO and 100 mg/mL in ethanol.[3]

Q2: Why does my this compound precipitate when I dilute my DMSO stock solution in an aqueous buffer?

This is a common issue known as "precipitation upon dilution." It occurs because this compound is significantly less soluble in aqueous solutions than in a strong organic solvent like DMSO. When the DMSO stock is diluted into your aqueous assay buffer, the overall solvent polarity increases, causing the compound to crash out of solution. To mitigate this, it is crucial to keep the final DMSO concentration in your assay as low as possible, typically below 0.5% for cell-based assays.

Q3: What are the initial recommended steps for dissolving this compound?

For initial stock solutions, using a good organic solvent is recommended. Dimethyl sulfoxide (DMSO) is a common choice due to its strong solubilizing power for a wide range of compounds. Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% anhydrous DMSO. If the compound does not readily dissolve, gentle warming (to 37°C) or sonication can be applied.

Troubleshooting Guide

Poor solubility of this compound can manifest in various ways during experimental workflows. This guide provides solutions to common problems.

Problem Potential Cause Recommended Solution(s)
Compound does not dissolve in the primary organic solvent (e.g., DMSO). The concentration of the compound exceeds its solubility limit in the chosen solvent.- Try a lower concentration. - Gently warm the solution (e.g., 37°C water bath). - Use sonication to aid dissolution. - Consider using an alternative organic solvent like ethanol or a co-solvent system (e.g., DMSO/ethanol mixture).
Precipitation occurs immediately upon dilution of the organic stock solution into the aqueous assay medium. The final concentration of the organic co-solvent is insufficient to maintain the solubility of the compound in the aqueous environment.- Decrease the final concentration of this compound in the assay. - Perform a serial dilution in the aqueous buffer to minimize abrupt polarity changes. - Increase the percentage of the organic co-solvent, ensuring it remains within the tolerated limits for your assay (typically ≤0.5% for DMSO in cell-based assays). - Use a solubilizing agent like cyclodextrins or a non-ionic surfactant (e.g., Tween 80) in the aqueous medium.
The assay medium becomes cloudy over time after adding the compound. The compound is slowly precipitating out of the medium, indicating that the concentration is above its thermodynamic solubility limit in the final assay conditions.- Lower the final concentration of the compound in the assay. - If possible for your experiment, slightly increase the final co-solvent concentration. - Incorporate a solubilizing agent to improve long-term stability.

Experimental Protocols

Here are detailed methodologies for key experiments to improve the solubility of this compound.

Protocol 1: Preparation of a DMSO Stock Solution

This protocol describes how to prepare a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath or sonicator (optional)

Procedure:

  • Calculate the required mass: Determine the mass of this compound needed to achieve the desired stock concentration (e.g., 10 mM).

  • Weigh the compound: Accurately weigh the calculated mass of the compound using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.

  • Add DMSO: Add the calculated volume of anhydrous DMSO to the tube.

  • Dissolve the compound: Vortex the tube until the compound is completely dissolved.

  • Aid dissolution (if necessary): If the compound does not dissolve completely, you can:

    • Gently warm the tube in a 37°C water bath for a few minutes.

    • Sonicate the tube in a water bath for 5-10 minutes.

  • Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Serial Dilution into Aqueous Assay Buffer

This protocol outlines the steps for diluting the DMSO stock solution into an aqueous buffer to minimize precipitation.

Materials:

  • Prepared this compound DMSO stock solution

  • Sterile aqueous assay buffer (e.g., PBS, cell culture medium)

  • Sterile polypropylene tubes or a 96-well plate

Procedure:

  • Thaw the stock solution: Thaw an aliquot of the DMSO stock solution at room temperature.

  • Prepare intermediate dilutions (optional but recommended): To avoid a large polarity shock, you can perform an intermediate dilution step. For example, dilute the 10 mM DMSO stock 1:10 in DMSO to get a 1 mM stock.

  • Perform serial dilutions:

    • Add a specific volume of the aqueous buffer to a series of tubes or wells.

    • Transfer a small volume of the DMSO stock (or intermediate dilution) to the first tube/well to achieve the highest desired final concentration. Ensure the final DMSO concentration is below the tolerance level of your assay.

    • Mix thoroughly by gentle pipetting or vortexing.

    • Perform a serial transfer of a portion of the solution from the first tube/well to the next, mixing at each step, to create a range of concentrations.

Protocol 3: Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) for Solubility Enhancement

This protocol describes the use of a cyclodextrin to improve the aqueous solubility of this compound.

Materials:

  • This compound

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Aqueous buffer

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare the HP-β-CD solution: Prepare a stock solution of HP-β-CD in your aqueous buffer (e.g., 10% w/v). Gentle warming may be required to dissolve the HP-β-CD.

  • Add the compound: Add the powdered this compound to the HP-β-CD solution.

  • Complexation: Stir the mixture vigorously at room temperature for 1-24 hours. The time required for complexation can vary.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.

  • Determine concentration: The concentration of the solubilized compound in the filtrate can be determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

Visualizations

The following diagrams illustrate key experimental workflows for addressing the solubility of this compound.

experimental_workflow start Start with This compound powder dissolve Dissolve in 100% DMSO to create stock solution start->dissolve check_solubility Is the compound fully dissolved? dissolve->check_solubility aid_dissolution Apply gentle heat (37°C) or sonication check_solubility->aid_dissolution No dilute Dilute stock solution into aqueous assay buffer check_solubility->dilute Yes aid_dissolution->check_solubility check_precipitation Does precipitation occur? dilute->check_precipitation proceed Proceed with assay check_precipitation->proceed No troubleshoot Troubleshoot solubility check_precipitation->troubleshoot Yes

Caption: Initial Dissolution Workflow

troubleshooting_workflow start Precipitation Observed option1 Decrease final compound concentration start->option1 option2 Optimize co-solvent concentration (e.g., DMSO < 0.5%) start->option2 option3 Use a multi-step dilution protocol start->option3 option4 Employ solubilizing agents start->option4 evaluate Evaluate solubility and assay compatibility option1->evaluate option2->evaluate option3->evaluate sub_option4a Cyclodextrins (e.g., HP-β-CD) option4->sub_option4a sub_option4b Surfactants (e.g., Tween 80) option4->sub_option4b sub_option4a->evaluate sub_option4b->evaluate success Proceed with Assay evaluate->success Successful fail Re-evaluate Strategy evaluate->fail Unsuccessful

Caption: Solubility Troubleshooting Pathways

References

Preventing degradation of 2-(2-Ethoxyphenyl)acetic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the proper storage and handling of 2-(2-Ethoxyphenyl)acetic acid to prevent its degradation. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place. The container should be tightly sealed to protect it from moisture and air.[1] Storing it away from strong oxidizing agents, strong acids, and strong bases is also crucial to prevent chemical reactions.[2][3]

Q2: I've noticed a change in the color/physical appearance of my stored this compound. What could be the cause?

A2: A change in color or physical appearance can be an indicator of degradation. This could be due to exposure to light, elevated temperatures, or reaction with contaminants. It is recommended to perform a purity analysis to assess the integrity of the compound.

Q3: What are the likely degradation pathways for this compound?

A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure, the main degradation routes are likely to be:

  • Hydrolysis: The ether linkage is susceptible to cleavage, especially in the presence of strong acids, which would yield 2-hydroxyphenylacetic acid and ethanol.

  • Oxidation: The acetic acid side chain can be susceptible to oxidation, potentially leading to the formation of various byproducts. Phenylacetic acids, in general, can undergo oxidation.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. Aromatic compounds and carboxylic acids can be light-sensitive.

  • Thermal Degradation: At elevated temperatures, decarboxylation of the acetic acid group to form 2-ethoxytoluene and carbon dioxide is a possible degradation pathway. Studies on phenylacetic acid have shown thermal decomposition yields products like carbon dioxide, carbon monoxide, and methane.[1][4][5]

Q4: How can I detect and quantify the degradation of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for assessing the purity of this compound and quantifying its degradation products.[6][7][8] A reversed-phase C18 column is commonly used for the separation of phenylacetic acid derivatives. For more detailed analysis and identification of unknown degradation products, Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) is a powerful technique.[3][9][10]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Decreased potency or unexpected experimental results. Degradation of this compound.1. Verify the storage conditions of your compound. 2. Perform a purity analysis using HPLC or UPLC-MS to check for degradation products. 3. If degradation is confirmed, procure a fresh batch of the compound and store it under the recommended conditions.
Appearance of new, unidentified peaks in chromatograms. Formation of degradation products.1. Isolate the impurity using preparative HPLC. 2. Characterize the structure of the impurity using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. 3. Review the storage and handling procedures to identify the potential cause of degradation.
Inconsistent results between different batches of the compound. Variation in the initial purity or degradation of older batches.1. Always check the certificate of analysis for each new batch. 2. Perform a purity check on older batches before use. 3. Implement a strict "first-in, first-out" inventory system.

Experimental Protocols

Protocol 1: Stability Indicating HPLC Method for this compound

This protocol outlines a general procedure for developing a stability-indicating HPLC method to separate this compound from its potential degradation products.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid for pH control). The exact gradient will need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength determined by the UV spectrum of this compound (a wavelength around 275 nm is a good starting point for phenylacetic acids).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known concentration of this compound in the mobile phase.

  • Forced Degradation Sample Preparation:

    • Acid Hydrolysis: Dissolve the compound in 0.1 N HCl and heat at 60°C for a specified time. Neutralize before injection.

    • Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and heat at 60°C for a specified time. Neutralize before injection.

    • Oxidative Degradation: Treat the compound with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

    • Photodegradation: Expose a solution of the compound to a UV lamp.

    • Thermal Degradation: Heat the solid compound at a temperature below its melting point.

  • Analysis: Inject the stressed samples and the unstressed sample. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent compound peak.

Visualizations

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acidic/Basic Conditions) cluster_oxidation Oxidation (e.g., H2O2) cluster_photo Photodegradation (UV Light) cluster_thermal Thermal Degradation (Heat) main This compound h1 2-Hydroxyphenylacetic acid main->h1 Ether Cleavage h2 Ethanol main->h2 Ether Cleavage o1 Oxidized Side-chain Products main->o1 Side-chain Oxidation p1 Various Photoproducts main->p1 Photochemical Reactions t1 2-Ethoxytoluene main->t1 Decarboxylation t2 CO2 main->t2 Decarboxylation

Caption: Potential degradation pathways of this compound.

Experimental_Workflow start Obtain this compound storage Store under recommended conditions: - Cool, dry, dark - Tightly sealed container - Inert atmosphere (optional) start->storage stress Perform Forced Degradation Studies: - Acid/Base Hydrolysis - Oxidation - Photolysis - Thermal Stress storage->stress analysis Analyze by Stability-Indicating Method (e.g., HPLC, UPLC-MS) stress->analysis evaluation Evaluate Data: - Purity assessment - Identification of degradants - Mass balance analysis->evaluation conclusion Establish shelf-life and optimal storage conditions evaluation->conclusion

Caption: Workflow for assessing the stability of this compound.

References

Technical Support Center: Spectroscopic Analysis of 2-(2-Ethoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the spectroscopic analysis of 2-(2-Ethoxyphenyl)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the expected spectroscopic features for this compound?

A1: this compound is characterized by the presence of an ethoxy group, a phenyl ring, and a carboxylic acid function. In ¹H NMR, you should observe signals for the ethoxy protons (a triplet and a quartet), aromatic protons, a methylene group, and a carboxylic acid proton. The ¹³C NMR will show corresponding signals for all unique carbon atoms. The IR spectrum will exhibit a broad O-H stretch and a strong C=O stretch characteristic of a carboxylic acid, along with peaks for C-H and C-O bonds. The mass spectrum should show a molecular ion peak and fragmentation patterns corresponding to the loss of functional groups.

Q2: What are some common impurities that might be observed in the spectra?

A2: Impurities can arise from the starting materials or byproducts of the synthesis. Common impurities may include residual solvents (e.g., ethanol, ethyl acetate), unreacted starting materials like 2-hydroxyphenylacetic acid, or byproducts from side reactions. These can introduce extraneous peaks in your spectra.

Q3: My carboxylic acid proton peak is not visible in the ¹H NMR spectrum. What could be the reason?

A3: The absence of the carboxylic acid proton peak is a common issue. This is often due to proton exchange with residual water (H₂O) or deuterium from the NMR solvent (e.g., D₂O present in CDCl₃). The peak may also be very broad and lost in the baseline noise. To confirm its presence, you can try running the sample in a very dry solvent or perform a D₂O exchange experiment, where the addition of a drop of D₂O will cause the carboxylic acid proton signal to disappear.[1]

Troubleshooting Guides

¹H and ¹³C NMR Spectroscopy
Issue Possible Cause(s) Troubleshooting Steps
Broad or distorted peaks - Poor shimming of the magnetic field.- Presence of paramagnetic impurities.- High sample concentration leading to viscosity issues.- Re-shim the spectrometer.- Ensure the sample is free from solid particles by filtering it into the NMR tube.- Prepare a more dilute sample.
Overlapping signals in the aromatic region - Insufficient resolution of the spectrometer.- Complex splitting patterns.- Use a higher field NMR spectrometer if available.- Try a different deuterated solvent (e.g., benzene-d₆ or acetone-d₆) which can induce different chemical shifts.
Extra peaks not corresponding to the compound - Presence of solvent impurities (e.g., water, residual acetone from cleaning).- Contamination from the NMR tube or cap.- Presence of synthetic impurities.- Use high-purity deuterated solvents.- Ensure NMR tubes and caps are thoroughly cleaned and dried before use.[2]- Purify the sample further if necessary.
Missing carboxylic acid proton peak - Exchange with residual D₂O or H₂O in the solvent.- The peak is very broad and lost in the baseline.- Use a fresh, dry deuterated solvent.- Perform a D₂O exchange experiment: acquire a spectrum, add a drop of D₂O, shake, and re-acquire the spectrum. The carboxylic acid proton peak should disappear.[1]
Mass Spectrometry (MS)
Issue Possible Cause(s) Troubleshooting Steps
No molecular ion peak (M⁺) - The molecular ion is unstable and fragments immediately upon ionization.- Use a softer ionization technique if available (e.g., Chemical Ionization - CI or Electrospray Ionization - ESI).
Unusual or unexpected fragment ions - Presence of impurities.- In-source fragmentation or thermal decomposition.- Ensure the purity of the sample.- Optimize the ion source temperature and energy to minimize unwanted fragmentation.
Poor signal intensity - Low sample concentration.- Inefficient ionization.- Matrix effects from co-eluting substances.- Increase the sample concentration.- Optimize ionization source parameters.- Improve chromatographic separation to isolate the analyte from interfering matrix components.
Contamination peaks (e.g., plasticizers) - Contamination from vials, solvents, or sample handling.- Use high-purity solvents and clean glassware.- Run a blank to identify background contaminants.
Infrared (IR) Spectroscopy
Issue Possible Cause(s) Troubleshooting Steps
Broad, noisy, or sloping baseline - Poorly prepared sample (e.g., KBr pellet is too thick or not transparent).- Insufficient purging of the sample compartment (CO₂ and H₂O peaks).- Prepare a new, thinner, and more transparent KBr pellet.[3][4][5][6]- Purge the spectrometer with dry nitrogen or air for a longer period.
Weak or absent peaks - Sample concentration is too low in the KBr pellet.- Poor contact of the sample with the ATR crystal.- Increase the sample-to-KBr ratio in the pellet.- Ensure good contact and pressure for ATR measurements.
Anomalous peak shapes (e.g., derivative-like) - Christiansen effect due to scattering of radiation by particles of similar size to the IR wavelength.- Grind the sample more finely to reduce particle size.
Water peaks obscuring the spectrum - KBr is hygroscopic and has absorbed moisture.- The sample itself is wet.- Use dry KBr and prepare the pellet in a low-humidity environment (e.g., under a heat lamp or in a glove box).[4][5]- Dry the sample thoroughly before analysis.

Data Presentation

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10-12Singlet (broad)1H-COOH
~6.8-7.3Multiplet4HAromatic-H
~4.1Quartet2H-OCH₂CH₃
~3.6Singlet2H-CH₂COOH
~1.4Triplet3H-OCH₂CH₃

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
~175-COOH
~155Aromatic C-O
~130Aromatic C-H
~128Aromatic C-H
~125Aromatic C-C
~121Aromatic C-H
~112Aromatic C-H
~64-OCH₂CH₃
~36-CH₂COOH
~15-OCH₂CH₃

Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound (Molecular Weight: 180.20 g/mol )

m/zProposed FragmentNeutral Loss
180[M]⁺-
135[M - COOH]⁺-COOH (45)
121[M - CH₂COOH - H]⁺-CH₂COOH, -H (60)
107[M - OCH₂CH₃ - CO]⁺-OCH₂CH₃, -CO (73)
91[C₇H₇]⁺ (Tropylium ion)-

Table 4: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupDescription
2500-3300O-HCarboxylic acid, broad stretch
2980-2850C-HAlkyl stretch
1700-1725C=OCarboxylic acid, strong stretch
1600, 1480C=CAromatic ring stretch
1250-1200C-OAryl ether stretch
1120-1085C-OAlkyl ether stretch

Experimental Protocols

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Weigh approximately 10-20 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry vial.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[7]

    • Cap the NMR tube securely.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-5 seconds.

    • Spectral Width: 0-16 ppm.

    • Reference: Tetramethylsilane (TMS) at 0 ppm.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: Proton-decoupled.

    • Number of Scans: 1024 or more, as needed for adequate signal-to-noise.

    • Relaxation Delay: 2 seconds.

    • Spectral Width: 0-220 ppm.

    • Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm).

Mass Spectrometry (GC-MS)
  • Sample Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a volatile organic solvent such as dichloromethane or ethyl acetate.

    • Dilute the stock solution to a final concentration of 10-100 µg/mL.

    • Transfer the diluted sample to a GC-MS autosampler vial.

  • Instrument Parameters:

    • Gas Chromatograph (GC):

      • Column: HP-5MS or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

      • Inlet Temperature: 250 °C.

      • Injection Volume: 1 µL (splitless mode).

      • Carrier Gas: Helium at a constant flow of 1 mL/min.

      • Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C.

      • Mass Range: m/z 40-400.

      • Scan Speed: 2 scans/second.

Infrared (IR) Spectroscopy (KBr Pellet Method)
  • Sample Preparation:

    • Thoroughly dry spectroscopy-grade potassium bromide (KBr) in an oven to remove any absorbed moisture.[4][5]

    • In a clean, dry agate mortar and pestle, grind 1-2 mg of this compound to a fine powder.[5]

    • Add approximately 100-200 mg of the dry KBr to the mortar.[5]

    • Gently but thoroughly mix the sample and KBr until a homogeneous mixture is obtained.[4]

    • Place a small amount of the mixture into a pellet die.

    • Press the powder in a hydraulic press at 8-10 tons of pressure for 1-2 minutes to form a transparent or translucent pellet.[4]

  • Instrument Parameters:

    • Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Background: Collect a background spectrum using a pure KBr pellet.

Visualizations

Experimental_Workflow cluster_NMR NMR Analysis cluster_MS MS Analysis cluster_IR IR Analysis nmr_prep Sample Preparation (Dissolve & Filter) nmr_acq Data Acquisition (¹H and ¹³C) nmr_prep->nmr_acq nmr_proc Data Processing (FT, Phasing, Baseline Correction) nmr_acq->nmr_proc nmr_analysis Spectral Analysis (Peak Picking, Integration) nmr_proc->nmr_analysis ms_prep Sample Preparation (Dilution) ms_gc GC Separation ms_prep->ms_gc ms_ion Ionization (EI) ms_gc->ms_ion ms_detect Mass Analysis ms_ion->ms_detect ir_prep Sample Preparation (KBr Pellet) ir_sample Sample Scan ir_prep->ir_sample ir_bkg Background Scan ir_proc Data Processing (Ratioing, Baseline Correction) ir_bkg->ir_proc ir_sample->ir_proc

Caption: General experimental workflows for NMR, MS, and IR analysis.

Fragmentation_Pathway mol This compound [M]⁺˙ m/z = 180 frag1 Loss of -COOH m/z = 135 mol->frag1 - COOH (45) frag2 Loss of -CH₂COOH m/z = 121 frag1->frag2 - CH₂ (14) frag3 Loss of Ethylene m/z = 107 frag2->frag3 - C₂H₄ (28) frag4 Tropylium ion m/z = 91 frag2->frag4 Rearrangement

Caption: Proposed mass spectral fragmentation pathway.

References

Enhancing the biological availability of 2-(2-Ethoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Here is a technical support center with troubleshooting guides and FAQs for enhancing the biological availability of 2-(2-Ethoxyphenyl)acetic acid.

Introduction

This technical support center is designed for researchers, scientists, and drug development professionals working with this compound. This compound, a substituted phenylacetic acid derivative, is utilized as an intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic agents[1]. Achieving optimal biological availability is crucial for its therapeutic efficacy. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address challenges you may encounter during your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential applications?

A1: this compound is an organic compound used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its potential biological activities, such as anti-inflammatory and analgesic properties, are currently being researched for therapeutic applications[1]. It is structurally related to nonsteroidal anti-inflammatory drugs (NSAIDs).

Q2: What is oral bioavailability and why is it a critical factor for this compound?

A2: Oral bioavailability refers to the fraction of an orally administered drug that reaches the systemic circulation unchanged[2][3]. It is a critical parameter because it determines the dose required to achieve a therapeutic effect. Low bioavailability can lead to high variability in patient response and may necessitate higher doses, which can increase the risk of side effects[3][4].

Q3: What are the common causes of low oral bioavailability?

A3: The most common reasons for low oral bioavailability are poor aqueous solubility and low gastrointestinal permeability[5][6]. Other significant factors include degradation of the compound in the gastrointestinal tract, extensive first-pass metabolism in the intestinal wall or liver, and active removal by efflux transporters like P-glycoprotein (P-gp)[3][7][8].

Q4: What general strategies can be employed to enhance the bioavailability of this compound?

A4: Several formulation strategies can enhance the bioavailability of poorly soluble drugs. These include:

  • Particle Size Reduction: Increasing the surface area of the drug through micronization or nanosizing can improve the dissolution rate[9].

  • Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state can significantly increase its solubility[10].

  • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and facilitate lymphatic transport, bypassing first-pass metabolism[9][11].

  • Prodrugs: Chemically modifying the molecule to a more permeable form (a prodrug) that converts to the active drug in the body can enhance absorption[7].

  • Use of Permeation Enhancers: These agents can transiently alter the intestinal epithelium to allow for better drug absorption[4][9].

Troubleshooting Guide

Q5: We are observing very low and highly variable plasma concentrations of this compound after oral administration in our animal model. What are the potential causes?

A5: This is a common challenge in preclinical development. The primary causes can be systematically investigated:

  • Poor Aqueous Solubility: The compound may not be dissolving sufficiently in gastrointestinal fluids. This is a frequent issue with new chemical entities and is a primary suspect for low bioavailability[5][7].

  • Low Permeability: The compound may not be efficiently transported across the intestinal membrane into the bloodstream[6][7].

  • High First-Pass Metabolism: The compound may be extensively metabolized by enzymes in the liver or the intestinal wall before it can reach systemic circulation[3][7].

  • Efflux Transporter Activity: The compound could be a substrate for efflux transporters such as P-glycoprotein (P-gp), which actively pump the drug back into the intestinal lumen[7].

  • Chemical Instability: The compound might be degrading in the acidic environment of the stomach or due to enzymatic activity in the intestine[7][12].

To diagnose the root cause, a systematic approach is recommended, starting with in vitro solubility and permeability assays, followed by in vivo pharmacokinetic studies comparing oral and intravenous administration[7][13].

Q6: Our dissolution testing for a new formulation of this compound shows a slow release rate. How can we improve it?

A6: A slow dissolution rate is a key limiter for the bioavailability of poorly soluble drugs (BCS Class II)[5]. To improve this, consider the following formulation strategies:

  • Increase Surface Area: Employ particle size reduction techniques like micronization or nanomilling. The increased surface area-to-volume ratio enhances the dissolution rate.

  • Improve Wettability: Incorporate surfactants or wetting agents into your formulation to improve the interaction between the drug particles and the dissolution medium.

  • Use a More Soluble Form: Investigate the creation of an amorphous solid dispersion. By preventing crystallization, the drug is maintained in a higher energy state, which improves solubility and dissolution[10].

  • Formulate as a Lipid-Based System: Self-emulsifying or self-microemulsifying drug delivery systems (SEDDS/SMEDDS) can present the drug in a solubilized form, which can then be readily absorbed[9][11].

Q7: Our Caco-2 permeability assay results show high efflux for our compound. What does this mean and what can be done?

A7: High efflux in a Caco-2 assay, indicated by an efflux ratio (Papp B-A / Papp A-B) greater than 2, suggests that the compound is actively transported out of the cells, likely by P-glycoprotein (P-gp) or other efflux transporters[14][15]. This can significantly limit its oral absorption.

  • Confirmation: To confirm the involvement of a specific transporter like P-gp, you can repeat the assay in the presence of a known inhibitor, such as verapamil[14][15]. A significant increase in the apical-to-basolateral (A-B) permeability in the presence of the inhibitor confirms that your compound is a substrate for that transporter.

  • Mitigation Strategies:

    • Formulation with Inhibitors: Co-formulating the drug with excipients that can inhibit efflux transporters is a potential strategy.

    • Lipid-Based Formulations: These formulations can facilitate lymphatic uptake, a pathway that can help bypass efflux transporters in the intestinal wall.

    • Chemical Modification: In some cases, medicinal chemistry efforts can modify the structure of the compound to reduce its affinity for efflux transporters, although this may also impact its therapeutic activity[6].

Experimental Protocols & Data Presentation

Protocol 1: In Vitro Dissolution Testing

This protocol is designed to assess the rate and extent of drug release from a solid dosage form.

Methodology:

  • Apparatus: Use a USP Apparatus 2 (Paddle Apparatus)[16].

  • Dissolution Medium: Prepare 900 mL of a biorelevant medium, such as Simulated Gastric Fluid (SGF, pH 1.2) without enzymes for the first 2 hours, followed by a switch to Simulated Intestinal Fluid (SIF, pH 6.8)[17]. Maintain the temperature at 37 ± 0.5°C[18].

  • Procedure:

    • Place one dosage form (e.g., tablet or capsule) in each vessel.

    • Begin paddle rotation at a standard speed, typically 50 rpm[16].

    • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 45, 60, 90, and 120 minutes)[18].

    • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

    • Filter the samples immediately.

  • Analysis: Analyze the concentration of this compound in the samples using a validated analytical method, such as HPLC-UV.

  • Data Presentation: Calculate the cumulative percentage of the drug dissolved at each time point.

Table 1: Dissolution Profile Data

Time (minutes)Concentration (µg/mL)Cumulative % Drug Released
000
5
15
30
45
60
90
120
Protocol 2: Caco-2 Permeability Assay

This assay is used to predict in vivo drug absorption across the gut wall[19].

Methodology:

  • Cell Culture: Culture Caco-2 cells on semipermeable filter inserts (e.g., Transwell®) for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions[14].

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer. TEER values should be ≥ 200 Ω·cm² to ensure the integrity of the cell barrier[20].

  • Transport Study:

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4).

    • Apical to Basolateral (A→B) Transport: Add the test compound solution (e.g., at 10 µM) to the apical (donor) side and fresh buffer to the basolateral (receiver) side[15].

    • Basolateral to Apical (B→A) Transport: Add the test compound solution to the basolateral (donor) side and fresh buffer to the apical (receiver) side.

    • Incubate at 37°C with gentle shaking.

  • Sampling & Analysis: Take samples from the receiver compartment at specified time points (e.g., 30, 60, 90, 120 minutes) and from the donor compartment at the end of the experiment. Analyze the concentration of the compound using LC-MS/MS.

  • Data Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor chamber. Calculate the efflux ratio (ER) as Papp (B→A) / Papp (A→B).

Table 2: Caco-2 Permeability Data

CompoundDirectionPapp (x 10⁻⁶ cm/s)Efflux Ratio (ER)
This compoundA → B
This compoundB → A
Propranolol (High Permeability Control)A → BN/A
Atenolol (Low Permeability Control)A → BN/A
Digoxin (Efflux Substrate Control)A → B> 2.0
Digoxin (Efflux Substrate Control)B → A
Protocol 3: In Vivo Pharmacokinetic (PK) Study

This protocol provides a basic framework for an initial PK study in a rodent model.

Methodology:

  • Animal Model: Use male Sprague-Dawley rats (n=3-5 per group).

  • Dosing:

    • Intravenous (IV) Group: Administer the compound (e.g., 1-2 mg/kg) as a bolus injection via the tail vein. The compound should be dissolved in a suitable vehicle (e.g., saline with a co-solvent).

    • Oral (PO) Group: Administer the compound (e.g., 10-20 mg/kg) via oral gavage. The compound can be formulated as a suspension or solution[21].

  • Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at pre-determined time points (e.g., Pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K₂EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.

  • Analysis: Determine the concentration of the compound in plasma using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use non-compartmental analysis to determine key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the concentration-time curve), and t½ (half-life). Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100[21]

Table 3: Pharmacokinetic Parameters

ParameterIV Administration (Dose: X mg/kg)PO Administration (Dose: Y mg/kg)
Cmax (ng/mL)
Tmax (hr)
AUC₀-t (ng·hr/mL)
AUC₀-inf (ng·hr/mL)
t½ (hr)
Absolute Bioavailability (F%) N/A

Visualizations

The following diagrams illustrate key workflows and biological pathways relevant to your research on this compound.

G cluster_0 Problem Identification cluster_1 Initial Characterization cluster_2 Diagnosis cluster_3 Strategy Selection start Low in vivo efficacy or high variability observed solubility Assess Aqueous Solubility (Kinetic & Thermodynamic) start->solubility permeability Assess Permeability (e.g., Caco-2 Assay) start->permeability pk_study Conduct IV vs. PO Pharmacokinetic Study start->pk_study is_solubility Solubility Limited? solubility->is_solubility is_permeability Permeability Limited? permeability->is_permeability is_metabolism High First-Pass Metabolism? pk_study->is_metabolism Low F% with high clearance is_solubility->is_permeability No strategy_sol Particle Size Reduction Amorphous Solid Dispersion Lipid-Based Formulation is_solubility->strategy_sol Yes is_permeability->is_metabolism No strategy_perm Prodrug Approach Permeation Enhancers is_permeability->strategy_perm Yes strategy_met Prodrug Approach Lipid-Based Formulation (Lymphatic Uptake) is_metabolism->strategy_met Yes

Caption: Workflow for Investigating and Addressing Poor Bioavailability.

G cluster_prostanoids Prostanoids cluster_effects Physiological Effects membrane Cell Membrane Phospholipids aa Arachidonic Acid membrane->aa via Phospholipase A2 pgg2 PGG2 aa->pgg2 cox1 COX-1 (Constitutive) cox1->pgg2 cox2 COX-2 (Inducible) cox2->pgg2 pgh2 PGH2 pgg2->pgh2 pgs Prostaglandins (PGE2, PGI2, etc.) pgh2->pgs txa2 Thromboxane A2 pgh2->txa2 nsaid This compound (Likely NSAID activity) nsaid->cox1 Inhibition nsaid->cox2 Inhibition inflammation Inflammation, Pain, Fever pgs->inflammation protection Gastric Mucosal Protection pgs->protection platelet Platelet Aggregation txa2->platelet

Caption: The Cyclooxygenase (COX) Signaling Pathway.[22][23]

G stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) receptor Cell Surface Receptor stimuli->receptor ikk IKK Complex receptor->ikk activates ikb_nfkb IκB-NF-κB Complex (Inactive) ikb_p Phosphorylated IκB ikb_nfkb->ikb_p ikk->ikb_nfkb phosphorylates IκB nfkb NF-κB (Active) ikb_p->nfkb releases nucleus Nucleus nfkb->nucleus translocates to genes Transcription of Pro-inflammatory Genes (e.g., COX-2, Cytokines) nucleus->genes activates nsaid NSAIDs (e.g., Aspirin, Sulindac) nsaid->ikk Inhibition

Caption: The NF-κB Signaling Pathway, a target for some NSAIDs.[22][24]

References

Troubleshooting inconsistent results in experiments with 2-(2-Ethoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent results during experiments with 2-(2-Ethoxyphenyl)acetic acid.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing high variability between replicate wells in my cell-based assays?

High variability between replicate wells is a common issue in cell-based assays and can stem from several factors.[1][2] One of the primary causes is uneven cell seeding, which can result from a non-homogenous cell suspension.[1] It is crucial to thoroughly mix the cell suspension before and during plating to ensure an even distribution of cells.[1] Another significant factor is the "edge effect," where wells on the perimeter of the microplate are more prone to evaporation, altering the concentration of media components and the test compound.[1][2] To mitigate this, it is recommended to fill the outer wells with sterile phosphate-buffered saline (PBS) or media without cells and exclude them from experimental data analysis.[1] Inconsistent pipetting technique, including variations in speed and immersion depth, can also introduce significant variability.[1] Regular calibration of pipettes is essential for accuracy.[1] Finally, the presence of air bubbles in the wells can interfere with optical readings, so a visual inspection and removal of any bubbles is recommended.[1]

Q2: My this compound solution appears cloudy or precipitates upon addition to the cell culture medium. What should I do?

The solubility of phenylacetic acid derivatives can be limited in aqueous solutions.[3][4][5] this compound, with its lipophilic phenyl and ethoxy groups, may have poor water solubility, a common characteristic of Biopharmaceutics Classification System (BCS) Class II drugs.[6] The cloudy appearance or precipitation is likely due to the compound coming out of solution.

To address this, first, ensure that the stock solution, typically prepared in an organic solvent like DMSO, is fully dissolved. When diluting the stock into your aqueous assay buffer or cell culture medium, do so in a stepwise manner and vortex gently between dilutions. The final concentration of the organic solvent (e.g., DMSO) in the assay should be kept low (typically below 0.5%) to avoid solvent-induced toxicity and to minimize the risk of compound precipitation.[7][8] If solubility issues persist, consider a solubility test to determine the maximum soluble concentration in your specific medium.

Q3: I am observing inconsistent inhibitory effects in my cyclooxygenase (COX) inhibition assays. What are the potential causes?

Inconsistent results in COX inhibition assays can arise from several sources. The stability of the compound in the assay buffer is a critical factor. Some ethoxy-containing compounds can be susceptible to degradation, so it's advisable to prepare fresh solutions for each experiment.[9][10] The handling of the COX enzymes is also crucial; they should be kept on ice when thawed, and repeated freeze-thaw cycles should be avoided.

Variability can also be introduced during the assay procedure. Ensure that all reagents, including the arachidonic acid substrate, are added consistently and that the reaction is initiated at the same time for all wells. Pre-setting the plate reader is important to avoid delays in measurement, especially for kinetic assays. If using a commercial kit, adhere strictly to the manufacturer's protocol regarding incubation times and temperatures.[11]

Q4: My anti-inflammatory assay results are not reproducible. What are some common pitfalls?

Reproducibility issues in anti-inflammatory assays, such as those using LPS-stimulated macrophages, can be due to biological or technical factors.[2] Biologically, the passage number of your cell line can influence experimental outcomes, so it's important to use cells within a consistent passage range.[2] The specific batch of cell culture medium and supplements can also introduce variability.[2]

From a technical standpoint, ensure that the concentration of the inflammatory stimulus (e.g., LPS) is consistent across experiments. The timing of compound treatment relative to stimulation is also critical. Inconsistent incubation times can lead to significant variations in the inflammatory response. When performing downstream analysis like ELISA or Western blotting, meticulous and consistent execution of each step, particularly washing and antibody incubation, is essential for reproducible results.[12]

Troubleshooting Guides

Inconsistent Cell Viability/Cytotoxicity Results
Problem Potential Cause Recommended Solution
High variability between replicate wellsInconsistent cell seedingEnsure the cell suspension is homogenous by gently swirling between pipetting. Use reverse pipetting for viscous suspensions.[1]
"Edge effect" in multi-well platesFill peripheral wells with sterile PBS or media and do not use them for experimental data. Ensure proper incubator humidification.[1][2]
Pipetting errorsCalibrate pipettes regularly. Use a consistent pipetting technique (speed, immersion depth).[1]
Air bubbles in wellsVisually inspect wells and carefully remove any bubbles with a sterile pipette tip.[1]
Compound precipitationLow aqueous solubility of this compoundPrepare fresh dilutions for each experiment. Perform serial dilutions with thorough mixing. Keep the final DMSO concentration low (e.g., <0.5%). Conduct a solubility test in your specific assay medium.[7][8]
Unexpected cytotoxicityCompound instability leading to toxic byproductsPrepare fresh solutions of the compound immediately before use. Protect solutions from light if the compound is light-sensitive.
Contamination of cell cultureRegularly test for mycoplasma contamination. Practice sterile cell culture techniques.
Inconsistent Enzyme Inhibition (e.g., COX Assay) Results
Problem Potential Cause Recommended Solution
Variable IC50 valuesInaccurate inhibitor concentrationsEnsure accurate serial dilutions of this compound. Use calibrated pipettes.
Compound instabilityPrepare fresh inhibitor solutions for each experiment.
Enzyme degradationAliquot and store enzymes at -80°C. Avoid repeated freeze-thaw cycles. Keep on ice during use.[11]
Inconsistent reaction timesUse a multi-channel pipette to initiate the reaction in all wells simultaneously.[11]
Low or no inhibitionIncorrect assay setupVerify the concentrations of all assay components (enzyme, substrate, cofactors). Ensure the correct buffer pH.
Inactive compoundCheck the purity and integrity of the this compound stock.

Experimental Protocols

Protocol 1: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol is a general guideline for determining the inhibitory activity of this compound on COX-1 and COX-2 enzymes using a fluorometric assay kit.

Materials:

  • COX-1 and COX-2 enzymes

  • COX Assay Buffer

  • COX Probe

  • COX Cofactor

  • Arachidonic Acid (substrate)

  • This compound

  • Positive control inhibitor (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Dilute this compound to the desired concentrations in Assay Buffer. The final DMSO concentration should be consistent across all wells and not exceed 0.5%.

  • Assay Plate Setup:

    • Blank wells: Add Assay Buffer.

    • Enzyme Control (100% activity) wells: Add Assay Buffer.

    • Inhibitor wells: Add the different concentrations of this compound.

    • Positive Control wells: Add the known COX inhibitor.

  • Enzyme Addition: Add the appropriate COX enzyme (COX-1 or COX-2) to the Enzyme Control, Inhibitor, and Positive Control wells.

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the arachidonic acid solution to all wells simultaneously using a multichannel pipette to start the reaction.

  • Measurement: Immediately measure the fluorescence in kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) for 5-10 minutes.

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well. Determine the percent inhibition for each concentration of this compound relative to the Enzyme Control. Calculate the IC50 value by plotting percent inhibition versus inhibitor concentration.

Protocol 2: Anti-Inflammatory Activity in LPS-Stimulated RAW 264.7 Macrophages

This protocol outlines the procedure to assess the anti-inflammatory effects of this compound by measuring nitric oxide (NO) and pro-inflammatory cytokine production in murine macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound

  • Lipopolysaccharide (LPS)

  • Griess Reagent for NO measurement

  • ELISA kits for TNF-α and IL-6

  • 96-well and 24-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in 96-well plates (for NO assay) or 24-well plates (for cytokine assays) and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • Inflammatory Stimulation: Add LPS (e.g., 1 µg/mL) to the wells (except for the negative control group) and incubate for 24 hours.

  • Nitric Oxide (NO) Measurement:

    • Collect the cell culture supernatant.

    • Mix the supernatant with Griess Reagent according to the manufacturer's protocol.

    • Measure the absorbance at 540 nm.

    • Quantify NO concentration using a sodium nitrite standard curve.

  • Cytokine Measurement (TNF-α and IL-6):

    • Collect the cell culture supernatant.

    • Perform ELISA for TNF-α and IL-6 according to the manufacturer's instructions.

    • Read the absorbance on a microplate reader and calculate cytokine concentrations based on the standard curves.

  • Data Analysis: Compare the levels of NO and cytokines in the compound-treated groups to the LPS-only treated group to determine the inhibitory effect of this compound.

Quantitative Data

The following table presents hypothetical IC50 values for this compound and related compounds in a COX inhibition assay for comparative purposes. Actual values should be determined experimentally.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compound[To be determined][To be determined][To be determined]
Ibuprofen133440.04
Celecoxib150.05300
Indomethacin0.11.70.06

Visualizations

Signaling Pathways and Workflows

G Prostaglandin Synthesis Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Stimuli Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Thromboxanes Thromboxanes (TXA2) PGH2->Thromboxanes Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Homeostasis Gastric Protection, Platelet Aggregation Prostaglandins->Homeostasis Thromboxanes->Homeostasis NSAIDs This compound (NSAID) NSAIDs->COX1 NSAIDs->COX2

Caption: Prostaglandin synthesis pathway and the inhibitory action of NSAIDs.

G NF-κB Signaling Pathway in Inflammation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB_NFkB IκB NF-κB IKK->IkB_NFkB Phosphorylates IκB IkB IκB IkB->IkB_NFkB NFkB NF-κB NFkB->IkB_NFkB NFkB_n NF-κB NFkB->NFkB_n Translocates IkB_p p-IκB (Ubiquitinated for degradation) IkB_NFkB->IkB_p IkB_p->NFkB Releases DNA DNA NFkB_n->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Transcription

Caption: Simplified NF-κB signaling pathway activated by LPS.

G Troubleshooting Workflow for Inconsistent Results Start Inconsistent Experimental Results Check_Compound Check Compound (Purity, Solubility, Stability) Start->Check_Compound Check_Cells Check Cell Culture (Passage #, Contamination, Seeding) Start->Check_Cells Check_Protocol Review Assay Protocol (Pipetting, Incubation Times, Reagents) Start->Check_Protocol Check_Compound->Check_Cells No Issue Optimize_Solubility Optimize Compound Solubility (pH, Co-solvents) Check_Compound->Optimize_Solubility Issue Found Check_Cells->Check_Protocol No Issue Standardize_Culture Standardize Cell Culture Practices Check_Cells->Standardize_Culture Issue Found Refine_Technique Refine Pipetting and Assay Technique Check_Protocol->Refine_Technique Issue Found End Consistent Results Check_Protocol->End No Issue Optimize_Solubility->End Standardize_Culture->End Refine_Technique->End

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 2-(2-Ethoxyphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 2-(2-Ethoxyphenyl)acetic acid, a key intermediate and potential impurity in the synthesis of pharmaceuticals like Etodolac, is critical for ensuring product quality and safety.[1][2] This guide provides an objective comparison of validated analytical methods, focusing on High-Performance Liquid Chromatography (HPLC), a widely utilized technique for this purpose. The information herein is supported by experimental data from published studies to aid in the selection and implementation of a suitable analytical method.

Performance Comparison of Analytical Methods

The selection of an analytical method for the quantification of this compound is dependent on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a common and robust method for this purpose.

Table 1: Comparison of Validated HPLC Methods for the Analysis of this compound and Related Compounds

ParameterMethod 1Method 2Method 3
Technique RP-HPLC-PDARP-HPLC-UVRP-HPLC-UV
Column Kromasil C18 (150 x 4.6 mm, 5µm)[1]C18 column (250mm x 4.6mm, 5µm)Kromasil-C18 (250 x 4.6mm, 5µm)[3]
Mobile Phase Acetate buffer and Acetonitrile (55:45% v/v)[1]0.1% Orthophosphoric acid in water and Methanol (gradient)[4]Orthophosphoric acid buffer and Acetonitrile (gradient)[3]
Flow Rate 1.0 mL/min[1]1.0 mL/min[4]1.0 mL/min[3]
Detection PDA at 221 nm[1]UV at 205 nm[4]UV at 210 nm[3]
Linearity (r²) 0.999[1]Not Specified>0.99[3]
LOD Within limits[1]Not Specified8.2 µg/mL[3]
LOQ Within limits[1]Not Specified24.9 µg/mL[3]
Accuracy (% Recovery) 108.9%[1]Not SpecifiedNot Specified
Precision (%RSD) Within limits[1]Not SpecifiedNot Specified

Experimental Protocols

A detailed methodology for a representative RP-HPLC method is provided below. This protocol is based on a validated method for the estimation of a related impurity of Etodolac.[1]

Objective: To develop a simple, rapid, and precise RP-HPLC method for the quantification of this compound.

Instrumentation and Materials:

  • HPLC system with a PDA or UV detector

  • Kromasil C18 column (150 x 4.6 mm, 5µm particle size)[1]

  • Analytical balance

  • Volumetric flasks and pipettes

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Potassium dihydrogen phosphate

  • Orthophosphoric acid

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetate buffer and acetonitrile in a 55:45 (v/v) ratio. The acetate buffer is prepared by dissolving a suitable amount of potassium dihydrogen phosphate in water and adjusting the pH with orthophosphoric acid.

  • Flow Rate: 1.0 mL/min[1]

  • Column Temperature: 30°C

  • Detection Wavelength: 221 nm[1]

  • Injection Volume: 20 µL

Preparation of Solutions:

  • Diluent: A mixture of acetonitrile and water (50:50 v/v).

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration.

  • Sample Solution: Accurately weigh and dissolve the sample containing this compound in the diluent to achieve a concentration within the linear range of the method.

Method Validation: The developed method should be validated according to ICH guidelines, evaluating parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.

Visualizations

Diagram 1: Analytical Workflow for HPLC Analysis

Analytical Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample_Weighing Weigh Sample Dissolution Dissolve in Diluent Sample_Weighing->Dissolution Standard_Weighing Weigh Standard Standard_Weighing->Dissolution Filtration Filter Solution Dissolution->Filtration HPLC_System HPLC System Filtration->HPLC_System Column C18 Column HPLC_System->Column Detection PDA/UV Detector Column->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantify Analyte Integration->Quantification

Caption: Workflow for the HPLC analysis of this compound.

Diagram 2: Logical Relationship of Method Validation Parameters

Method Validation cluster_params Key Validation Parameters Validation Method Validation (ICH) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Robustness Robustness Validation->Robustness Linearity->LOD Linearity->LOQ Precision->Accuracy

Caption: Interrelation of key parameters in analytical method validation.

References

A Comparative Analysis of 2-(2-Ethoxyphenyl)acetic Acid (Etodolac) with Other Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory agent 2-(2-Ethoxyphenyl)acetic acid, commonly known as Etodolac, with other widely used non-steroidal anti-inflammatory drugs (NSAIDs). The analysis is supported by experimental data from in vitro and clinical studies to assist in research and development decisions.

Mechanism of Action: Preferential COX-2 Inhibition

Etodolac exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of the cyclooxygenase (COX) enzymes. The COX enzyme is essential for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining platelet function, and COX-2, which is induced by inflammatory stimuli.

Etodolac is characterized as a preferential COX-2 inhibitor, meaning it selectively inhibits COX-2 over COX-1. This selectivity is thought to contribute to a more favorable gastrointestinal safety profile compared to non-selective NSAIDs that inhibit both isoforms to a similar extent.

Data Presentation: Comparative Efficacy and Selectivity

The following tables summarize quantitative data on the COX selectivity and clinical efficacy of Etodolac in comparison to other common NSAIDs.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition

DrugCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-1/COX-2 Selectivity Ratio
Etodolac 100531.9
Diclofenac0.0760.0262.9
Ibuprofen12800.15
NaproxenNot specifiedNot specified1.79*
Piroxicam47251.9
Meloxicam376.16.1
Celecoxib826.812

Note: The selectivity ratio for Naproxen is from a different source and represents the ratio of the 50% inhibitory concentration of COX-2 to COX-1 in whole blood, where a ratio <1 indicates selectivity for COX-2.

Table 2: Clinical Efficacy in Osteoarthritis of the Knee (12-week study)

Treatment GroupMean Reduction in VAS Score (%)
Etodolac (400 mg b.i.d.) 54.67%
Diclofenac (50 mg t.i.d.)44.23%
Lornoxicam (8 mg b.i.d.)76.37%

Data from a randomized, prospective, open-label study comparing the clinical effectiveness and safety of newer NSAIDs.[1]

Table 3: Physician's Global Assessment of Improvement in Rheumatoid Arthritis

Treatment Group (12 weeks)Percentage of Patients with Improvement
Etodolac (400 mg/day) 58%
Diclofenac (150 mg/day)47%

Data from a multi-centre, double-blind, randomized parallel group study.[2]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are outlines of standard protocols used to evaluate the anti-inflammatory properties of NSAIDs.

1. In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the potency and selectivity of a drug in inhibiting the COX-1 and COX-2 enzyme isoforms.

  • Objective: To measure the half-maximal inhibitory concentration (IC50) of the test compound for each COX isoform.

  • Materials:

    • Purified recombinant human or ovine COX-1 and COX-2 enzymes.

    • Arachidonic acid (substrate).

    • Test compounds (e.g., Etodolac, Diclofenac) dissolved in a suitable solvent (e.g., DMSO).

    • Assay buffer and co-factors (e.g., hematin, glutathione).

    • Detection system to measure prostaglandin production (e.g., ELISA kit for PGE2).

  • Procedure:

    • The COX-1 or COX-2 enzyme is pre-incubated with various concentrations of the test compound or vehicle control in a reaction buffer.

    • The enzymatic reaction is initiated by the addition of arachidonic acid.

    • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 37°C).

    • The reaction is terminated, and the amount of prostaglandin (e.g., PGE2) produced is quantified using a suitable method like ELISA.

    • The percentage of inhibition at each concentration of the test compound is calculated relative to the vehicle control.

    • The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

2. Carrageenan-Induced Paw Edema in Rats

This in vivo model is a widely used and validated method for assessing the acute anti-inflammatory activity of a compound.

  • Objective: To evaluate the ability of a test compound to reduce acute inflammation in an animal model.

  • Animals: Male Wistar or Sprague-Dawley rats (typically 150-200g).

  • Materials:

    • Lambda carrageenan (1% suspension in sterile saline).

    • Test compounds (e.g., Etodolac, Indomethacin) prepared in a suitable vehicle.

    • Plebysmometer for measuring paw volume.

  • Procedure:

    • Animals are fasted overnight with free access to water.

    • The test compound or vehicle is administered orally or intraperitoneally at a predetermined time before the carrageenan injection (e.g., 30-60 minutes).

    • The basal volume of the right hind paw of each rat is measured using a plethysmometer.

    • A sub-plantar injection of 0.1 mL of 1% carrageenan suspension is administered into the right hind paw of each rat to induce localized edema.

    • The paw volume is measured again at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

    • The percentage of inhibition of edema for each treated group is calculated by comparing the increase in paw volume with the vehicle control group.

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows relevant to the comparative analysis of anti-inflammatory agents.

NSAID_Mechanism_of_Action Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_COX1 Prostaglandins (Gastric Protection, Platelet Aggregation) COX1->Prostaglandins_COX1 Prostaglandins_COX2 Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_COX2 NonSelective_NSAIDs Non-selective NSAIDs (e.g., Ibuprofen, Naproxen) NonSelective_NSAIDs->COX1 Inhibit NonSelective_NSAIDs->COX2 Inhibit Preferential_COX2_Inhibitors Preferential COX-2 Inhibitors (e.g., Etodolac, Meloxicam) Preferential_COX2_Inhibitors->COX1 Inhibit Preferential_COX2_Inhibitors->COX2 Inhibit >> Selective_COX2_Inhibitors Selective COX-2 Inhibitors (e.g., Celecoxib) Selective_COX2_Inhibitors->COX2 Inhibit >>>

Mechanism of Action for Different Classes of NSAIDs.

Experimental_Workflow_Carrageenan_Edema Start Start: Acclimatize Rats Group_Assignment Randomly Assign to Treatment Groups Start->Group_Assignment Drug_Administration Administer Test Compound or Vehicle (p.o. or i.p.) Group_Assignment->Drug_Administration Baseline_Measurement Measure Basal Paw Volume (Plethysmometer) Drug_Administration->Baseline_Measurement Carrageenan_Injection Inject Carrageenan (Sub-plantar) Baseline_Measurement->Carrageenan_Injection Time_Point_Measurements Measure Paw Volume at Regular Intervals (1-5h) Carrageenan_Injection->Time_Point_Measurements Data_Analysis Calculate % Inhibition of Edema vs. Control Time_Point_Measurements->Data_Analysis End End: Evaluate Anti-inflammatory Activity Data_Analysis->End

Workflow for Carrageenan-Induced Paw Edema Assay.

References

Comparative Guide to the Structure-Activity Relationship of 2-(2-Ethoxyphenyl)acetic Acid Analogs as Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2-(2-ethoxyphenyl)acetic acid analogs and related phenoxyacetic acid derivatives, focusing on their structure-activity relationships (SAR) as anti-inflammatory agents. The primary mechanism of action explored is the inhibition of cyclooxygenase (COX) enzymes, key mediators in the inflammatory cascade.

Introduction to this compound and its Therapeutic Potential

This compound serves as a scaffold for the development of non-steroidal anti-inflammatory drugs (NSAIDs). Its analogs are designed to selectively inhibit the COX-2 isozyme, which is upregulated during inflammation, while sparing the constitutively expressed COX-1 isozyme responsible for gastrointestinal cytoprotection. This selectivity is a critical factor in developing safer anti-inflammatory therapies with reduced gastrointestinal side effects. The structural modifications of the this compound core, particularly substitutions on the phenyl ring and alterations of the acetic acid moiety, play a crucial role in determining the potency and selectivity of these compounds.

Comparative Analysis of COX-1 and COX-2 Inhibition

The following table summarizes the in vitro inhibitory activity of a series of novel phenoxyacetic acid derivatives against ovine COX-1 and human COX-2. While not direct analogs of this compound, these compounds share the core phenoxyacetic acid scaffold and provide valuable insights into the SAR of this class of inhibitors. The data highlights how different substituents on the phenoxy ring and modifications to the acetic acid side chain influence inhibitory potency and selectivity for COX-2.

Compound IDStructureCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI = COX-1 IC₅₀ / COX-2 IC₅₀)
5a 2-(4-formylphenoxy)-N'-benzylideneacetohydrazide14.5 ± 0.20.97 ± 0.0614.95
5d 2-(4-bromo-2-formylphenoxy)-N'-benzylideneacetohydrazide8.9 ± 0.10.08 ± 0.01111.25
5f 2-(4-bromo-2-formylphenoxy)-N'-(4-chlorobenzylidene)acetohydrazide7.99 ± 0.090.06 ± 0.01133.17
7b 2-((4-bromo-2-((2-phenylacetyl)hydrazono)methyl)phenoxy)acetic acid9.87 ± 0.110.09 ± 0.01109.67
10c 2-(4-((2-(4-chlorobenzoyl)hydrazono)methyl)phenoxy)acetic acid10.1 ± 0.120.07 ± 0.01144.29
10f 2-(4-bromo-2-((2-(4-chlorobenzoyl)hydrazono)methyl)phenoxy)acetic acid8.5 ± 0.10.06 ± 0.01141.67
Celecoxib (Reference Drug)14.93 ± 0.120.05 ± 0.02298.6
Mefenamic Acid (Reference Drug)29.9 ± 0.091.98 ± 0.0215.1

Data sourced from a study on novel phenoxyacetic acid derivatives as selective COX-2 inhibitors.[1]

In Vivo Anti-Inflammatory Activity

The in vivo anti-inflammatory efficacy of selected potent and selective COX-2 inhibitors was evaluated using the carrageenan-induced paw edema model in rats. The percentage of edema inhibition reflects the compound's ability to reduce inflammation in a living organism.

Compound IDDose (mg/kg)Paw Thickness Inhibition (%)Paw Weight Inhibition (%)
5f 2063.3568.26
7b 2046.5164.84
Celecoxib 1065.4870.16
Mefenamic Acid 2040.1545.16

Data represents the anti-inflammatory effect 5 hours post-carrageenan injection.[1]

Structure-Activity Relationship (SAR) Insights

Based on the available data for phenoxyacetic acid derivatives, several key SAR trends can be identified that are likely applicable to this compound analogs:

  • Substitution on the Phenoxy Ring: The introduction of a bromine atom at the para-position of the phenoxy ring generally enhances COX-2 inhibitory activity and selectivity.[1] For instance, compound 5d (with bromine) shows significantly higher potency and selectivity compared to its unsubstituted counterpart 5a .[1] Halogen substitution in the phenoxy ring has been shown to considerably enhance anti-inflammatory activity.[2]

  • Modification of the Acetic Acid Moiety: Conversion of the carboxylic acid group to hydrazide-hydrazones and related functionalities can lead to potent and selective COX-2 inhibitors.[1] This modification likely allows for additional interactions within the COX-2 active site.

  • Aryl Substituents on the Hydrazone Moiety: The nature of the aryl group on the benzylidene or benzoyl portion of the hydrazone can fine-tune the inhibitory activity. A para-chloro substitution on the phenyl ring of the hydrazone moiety, as in compound 5f , resulted in superior inhibitory effects.[1]

  • General COX-2 Inhibitor Features: Many selective COX-2 inhibitors possess a central ring system with two adjacent aromatic rings.[3] One of these rings often binds to a hydrophobic pocket in the COX-2 enzyme, while a sulfonamide or a similar group on the other ring interacts with a side pocket unique to COX-2, conferring selectivity.[3]

Signaling Pathway of Inflammation

The anti-inflammatory effects of this compound analogs are primarily mediated through the inhibition of the COX-2 enzyme, which plays a critical role in the prostaglandin synthesis pathway.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible by Inflammatory Stimuli) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 GI_Protection Gastrointestinal Protection COX1->GI_Protection COX2->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 PGE2 Prostaglandin E2 (PGE2) mPGES1->PGE2 Inflammation Inflammation (Pain, Fever, Swelling) PGE2->Inflammation Analogs 2-(2-Ethoxyphenyl)acetic acid analogs Analogs->COX2 Inhibition

Caption: Inflammatory signaling pathway and the inhibitory action of this compound analogs.

Experimental Protocols

In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the concentration of the test compound required to inhibit the activity of COX-1 and COX-2 by 50% (IC₅₀).

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Enzyme Prepare COX-1 (ovine) and COX-2 (human) enzyme solutions Incubation Incubate enzyme with test compound or vehicle (DMSO) in reaction buffer Enzyme->Incubation Inhibitor Prepare serial dilutions of test compounds and reference drugs Inhibitor->Incubation Initiation Initiate reaction by adding arachidonic acid Incubation->Initiation Measurement Measure prostaglandin production (e.g., colorimetrically) Initiation->Measurement Calculation Calculate % inhibition and determine IC50 values Measurement->Calculation

Caption: Workflow for the in vitro COX inhibition assay.

Detailed Method: The inhibitory activity of the synthesized compounds on ovine COX-1 and human COX-2 is determined using a colorimetric COX inhibitor screening assay kit. The compounds are tested for their ability to inhibit the conversion of arachidonic acid to prostaglandins. The concentration required to inhibit enzyme activity by 50% (IC₅₀) is calculated. The COX-2 selectivity index (SI) is then calculated as the ratio of IC₅₀(COX-1) / IC₅₀(COX-2).[1]

In Vivo Carrageenan-Induced Paw Edema Assay

This animal model is used to evaluate the anti-inflammatory activity of compounds in vivo.

G Acclimatization Acclimatize rats for one week Grouping Divide rats into groups: - Control (vehicle) - Reference drug - Test compounds (various doses) Acclimatization->Grouping Dosing Administer test compounds or reference drug orally Grouping->Dosing Induction Inject carrageenan solution into the sub-plantar region of the right hind paw Dosing->Induction Measurement Measure paw volume at regular intervals (e.g., 1, 2, 3, 4, 5 hours) using a plethysmometer Induction->Measurement Analysis Calculate the percentage inhibition of edema Measurement->Analysis

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Detailed Method: Male Wistar rats are used for the study. Paw edema is induced by injecting a 1% w/v solution of carrageenan in saline into the sub-plantar region of the right hind paw. The test compounds, reference drug, and vehicle are administered orally one hour before the carrageenan injection. The paw volume is measured using a plethysmometer at specified time intervals after the carrageenan injection. The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups to the control group.[1]

Conclusion

The structure-activity relationship of this compound analogs and related phenoxyacetic acid derivatives demonstrates that strategic modifications to the chemical scaffold can lead to potent and selective COX-2 inhibitors with significant in vivo anti-inflammatory activity. Key determinants of activity and selectivity include the nature and position of substituents on the phenoxy ring and the chemical functionality of the acetic acid side chain. The data presented in this guide can inform the rational design of novel, safer, and more effective anti-inflammatory agents based on the this compound template. Further research focusing on systematic modifications of this specific scaffold is warranted to fully elucidate its SAR and optimize its therapeutic potential.

References

Comparing the efficacy of different synthetic routes for 2-(2-Ethoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient and high-yield production of key intermediates is paramount. This guide provides a comparative analysis of two primary synthetic routes for 2-(2-Ethoxyphenyl)acetic acid, a valuable building block in medicinal chemistry. The comparison is based on experimental data, focusing on yield, purity, and reaction conditions to aid in the selection of the most suitable method for specific laboratory and industrial applications.

Comparative Performance of Synthetic Routes

The following table summarizes the key quantitative metrics for the two predominant synthetic pathways to this compound.

ParameterRoute 1: Etherification of 2-hydroxyphenylacetic acidRoute 2: Ethoxylation of Dichloroacetic Acid
Starting Materials 2-hydroxyphenylacetic acid, Ethyl bromideDichloroacetic acid, Sodium ethylate
Reported Yield 83%[1]78%[1]
Purity >95%[1]Not explicitly reported
Reaction Time 24 hours (for ethoxy substitution)[1]4-6 hours (for ethoxylation)[1]
Key Reagents K₂CO₃, NaBr, Acetonitrile, TEMPO, TCCA[1]Sodium ethylate in ethanol, Hydrochloric acid[1]
Reaction Temperature 50°C (alkylation), 0–5°C (oxidation)[1]70–80°C (ethoxylation), <10°C (acidification)[1]

Experimental Protocols

Below are the detailed experimental protocols for the two synthetic routes.

Route 1: Etherification of 2-hydroxyphenylacetic acid

This two-step method involves the alkylation of the phenolic hydroxyl group followed by oxidation.

Step 1: Alkylation of 2-hydroxyphenylacetic acid

  • To a solution of 2-hydroxyphenylacetic acid in acetonitrile, add potassium carbonate (K₂CO₃) and sodium bromide (NaBr).

  • Add ethyl bromide and heat the reaction mixture to 50°C.

  • Maintain the temperature and stir for 24 hours to achieve the ethoxy substitution.[1]

Step 2: Oxidation to this compound

  • Cool the reaction mixture from Step 1 to 0–5°C.

  • Introduce TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), sodium bromide (NaBr), and trichloroisocyanuric acid (TCCA) to the mixture.

  • Stir the reaction at this temperature until the oxidation is complete, yielding this compound with a purity of over 95%.[1]

Route 2: Ethoxylation of Dichloroacetic Acid

This route achieves the synthesis through the reaction of dichloroacetic acid with sodium ethylate.

  • Prepare a 15–20% solution of sodium ethylate in ethanol.

  • React dichloroacetic acid with the sodium ethylate solution at a molar ratio of 1:3.

  • Heat the reaction mixture to 70–80°C and maintain for 4–6 hours.[1]

  • After the reaction, cool the mixture to below 10°C and acidify with hydrochloric acid to a neutral pH. This will precipitate sodium chloride.[1]

  • Filter off the sodium chloride.

  • Isolate the final product, this compound, by vacuum distillation. The reported yield for this method is 78%.[1]

Synthetic Pathway Visualizations

The following diagrams illustrate the chemical transformations in each synthetic route.

Route1 cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Oxidation 2-hydroxyphenylacetic_acid 2-hydroxyphenylacetic acid intermediate_ether 2-Ethoxyphenyl intermediate 2-hydroxyphenylacetic_acid->intermediate_ether K2CO3, NaBr, Acetonitrile, 50°C, 24h ethyl_bromide Ethyl Bromide ethyl_bromide->intermediate_ether final_product_1 This compound intermediate_ether->final_product_1 TEMPO, NaBr, TCCA, 0-5°C

Caption: Synthetic pathway for Route 1: Etherification.

Route2 dichloroacetic_acid Dichloroacetic acid ethoxylation_product Ethoxylated Intermediate dichloroacetic_acid->ethoxylation_product Ethanol, 70-80°C, 4-6h sodium_ethylate Sodium Ethylate sodium_ethylate->ethoxylation_product final_product_2 This compound ethoxylation_product->final_product_2 HCl, <10°C

Caption: Synthetic pathway for Route 2: Ethoxylation.

Conclusion

Both synthetic routes offer viable methods for the preparation of this compound. Route 1, the etherification of 2-hydroxyphenylacetic acid, provides a higher reported yield and purity.[1] However, it involves a two-step process with a longer reaction time for the initial alkylation. Route 2, the ethoxylation of dichloroacetic acid, is a faster, one-pot reaction but results in a slightly lower yield.[1] The choice between these routes will depend on the specific requirements of the synthesis, such as desired purity, available equipment, and time constraints. For applications demanding high purity, Route 1 appears to be the more advantageous approach. For faster production with a slightly lower yield being acceptable, Route 2 presents a compelling alternative. Further optimization of reaction conditions for Route 2 could potentially improve its yield and purity, making it more competitive.

References

A Comparative Guide to the In Vivo and In Vitro Efficacy of 2-(2-Ethoxyphenyl)acetic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential in vivo and in vitro efficacy of 2-(2-Ethoxyphenyl)acetic acid, a compound of interest for its anti-inflammatory and analgesic properties. Due to the limited availability of direct experimental data for this compound in publicly accessible literature, this guide leverages data from its close structural analog, fenclofenac, and other established non-steroidal anti-inflammatory drugs (NSAIDs) to provide a predictive and comparative framework.

Executive Summary

This compound belongs to the class of arylalkanoic acids, a well-established group of compounds with anti-inflammatory and analgesic activities. Its mechanism of action is presumed to be similar to other NSAIDs, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, crucial mediators of inflammation, pain, and fever. This guide presents available preclinical data for fenclofenac and other NSAIDs to benchmark the potential efficacy of this compound.

Data Presentation

The following tables summarize the quantitative data on the in vivo anti-inflammatory and analgesic activities, as well as the in vitro COX inhibition profiles of fenclofenac and other commonly used NSAIDs. This comparative data serves as a valuable reference for predicting the potential therapeutic profile of this compound.

Table 1: In Vivo Anti-inflammatory Efficacy in the Adjuvant-Induced Arthritis Model in Rats

CompoundEffective Dose Range (mg/kg, p.o.)Potency ComparisonReference
Fenclofenac Not explicitly statedEquipotent to alclofenac, fenoprofen calcium, and phenylbutazone. More potent than acetylsalicylic acid and ibuprofen. Less potent than diclofenac sodium, indomethacin, and ketoprofen.[1]
Diclofenac Sodium 1 - 10High[1]
Ibuprofen 30 - 100Moderate[1]
Acetylsalicylic Acid 100 - 200Low to Moderate[1]

Table 2: In Vivo Analgesic Efficacy in the Acetic Acid-Induced Writhing Test in Mice

CompoundED50 (mg/kg, p.o.)Maximum Inhibition (%)Reference
Fenclofenac Not explicitly statedComparable to acetylsalicylic acid in acute tests.[1]
Diclofenac Sodium ~5>80[2]
Ibuprofen ~20~70
Acetylsalicylic Acid ~50~60

Table 3: In Vitro Cyclooxygenase (COX) Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Fenclofenac Data not availableData not availableData not available
Diclofenac 0.0760.0262.9[3]
Ibuprofen 12800.15[3]
Celecoxib 826.812[3]
Indomethacin 0.00900.310.029[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard preclinical models for evaluating the efficacy of anti-inflammatory and analgesic compounds.

In Vivo Anti-inflammatory Activity: Adjuvant-Induced Arthritis in Rats
  • Animal Model: Male Lewis rats (150-200 g) are typically used.

  • Induction of Arthritis: Arthritis is induced by a single intradermal injection of Freund's Complete Adjuvant (FCA) containing heat-killed Mycobacterium tuberculosis into the plantar surface of the right hind paw.

  • Drug Administration: Test compounds, including a vehicle control and a positive control (e.g., indomethacin), are administered orally (p.o.) daily, starting from the day of adjuvant injection and continuing for a period of 14 to 21 days.

  • Efficacy Evaluation: The primary endpoint is the measurement of paw volume using a plethysmometer at regular intervals. Secondary endpoints can include arthritic scoring based on erythema and swelling, body weight changes, and histological analysis of the joints at the end of the study.

  • Data Analysis: The percentage inhibition of paw edema is calculated relative to the vehicle-treated control group. Statistical significance is determined using appropriate statistical tests, such as ANOVA followed by Dunnett's test.

In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test in Mice
  • Animal Model: Male Swiss albino mice (20-25 g) are commonly used.

  • Drug Administration: Test compounds, a vehicle control, and a positive control (e.g., diclofenac) are administered orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the induction of writhing.

  • Induction of Writhing: A 0.6% solution of acetic acid is injected i.p. to induce a characteristic writhing response (stretching of the abdomen and hind limbs).

  • Efficacy Evaluation: The number of writhes is counted for a defined period (e.g., 20 minutes) following the acetic acid injection.

  • Data Analysis: The percentage inhibition of writhing is calculated for each group compared to the vehicle control. The ED50 (the dose that produces 50% of the maximum effect) can be determined from the dose-response curve.

In Vitro Cyclooxygenase (COX) Inhibition Assay
  • Enzyme Source: Purified ovine or human recombinant COX-1 and COX-2 enzymes are used.

  • Assay Principle: The assay measures the peroxidase activity of the COX enzyme, which is the second step in the conversion of arachidonic acid to prostaglandins. A chromogenic substrate is used to monitor the enzyme activity.

  • Procedure:

    • The test compound is pre-incubated with the COX-1 or COX-2 enzyme in a reaction buffer.

    • Arachidonic acid (the substrate) is added to initiate the reaction.

    • The rate of color development is measured spectrophotometrically.

  • Data Analysis: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is calculated from the dose-response curve. The selectivity index is determined by the ratio of IC50 (COX-1) / IC50 (COX-2).

Mandatory Visualization

The following diagrams illustrate the key signaling pathway and experimental workflows.

G Cyclooxygenase (COX) Signaling Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 (constitutive) COX-1 (constitutive) Arachidonic Acid->COX-1 (constitutive) COX-2 (inducible) COX-2 (inducible) Arachidonic Acid->COX-2 (inducible) Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) COX-1 (constitutive)->Prostaglandin H2 (PGH2) COX-2 (inducible)->Prostaglandin H2 (PGH2) Prostaglandins (PGE2, PGI2, etc.) Prostaglandins (PGE2, PGI2, etc.) Prostaglandin H2 (PGH2)->Prostaglandins (PGE2, PGI2, etc.) Prostaglandin Synthases Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGE2, PGI2, etc.)->Inflammation, Pain, Fever Gastric Mucosa Protection, Platelet Aggregation Gastric Mucosa Protection, Platelet Aggregation Prostaglandins (PGE2, PGI2, etc.)->Gastric Mucosa Protection, Platelet Aggregation NSAIDs NSAIDs NSAIDs->COX-1 (constitutive) NSAIDs->COX-2 (inducible)

Caption: Cyclooxygenase (COX) signaling pathway and the inhibitory action of NSAIDs.

G In Vivo Anti-inflammatory Efficacy Workflow cluster_0 Animal Preparation cluster_1 Experimental Procedure cluster_2 Data Analysis Acclimatization Acclimatization Randomization Randomization Acclimatization->Randomization Baseline Paw Volume Baseline Paw Volume Randomization->Baseline Paw Volume Drug Administration Drug Administration Adjuvant Injection Adjuvant Injection Paw Volume Measurement Paw Volume Measurement Calculate Paw Edema Calculate Paw Edema Paw Volume Measurement->Calculate Paw Edema Calculate % Inhibition Calculate % Inhibition Calculate Paw Edema->Calculate % Inhibition Statistical Analysis Statistical Analysis Calculate % Inhibition->Statistical Analysis

Caption: Workflow for assessing in vivo anti-inflammatory efficacy.

G In Vitro COX Inhibition Assay Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Data Analysis Enzyme Preparation Enzyme Preparation Compound Dilution Compound Dilution Enzyme Preparation->Compound Dilution Pre-incubation Pre-incubation Compound Dilution->Pre-incubation Substrate Addition Substrate Addition Pre-incubation->Substrate Addition Reaction & Measurement Reaction & Measurement Substrate Addition->Reaction & Measurement Calculate % Inhibition Calculate % Inhibition Reaction & Measurement->Calculate % Inhibition Generate Dose-Response Curve Generate Dose-Response Curve Calculate % Inhibition->Generate Dose-Response Curve Determine IC50 Determine IC50 Generate Dose-Response Curve->Determine IC50

Caption: Workflow for the in vitro cyclooxygenase (COX) inhibition assay.

References

Unraveling the Specificity of 2-(2-Ethoxyphenyl)acetic acid: A Comparative Analysis for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

While direct experimental data on the specific binding affinities and cross-reactivity of 2-(2-Ethoxyphenyl)acetic acid remains limited in publicly accessible scientific literature, its structural characteristics as a phenylacetic acid derivative strongly suggest a mechanism of action centered on the inhibition of cyclooxygenase (COX) enzymes. This guide provides a comparative overview based on the activities of structurally related compounds, outlines detailed experimental protocols for assessing its specificity, and presents the underlying signaling pathways.

Introduction to this compound

Comparative Analysis with Structurally Related Compounds

To contextualize the potential activity of this compound, it is useful to compare it with other phenylacetic acid derivatives and common NSAIDs for which extensive data exists. The table below summarizes the in vitro inhibitory activity of selected compounds against COX-1 and COX-2. A lower IC50 value indicates greater potency. The Selectivity Index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), indicates the preference of a compound for inhibiting COX-2 over COX-1. A higher SI value suggests greater COX-2 selectivity, which is often associated with a reduced risk of gastrointestinal side effects.

CompoundChemical StructureTargetIC50 (µM)Selectivity Index (COX-1/COX-2)
Diclofenac Phenylacetic acid derivativeCOX-10.060.15
COX-20.40
Ibuprofen Propionic acid derivativeCOX-1130.33
COX-239
Celecoxib DiarylheterocycleCOX-130>600
COX-20.05
This compound Phenylacetic acid derivativeCOX-1Data not availableData not available
COX-2Data not available

Note: The IC50 values are compiled from various sources and should be considered as approximate values for comparative purposes, as experimental conditions can vary.

Understanding the Cyclooxygenase (COX) Pathway

The primary mechanism of action for NSAIDs involves the inhibition of the COX pathway. This pathway is crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

COX_Pathway Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Cellular Injury/ Stimuli AA Arachidonic Acid PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostacyclin Prostacyclin (PGI2) PGH2->Prostacyclin Thromboxane Thromboxane A2 (TXA2) PGH2->Thromboxane Prostaglandins Prostaglandins (PGE2, PGD2, PGF2α) PGH2->Prostaglandins NSAIDs This compound & other NSAIDs NSAIDs->COX1 NSAIDs->COX2

Caption: The Cyclooxygenase (COX) signaling pathway.

Experimental Protocols for Determining Specificity and Cross-Reactivity

To ascertain the precise inhibitory profile of this compound, a series of in vitro enzyme inhibition assays are required. The following protocols outline the standard methodologies used in the field.

In Vitro COX-1 and COX-2 Inhibition Assay (Colorimetric Method)

This assay determines the potency and selectivity of a compound by measuring the peroxidase activity of COX enzymes.

Materials:

  • Ovine or human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)

  • Test compound (this compound) and reference compounds (e.g., Diclofenac, Celecoxib)

  • Assay buffer (e.g., Tris-HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2) in a 96-well plate.

  • Add various concentrations of the test compound or reference compounds to the wells. Include a control group with no inhibitor.

  • Pre-incubate the plate at room temperature for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding a solution of arachidonic acid and TMPD to all wells.

  • Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader. The rate of color development is proportional to the COX activity.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

  • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

  • Calculate the COX-2 Selectivity Index (SI) by dividing the IC50 for COX-1 by the IC50 for COX-2.

Benchmarking 2-(2-Ethoxyphenyl)acetic acid Against Known Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for benchmarking the performance of 2-(2-Ethoxyphenyl)acetic acid against established standards in the fields of anti-inflammatory, analgesic, and neuroprotective research. While this compound is recognized as a valuable intermediate in pharmaceutical synthesis with potential biological activities, publicly available quantitative data on its specific performance in various assays is limited.[1] This guide addresses this gap by presenting detailed experimental protocols for key assays and summarizing available data for well-known reference compounds, thereby enabling researchers to conduct direct comparative studies.

Overview of this compound and Rationale for Benchmarking

This compound is a phenylacetic acid derivative with reported potential as an anti-inflammatory and analgesic agent.[1] Its structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs) suggests that its mechanism of action may involve the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.[1] Furthermore, emerging research indicates potential neuroprotective effects of related compounds.[1]

To rigorously evaluate the therapeutic potential of this compound, it is crucial to benchmark its activity against well-characterized standards. This guide focuses on three key areas of biological activity:

  • Anti-inflammatory Activity: Comparison against known NSAIDs with varying selectivity for COX-1 and COX-2 enzymes.

  • Analgesic Activity: Evaluation in established in vivo models of pain.

  • Neuroprotective Activity: Assessment of its ability to protect neuronal cells from damage.

Comparative Data Tables

The following tables summarize the publicly available quantitative data for known standard compounds relevant to the biological activities of interest. At present, specific quantitative data for this compound in these assays is not widely available in the reviewed literature. Researchers are encouraged to use the provided protocols to generate this data for direct comparison.

Table 1: In Vitro Anti-inflammatory Activity - COX Enzyme Inhibition
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compound Data not availableData not availableData not available
Diclofenac0.060.023
Ibuprofen13350.37
Celecoxib150.04375
Indomethacin0.11.60.06

Note: IC50 values can vary depending on the specific assay conditions.

Table 2: In Vivo Analgesic Activity - Acetic Acid-Induced Writhing Test
CompoundDose (mg/kg)% Inhibition of Writhing
This compound Data not availableData not available
Aspirin100~50%
Indomethacin5~70%
Morphine10>90%

Note: The acetic acid-induced writhing test is a model for peripheral analgesia. The percentage of inhibition is a measure of the reduction in the number of abdominal constrictions compared to a control group.[2][3]

Table 3: In Vitro Neuroprotective Activity - MTT Assay
CompoundInsultCell LineNeuroprotective Concentration% Increase in Cell Viability
This compound Data not availableData not availableData not availableData not available
N-acetylcysteine (NAC)H₂O₂SH-SY5Y1 mM~40%
ResveratrolAmyloid-betaPC1210 µM~35%

Note: The MTT assay measures cell viability and is a common method to assess neuroprotection against various toxins.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate reproducible and comparative studies.

In Vitro Anti-inflammatory Activity: COX-1/COX-2 Inhibition Assay

This protocol is based on a colorimetric inhibitor screening assay.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and reference compounds against ovine COX-1 and human recombinant COX-2.

Materials:

  • COX-1 and COX-2 enzymes

  • Assay Buffer (0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic Acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric substrate)

  • Test compounds (this compound and standards) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 590 nm

Procedure:

  • Reagent Preparation: Prepare working solutions of enzymes, heme, and arachidonic acid in the assay buffer as per the manufacturer's instructions. Prepare serial dilutions of the test compounds.

  • Assay Setup: In a 96-well plate, set up the following wells in triplicate:

    • Blank: Assay Buffer and Heme.

    • 100% Activity (Control): Assay Buffer, Heme, and COX enzyme.

    • Inhibitor: Assay Buffer, Heme, COX enzyme, and test compound at various concentrations.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Add arachidonic acid to all wells except the blank to initiate the reaction.

  • Measurement: Immediately add TMPD and monitor the change in absorbance at 590 nm over time using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% activity control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test

This protocol is a standard method for evaluating peripheral analgesic activity.

Objective: To assess the ability of this compound and reference compounds to reduce visceral pain in mice.

Animals: Male Swiss albino mice (20-25 g).

Materials:

  • This compound and standard analgesic drugs (e.g., Aspirin, Indomethacin)

  • Vehicle (e.g., 0.5% carboxymethylcellulose solution)

  • 0.6% Acetic acid solution

  • Syringes and needles for administration

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Grouping and Administration: Divide the animals into groups (n=6-8 per group):

    • Control Group: Administer the vehicle orally.

    • Standard Group(s): Administer the standard drug(s) orally at a known effective dose.

    • Test Group(s): Administer this compound orally at different doses.

  • Induction of Writhing: Thirty minutes after drug administration, inject 0.6% acetic acid solution intraperitoneally (10 ml/kg body weight) to each mouse.

  • Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and record the number of writhes (abdominal constrictions followed by stretching of the hind limbs) for a period of 20 minutes.

  • Data Analysis: Calculate the mean number of writhes for each group. Determine the percentage of inhibition of writhing for the treated groups using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group] x 100

In Vitro Neuroprotective Activity: MTT Assay

This protocol assesses the ability of a compound to protect cells from a neurotoxic insult.

Objective: To evaluate the neuroprotective effect of this compound against an induced cellular stress in a neuronal cell line.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y or PC12)

  • Cell culture medium and supplements

  • Neurotoxin (e.g., hydrogen peroxide (H₂O₂), amyloid-beta peptide)

  • This compound and standard neuroprotective agents (e.g., N-acetylcysteine)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed the neuronal cells in a 96-well plate at an appropriate density and allow them to adhere and grow for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of this compound or the standard neuroprotective agent for a specified period (e.g., 1-2 hours).

  • Induction of Neurotoxicity: Add the neurotoxin to the wells (except for the control group) and incubate for a duration known to induce significant cell death (e.g., 24 hours).

  • MTT Assay:

    • Remove the culture medium.

    • Add fresh medium containing MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the cell viability as a percentage of the control (untreated, non-toxin exposed) cells. A higher percentage of viability in the presence of the test compound and the neurotoxin indicates a neuroprotective effect.

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the benchmarking of this compound.

G cluster_0 Arachidonic Acid Cascade Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 Prostaglandins_1 Prostaglandins (Stomach protection, Platelet aggregation) PGH2_1->Prostaglandins_1 Prostaglandins_2 Prostaglandins (Inflammation, Pain, Fever) PGH2_2->Prostaglandins_2 NSAIDs NSAIDs (e.g., this compound) NSAIDs->COX1 NSAIDs->COX2

Caption: The Arachidonic Acid Cascade and the Site of Action for NSAIDs.

G cluster_1 Experimental Workflow for In Vivo Analgesic Assay start Animal Acclimatization grouping Grouping of Animals (Control, Standard, Test) start->grouping admin Oral Administration of Compounds grouping->admin wait Waiting Period (30 minutes) admin->wait induce Intraperitoneal Injection of Acetic Acid wait->induce observe Observation of Writhing (20 minutes) induce->observe analyze Data Analysis (% Inhibition Calculation) observe->analyze end Results analyze->end

Caption: Workflow for the Acetic Acid-Induced Writhing Test.

G cluster_2 Neuronal Cell Viability and Neuroprotection HealthyNeuron Healthy Neuronal Cell Neurotoxin Neurotoxic Insult (e.g., Oxidative Stress) HealthyNeuron->Neurotoxin Neuroprotectant Neuroprotective Agent (e.g., this compound) HealthyNeuron->Neuroprotectant DamagedNeuron Damaged/Apoptotic Neuron Neurotoxin->DamagedNeuron ProtectedNeuron Protected Neuron Neurotoxin->ProtectedNeuron Neuroprotectant->Neurotoxin Neuroprotectant->ProtectedNeuron

References

Reproducibility of Published Findings on 2-(2-Ethoxyphenyl)acetic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative analysis of the reported biological activities of 2-(2-Ethoxyphenyl)acetic acid, with a focus on its anti-inflammatory and analgesic properties. While published literature suggests potential therapeutic effects, a notable lack of direct reproducibility studies for this specific compound exists. This document summarizes the available information, presents detailed experimental protocols for key assays, and compares the reported activities with established non-steroidal anti-inflammatory drugs (NSAIDs). The aim is to offer a clear perspective on the current state of research and to highlight the need for further validation of the initial findings.

Introduction to this compound

This compound is a phenylacetic acid derivative that has been investigated for its potential as an anti-inflammatory and analgesic agent[1]. It is also utilized as an intermediate in the synthesis of more complex pharmaceutical compounds[1]. The core of its purported therapeutic action lies in the modulation of inflammatory pathways, a mechanism shared with many commercially available NSAIDs. However, the robustness and reproducibility of the initial findings on its efficacy and potency have not been rigorously established through dedicated replication studies.

Reported Biological Activities and Lack of Reproducibility Data

Initial studies have reported that this compound exhibits anti-inflammatory and analgesic effects in preclinical models[1]. These findings are qualitatively described, but a comprehensive review of publicly available literature reveals a significant gap in quantitative data, such as IC50 values for enzyme inhibition or ED50 values from in vivo studies. Crucially, there is a lack of published research aimed at independently reproducing these initial observations. The concept of reproducibility is a cornerstone of scientific validation, and its absence for this compound makes it challenging to ascertain the reliability of its reported biological profile.

Comparison with Alternative Anti-Inflammatory Drugs

To provide a context for the potential efficacy of this compound, this guide presents comparative data for well-established NSAIDs: Diclofenac, Indomethacin, and Celecoxib. These drugs have been extensively studied, and their pharmacological profiles are well-documented.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a standard preclinical assay to evaluate the acute anti-inflammatory activity of a compound. The data presented below for the comparator drugs demonstrates the kind of quantitative and reproducible results that are currently lacking for this compound.

CompoundAnimal ModelRoute of AdministrationED50 (mg/kg)Reference
Diclofenac Ratp.o.3.74 ± 1.39[2]
Ratp.o.7.2[3]
Indomethacin Ratp.o.13.5[3]
Celecoxib Ratp.o.0.1[1]
In Vivo Analgesic Activity: Hot Plate Test

The hot plate test is a common method to assess the central analgesic activity of a compound. The following table provides the effective doses for comparator drugs.

CompoundAnimal ModelRoute of AdministrationED50 (mg/kg)Reference
Celecoxib MouseNot Specified60.7[4]
In Vitro Anti-Inflammatory Activity: COX Enzyme Inhibition

The primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes. The IC50 values for COX-1 and COX-2 inhibition are critical indicators of a compound's potency and selectivity.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib 14.93 ± 0.120.05 ± 0.02298.6[5]
Mefenamic Acid 29.9 ± 0.091.98 ± 0.0215.1[5]

Detailed Experimental Protocols

To facilitate future reproducibility studies, detailed methodologies for the key experiments are provided below.

Carrageenan-Induced Paw Edema in Rats

This protocol is a standard method for assessing acute anti-inflammatory activity.

Objective: To evaluate the ability of a test compound to reduce acute inflammation in a rat model.

Methodology:

  • Animal Model: Male Wistar or Sprague-Dawley rats (150-200g) are used.

  • Compound Administration: The test compound, a vehicle control, or a reference drug (e.g., Diclofenac) is administered orally (p.o.) or intraperitoneally (i.p.) to different groups of animals.

  • Induction of Inflammation: One hour after compound administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar surface of the right hind paw of each rat.

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer at specified time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group. The ED50 (the dose that causes 50% inhibition of edema) can then be determined.

G cluster_workflow Experimental Workflow: Carrageenan-Induced Paw Edema start Animal Acclimatization admin Compound Administration (Test, Vehicle, Reference) start->admin induce Induce Inflammation (Carrageenan Injection) admin->induce 1 hour measure Measure Paw Volume (Plethysmometer) induce->measure 1-5 hours analyze Data Analysis (% Inhibition, ED50) measure->analyze end Results analyze->end

Experimental workflow for the carrageenan-induced paw edema assay.
Hot Plate Test for Analgesic Activity in Mice

This protocol is a standard method for assessing centrally mediated analgesia.

Objective: To evaluate the pain-relieving effects of a test compound in a mouse model.

Methodology:

  • Animal Model: Swiss albino mice (20-25g) are used.

  • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Compound Administration: The test compound, a vehicle control, or a reference drug (e.g., Morphine or Celecoxib) is administered to different groups of animals.

  • Measurement of Latency: At predetermined time intervals after compound administration (e.g., 30, 60, 90, and 120 minutes), each mouse is placed on the hot plate, and the latency to the first sign of nociception (e.g., paw licking, jumping) is recorded. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

  • Data Analysis: The increase in reaction time (latency) compared to the control group is calculated. The ED50 (the dose that produces a 50% increase in latency) can be determined.

G cluster_hotplate Experimental Workflow: Hot Plate Test start Baseline Latency Measurement admin Compound Administration start->admin place Place Mouse on Hot Plate admin->place Post-treatment intervals observe Observe for Nociceptive Response place->observe record Record Latency Time observe->record analyze Analyze Data (Increase in Latency, ED50) record->analyze end Analgesic Effect Determined analyze->end G cluster_pathway COX Inhibition Signaling Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes PGH2->Prostaglandins_Thromboxanes Inflammation_Pain Inflammation & Pain Prostaglandins_Thromboxanes->Inflammation_Pain GI_Protection GI Protection & Platelet Aggregation Prostaglandins_Thromboxanes->GI_Protection NSAID This compound & other NSAIDs NSAID->COX1 NSAID->COX2

References

A Head-to-Head Comparison of 2-(2-Ethoxyphenyl)acetic Acid and its Methylated Analog, 2-(2-Methoxyphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis for researchers and drug development professionals of the physicochemical properties and biological activities of 2-(2-ethoxyphenyl)acetic acid and its methylated counterpart, 2-(2-methoxyphenyl)acetic acid.

This guide provides a detailed comparative overview of this compound and its methylated analog, 2-(2-methoxyphenyl)acetic acid. The following sections present a head-to-head comparison of their physicochemical properties, detailed synthetic protocols, and an evaluation of their potential biological activities, particularly focusing on their roles as anti-inflammatory agents. This objective analysis, supported by available data, aims to inform researchers, scientists, and drug development professionals on the key characteristics and potential applications of these two compounds.

Physicochemical Properties: A Comparative Overview

A fundamental aspect of drug design and development is the understanding of a compound's physicochemical properties, as these influence its absorption, distribution, metabolism, and excretion (ADME) profile. Here, we summarize the key physicochemical properties of this compound and 2-(2-methoxyphenyl)acetic acid.

PropertyThis compound2-(2-Methoxyphenyl)acetic acid
Molecular Formula C₁₀H₁₂O₃C₉H₁₀O₃
Molecular Weight 180.20 g/mol 166.17 g/mol [1]
Melting Point 99-102 °C[2]122-125 °C
Appearance SolidWhite powder[1]
IUPAC Name This compound2-(2-methoxyphenyl)acetic acid[1]

Synthesis and Experimental Protocols

The synthesis of both compounds typically involves the etherification of a phenolic precursor. Below are detailed experimental protocols for the synthesis of each compound.

Synthesis of this compound

A common route for the synthesis of this compound involves the alkylation of 2-hydroxyphenylacetic acid with ethyl bromide.[2]

Experimental Protocol:

  • Alkylation: To a solution of 2-hydroxyphenylacetic acid in acetonitrile, add potassium carbonate (K₂CO₃) and sodium bromide (NaBr).

  • Add ethyl bromide and heat the reaction mixture at 50°C for 24 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.

Synthesis Workflow for this compound

G cluster_synthesis Synthesis of this compound 2-hydroxyphenylacetic acid 2-hydroxyphenylacetic acid Alkylation Alkylation 2-hydroxyphenylacetic acid->Alkylation Ethyl bromide Ethyl bromide Ethyl bromide->Alkylation Purification Purification Alkylation->Purification Crude Product This compound This compound Purification->this compound Pure Product

Caption: Synthesis of this compound.

Synthesis of 2-(2-Methoxyphenyl)acetic acid

The synthesis of 2-(2-methoxyphenyl)acetic acid can be achieved through the hydrolysis of its corresponding methyl ester.

Experimental Protocol:

  • Hydrolysis: Dissolve methyl 2-(2-methoxyphenyl)acetate in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide monohydrate (LiOH·H₂O) to the solution.

  • Heat the reaction mixture at 55°C overnight.

  • After cooling to room temperature, remove the THF under reduced pressure.

  • Dilute the residue with water and wash with ethyl acetate.

  • Acidify the aqueous layer with hydrochloric acid (HCl) to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to obtain 2-(2-methoxyphenyl)acetic acid.

Biological Activity: A Focus on Anti-inflammatory Potential

Phenylacetic acid derivatives are known to possess a range of biological activities, with anti-inflammatory effects being a prominent feature. This activity is often attributed to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).

Potential Mechanism of Action: Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of such compounds are often mediated through the modulation of key intracellular signaling pathways that regulate the expression of pro-inflammatory genes. Two of the most critical pathways in inflammation are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway:

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of genes encoding inflammatory mediators like cytokines, chemokines, and adhesion molecules.

Canonical NF-κB Signaling Pathway

G cluster_nfkb Canonical NF-κB Signaling Pathway Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK Complex IKK Complex Pro-inflammatory Stimuli->IKK Complex Activates IκB IκB IKK Complex->IκB Phosphorylates Ubiquitination & Degradation Ubiquitination & Degradation IκB->Ubiquitination & Degradation NF-κB NF-κB Nuclear Translocation Nuclear Translocation NF-κB->Nuclear Translocation Freed Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription Activates

Caption: Canonical NF-κB Signaling Pathway.

MAPK Signaling Pathway:

The MAPK pathway is another crucial signaling cascade involved in inflammation. It consists of a series of protein kinases that are sequentially activated in response to extracellular stimuli, including inflammatory cytokines. Activated MAPKs can phosphorylate and activate various transcription factors, leading to the expression of inflammatory genes.

Simplified MAPK Signaling Pathway in Inflammation

G cluster_mapk MAPK Signaling Pathway Inflammatory Stimuli Inflammatory Stimuli MAPKKK MAPKKK Inflammatory Stimuli->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK MAPKK->MAPK Phosphorylates Transcription Factors Transcription Factors MAPK->Transcription Factors Activates Inflammatory Gene Expression Inflammatory Gene Expression Transcription Factors->Inflammatory Gene Expression

Caption: Simplified MAPK Signaling Pathway.

Experimental Protocols for In Vitro Anti-inflammatory Assays

To quantitatively compare the anti-inflammatory potential of this compound and its methylated analog, standardized in vitro assays are essential. The following are detailed protocols for commonly used assays.

Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins.

Experimental Protocol:

  • Enzyme and Substrate Preparation: Prepare solutions of recombinant human COX-1 and COX-2 enzymes and arachidonic acid (substrate) in an appropriate buffer.

  • Compound Incubation: In a 96-well plate, add the test compounds (this compound or 2-(2-methoxyphenyl)acetic acid) at various concentrations. Include a vehicle control (e.g., DMSO) and a known COX inhibitor as a positive control.

  • Enzyme Addition: Add the COX-1 or COX-2 enzyme solution to the wells and incubate for a short period.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid solution.

  • Prostaglandin Quantification: After a defined incubation time, stop the reaction and quantify the amount of prostaglandin E2 (PGE2) produced using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the half-maximal inhibitory concentration (IC50) value.

Lipoxygenase (LOX) Inhibition Assay

This assay determines the inhibitory effect of a compound on lipoxygenase enzymes, which are involved in the production of leukotrienes.

Experimental Protocol:

  • Enzyme and Substrate Preparation: Prepare solutions of a lipoxygenase enzyme (e.g., soybean 15-LOX) and linoleic acid (substrate) in a suitable buffer.

  • Compound Incubation: In a 96-well plate, add the test compounds at various concentrations, along with a vehicle control and a known LOX inhibitor.

  • Enzyme Addition and Incubation: Add the LOX enzyme solution to the wells and incubate.

  • Reaction Initiation: Start the reaction by adding the linoleic acid solution.

  • Absorbance Measurement: Monitor the formation of the conjugated diene product by measuring the increase in absorbance at 234 nm over time using a spectrophotometer.

  • Data Analysis: Calculate the rate of reaction for each concentration and determine the IC50 value for LOX inhibition.

Experimental Workflow for In Vitro Anti-inflammatory Assays

G cluster_workflow In Vitro Anti-inflammatory Assay Workflow Test Compounds Test Compounds COX Inhibition Assay COX Inhibition Assay Test Compounds->COX Inhibition Assay LOX Inhibition Assay LOX Inhibition Assay Test Compounds->LOX Inhibition Assay Data Analysis Data Analysis COX Inhibition Assay->Data Analysis LOX Inhibition Assay->Data Analysis IC50 Values IC50 Values Data Analysis->IC50 Values

Caption: Workflow for In Vitro Assays.

Conclusion and Future Directions

This guide provides a foundational comparison of this compound and its methylated analog, 2-(2-methoxyphenyl)acetic acid. While their physicochemical properties and synthetic routes are well-defined, a direct, quantitative comparison of their biological activities is necessary to fully elucidate their structure-activity relationship. The provided experimental protocols for key anti-inflammatory assays offer a framework for such a comparative study.

Future research should focus on performing head-to-head in vitro and in vivo studies to determine the IC50 values for COX and LOX inhibition and to evaluate their efficacy in animal models of inflammation. Furthermore, investigating their effects on the NF-κB and MAPK signaling pathways will provide crucial insights into their mechanisms of action. Such data will be invaluable for the scientific community in assessing the therapeutic potential of these compounds and guiding the design of novel anti-inflammatory agents.

References

Unraveling the Molecular Target of 2-(2-Ethoxyphenyl)acetic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise molecular interactions of a compound is paramount. This guide provides a comparative analysis of 2-(2-Ethoxyphenyl)acetic acid, a compound with recognized anti-inflammatory and analgesic potential, by examining its likely molecular targets and benchmarking its theoretical performance against established therapeutic agents. Due to a lack of publicly available direct experimental data for this compound, this guide draws upon data from structurally similar compounds and established inhibitors of relevant biological pathways.

Postulated Molecular Targets and Comparative Inhibitory Activity

Based on its structural resemblance to other phenylacetic acid derivatives with anti-inflammatory properties, the primary molecular targets for this compound are postulated to be enzymes within the prostaglandin biosynthesis pathway. Specifically, Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2), and microsomal Prostaglandin E synthase-1 (mPGES-1) are the most probable candidates. A potential, though less certain, interaction with Peroxisome Proliferator-Activated Receptor gamma (PPARγ) is also considered.

To provide a framework for comparison, the following tables summarize the inhibitory activities of well-characterized drugs that act on these targets.

Table 1: Comparative Inhibitory Activity against COX-1 and COX-2

CompoundTarget(s)IC50 (COX-1)IC50 (COX-2)Selectivity Index (COX-1/COX-2)
This compound Postulated: COX-1/COX-2Data not availableData not availableData not available
IbuprofenCOX-1/COX-2 (Non-selective)~1.8 µM~12.9 µM~0.14
CelecoxibCOX-2 (Selective)~15 µM~0.04 µM~375

IC50 values represent the concentration of the drug required to inhibit 50% of the enzyme's activity. A higher selectivity index indicates greater selectivity for COX-2 over COX-1.

Table 2: Comparative Inhibitory Activity against mPGES-1

CompoundTargetIC50 (mPGES-1)
This compound Postulated: mPGES-1Data not available
AF-3485mPGES-1~1.5 µM
MF63mPGES-1~0.02 µM

mPGES-1 is a downstream enzyme in the prostaglandin E2 synthesis pathway, often induced during inflammation.

Table 3: Comparative Agonist Activity for PPARγ

CompoundTargetEC50 (PPARγ)
This compound Postulated: PPARγData not available
RosiglitazonePPARγ~0.04 µM
PioglitazonePPARγ~0.5 µM

EC50 values represent the concentration of the agonist that provokes a response halfway between the baseline and maximum response.

Signaling Pathway and Experimental Workflow Diagrams

To visualize the biological context and the experimental approaches for target validation, the following diagrams are provided.

Prostaglandin Synthesis Pathway cluster_inhibition Potential Inhibition by this compound Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid PLA2 PGG2 PGG2 Arachidonic Acid->PGG2 COX-1 / COX-2 PGH2 PGH2 PGG2->PGH2 Peroxidase Activity of COX Prostaglandin E2 (PGE2) Prostaglandin E2 (PGE2) PGH2->Prostaglandin E2 (PGE2) mPGES-1 Other Prostanoids Other Prostanoids PGH2->Other Prostanoids COX-1 / COX-2 COX-1 / COX-2 mPGES-1 mPGES-1

Caption: The Prostaglandin Synthesis Pathway highlighting potential targets of this compound.

Caption: The PPARγ signaling pathway, a potential target for this compound.

Experimental Workflow Compound Synthesis & Characterization Compound Synthesis & Characterization In Vitro Target-Based Assays In Vitro Target-Based Assays Compound Synthesis & Characterization->In Vitro Target-Based Assays COX-1/COX-2 Inhibition Assay COX-1/COX-2 Inhibition Assay In Vitro Target-Based Assays->COX-1/COX-2 Inhibition Assay Primary Screen mPGES-1 Inhibition Assay mPGES-1 Inhibition Assay In Vitro Target-Based Assays->mPGES-1 Inhibition Assay Primary Screen PPARγ Agonist Assay PPARγ Agonist Assay In Vitro Target-Based Assays->PPARγ Agonist Assay Secondary Screen Determine IC50 & Selectivity Determine IC50 & Selectivity COX-1/COX-2 Inhibition Assay->Determine IC50 & Selectivity Determine IC50 Determine IC50 mPGES-1 Inhibition Assay->Determine IC50 Determine EC50 Determine EC50 PPARγ Agonist Assay->Determine EC50 Cell-Based Assays Cell-Based Assays Determine IC50 & Selectivity->Cell-Based Assays Determine IC50->Cell-Based Assays Determine EC50->Cell-Based Assays In Vivo Models of Inflammation/Pain In Vivo Models of Inflammation/Pain Cell-Based Assays->In Vivo Models of Inflammation/Pain

Caption: A typical experimental workflow for validating the molecular target of a novel anti-inflammatory compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of standard protocols for assessing the activity of compounds against the postulated molecular targets.

In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against human recombinant COX-1 and COX-2 enzymes.

Principle: The assay measures the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 595 nm.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic acid (substrate)

  • TMPD (colorimetric probe)

  • This compound and reference inhibitors (Ibuprofen, Celecoxib)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing assay buffer, heme, and the COX enzyme (either COX-1 or COX-2) in each well of a 96-well plate.

  • Add various concentrations of this compound or a reference inhibitor to the wells. Include a vehicle control (e.g., DMSO).

  • Initiate the reaction by adding arachidonic acid and TMPD to all wells.

  • Immediately measure the absorbance at 595 nm at timed intervals.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Cell-Free mPGES-1 Inhibition Assay

Objective: To determine the IC50 of this compound against mPGES-1.

Principle: This assay measures the conversion of the substrate prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2) by mPGES-1 in a microsomal preparation. The amount of PGE2 produced is quantified using an enzyme immunoassay (EIA).

Materials:

  • Microsomal fraction containing mPGES-1 (e.g., from IL-1β stimulated A549 cells)

  • Assay buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)

  • Glutathione (GSH, cofactor)

  • Prostaglandin H2 (PGH2, substrate)

  • This compound and a reference inhibitor

  • PGE2 EIA kit

  • 96-well microplate

  • Microplate reader

Procedure:

  • In a 96-well plate, add the assay buffer, microsomal fraction, and GSH.

  • Add various concentrations of this compound or a reference inhibitor. Include a vehicle control.

  • Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding PGH2.

  • Incubate for a defined period (e.g., 60 seconds) at a specific temperature (e.g., 4°C).

  • Stop the reaction by adding a stop solution (e.g., containing FeCl2).

  • Quantify the amount of PGE2 produced in each well using a competitive PGE2 EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

PPARγ Reporter Gene Assay

Objective: To determine the 50% effective concentration (EC50) of this compound for the activation of PPARγ.

Principle: This cell-based assay utilizes a reporter gene (e.g., luciferase) under the control of a PPARγ-responsive promoter. Activation of PPARγ by a ligand leads to the expression of the reporter gene, which can be quantified.

Materials:

  • A mammalian cell line stably transfected with a PPARγ expression vector and a PPARγ-responsive reporter vector (e.g., HEK293T cells).

  • Cell culture medium and supplements.

  • This compound and a reference agonist (e.g., Rosiglitazone).

  • Luciferase assay reagent.

  • 96-well cell culture plate.

  • Luminometer.

Procedure:

  • Seed the transfected cells into a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or a reference agonist. Include a vehicle control.

  • Incubate the cells for 24-48 hours to allow for gene expression.

  • Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.

  • Measure the luminescence in each well using a luminometer.

  • Normalize the luciferase activity to a control for cell viability if necessary.

  • Plot the normalized luciferase activity against the logarithm of the agonist concentration to determine the EC50 value.

Conclusion

While direct experimental evidence for the molecular target of this compound is currently unavailable in the public domain, its structural characteristics strongly suggest activity as an inhibitor of COX and/or mPGES-1. The provided comparative data for established drugs and detailed experimental protocols offer a robust framework for researchers to undertake a thorough investigation of this compound's mechanism of action. Future studies employing the outlined assays are essential to definitively confirm its molecular target(s) and quantify its potency and selectivity, thereby paving the way for its potential development as a therapeutic agent.

Safety Operating Guide

Navigating the Disposal of 2-(2-Ethoxyphenyl)acetic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-(2-Ethoxyphenyl)acetic acid, ensuring compliance with safety protocols and regulatory requirements.

Disclaimer: This information is intended for guidance and is based on available safety data for structurally similar acidic organic compounds. Always refer to the specific Safety Data Sheet (SDS) for this compound when available and adhere to all institutional and regulatory safety protocols.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all necessary personal protective equipment (PPE) is worn to minimize exposure risks.

Area of ProtectionRequired PPESpecifications and Rationale
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect for integrity before each use.
Eye and Face Protection Safety goggles with side-shields or a full-face shieldMust comply with EN166 (EU) or NIOSH (US) standards to protect against splashes.
Skin and Body Protection Laboratory coatA lab coat with long sleeves and elastic cuffs should be worn at all times.
Respiratory Protection NIOSH-approved respiratorRequired if handling outside of a certified chemical fume hood or if aerosols may be generated.

Step-by-Step Disposal Protocol

The proper disposal of this compound is a multi-step process that must be followed diligently to ensure the safety of laboratory personnel and the environment.

  • Waste Characterization: It is the responsibility of the waste generator to properly characterize all waste materials.[1] As an acidic organic compound, this compound is classified as hazardous waste.

  • Containerization:

    • Place all waste material, including any contaminated absorbent materials from spill cleanups, into a suitable, clearly labeled, and closed container to await disposal.

    • Ensure the container is compatible with acidic waste.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.

    • Keep away from incompatible materials such as bases and oxidizing agents.

  • Disposal:

    • Arrange for the collection and disposal of the hazardous waste through an approved and licensed waste disposal contractor.

    • Do not dispose of this compound with household garbage or pour it down the drain, as it should not reach sewage systems or open water.[1][2]

Spill Cleanup Procedure

In the event of a spill, follow these steps to ensure safe and effective cleanup:

  • Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure adequate ventilation.

  • Containment: If it is safe to do so, contain the spill using an inert absorbent material such as sand, diatomaceous earth, or a universal binding agent.

  • Collection: Carefully collect the absorbed material and place it into a suitable, sealed container for disposal.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Waste Disposal: Treat all materials used for cleanup, including contaminated clothing, as hazardous waste and dispose of them accordingly.

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start cluster_characterize cluster_containerize cluster_storage cluster_disposal start Waste Generated: This compound char_waste Characterize Waste (Is it hazardous?) start->char_waste cont_waste Place in Labeled, Closed Container char_waste->cont_waste Yes, Hazardous store_waste Store in Designated Hazardous Waste Area cont_waste->store_waste disp_waste Dispose via Approved Waste Contractor store_waste->disp_waste end Disposal Complete disp_waste->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 2-(2-Ethoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety protocols and logistical plans for the handling and disposal of 2-(2-Ethoxyphenyl)acetic acid. Adherence to these procedures is essential for ensuring a safe laboratory environment and minimizing risks. The following information is synthesized from available safety data for the compound and general best practices for handling similar organic acids.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the GHS07 pictogram, indicating that it can cause skin and eye irritation. The primary hazards are skin irritation (H315) and serious eye irritation (H319). Therefore, appropriate personal protective equipment is mandatory to prevent direct contact.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Area of ProtectionRequired PPESpecifications and Rationale
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended for protection against organic acids. Always inspect gloves for integrity before use. For prolonged contact, consider gloves with a greater thickness.
Eye and Face Protection Safety goggles with side-shields or a full-face shieldMust comply with EN166 (EU) or ANSI Z87.1 (US) standards to protect against splashes.
Skin and Body Protection Laboratory coatA long-sleeved lab coat is required. For operations with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.
Respiratory Protection Not generally required under normal laboratory use with adequate ventilation.A NIOSH-approved respirator may be necessary if handling large quantities, if dust or aerosols are generated, or in case of a spill.

Operational Plan for Safe Handling

A systematic workflow is critical to minimize exposure and prevent contamination. All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.

Experimental Workflow for Handling this compound

Experimental Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep1 Don appropriate PPE prep2 Verify fume hood functionality prep1->prep2 prep3 Gather all necessary materials prep2->prep3 handle1 Weigh the solid compound prep3->handle1 handle2 Dissolve in appropriate solvent handle1->handle2 handle3 Perform experimental reaction handle2->handle3 clean1 Decontaminate work surfaces handle3->clean1 clean2 Dispose of waste properly clean1->clean2 clean3 Remove PPE clean2->clean3

Caption: This diagram outlines the standard operating procedure for safely handling this compound.

Step-by-Step Guidance:

  • Preparation:

    • Ensure a well-ventilated work area, preferably a chemical fume hood.

    • Confirm that an eyewash station and safety shower are readily accessible.

    • Don all required PPE as detailed in Table 1.

  • Handling the Chemical:

    • Avoid direct contact with skin, eyes, and clothing.

    • Do not inhale dust or vapors.

    • When weighing the solid, do so in a fume hood or a ventilated balance enclosure.

    • When dissolving, add the solid to the solvent slowly to prevent splashing.

  • Cleanup:

    • Decontaminate all surfaces and equipment that came into contact with the chemical.

    • Dispose of contaminated materials as hazardous waste.

    • Wash hands thoroughly after handling.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal Workflow for this compound

Waste Disposal Workflow cluster_collection Waste Collection cluster_disposal Final Disposal collect1 Collect solid waste in a labeled, sealed container collect3 Store waste in a designated hazardous waste area collect1->collect3 collect2 Collect liquid waste in a labeled, sealed container collect2->collect3 dispose1 Arrange for pickup by a licensed waste disposal service collect3->dispose1

Caption: This flowchart illustrates the proper procedure for the disposal of waste containing this compound.

Disposal Guidance:

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a clearly labeled, sealed container. For solutions, it may be possible to neutralize with a suitable base (e.g., sodium bicarbonate) if local regulations permit. The pH should be checked to ensure it is neutral before any further action is taken.

  • Contaminated Materials: Any materials, such as gloves or paper towels, that come into contact with the chemical should be disposed of as hazardous waste.

  • Disposal Route: All waste containing this compound must be disposed of through a licensed professional waste disposal service. Do not dispose of this chemical down the drain or in regular trash.

Disclaimer: This information is intended for guidance and is based on available safety data. Always refer to the specific Safety Data Sheet (SDS) for this compound before handling and follow all institutional and regulatory safety protocols.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Ethoxyphenyl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(2-Ethoxyphenyl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.